Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate
Description
The exact mass of the compound Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 5-chlorosulfonylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO4S/c1-13-7(10)6-3-2-5(4-9-6)14(8,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWRLXXUWDOFIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1063733-25-4 | |
| Record name | methyl 5-(chlorosulfonyl)pyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"synthesis of Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate"
An In-depth Technical Guide to the Synthesis of Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate
Introduction
Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate is a pivotal bifunctional molecule increasingly recognized for its role as a versatile intermediate in the synthesis of complex chemical entities. Possessing both a reactive sulfonyl chloride and a methyl ester, this pyridine derivative serves as a critical building block for novel sulfonamides, which are a cornerstone in medicinal chemistry and agrochemical development. The strategic placement of the chlorosulfonyl group at the 5-position and the carboxylate at the 2-position of the pyridine ring allows for selective and sequential derivatization, enabling the construction of targeted molecular architectures.
This guide provides a comprehensive technical overview of the synthesis of Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings of the reaction, offer a detailed and reproducible experimental protocol, and place paramount importance on the critical safety procedures required when handling the potent reagents involved. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a robust and field-proven understanding of this important synthetic transformation.
Synthetic Strategy and Mechanistic Rationale
The synthesis of Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate is achieved via an electrophilic aromatic substitution reaction, specifically the chlorosulfonation of the parent ester, Methyl pyridine-2-carboxylate. The choice of reagent and control of reaction conditions are dictated by the electronic nature of the pyridine ring.
The Causality Behind Experimental Choices:
-
Electrophile Generation: Chlorosulfonic acid (ClSO₃H) serves a dual role; it is both the solvent and the sulfonating agent. The active electrophile, sulfur trioxide (SO₃), is generated in situ.
-
Substrate Reactivity: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deactivation makes electrophilic substitution more challenging than on a benzene ring. Furthermore, the methyl carboxylate group at the 2-position is an additional electron-withdrawing group, further deactivating the ring.
-
Regioselectivity: In strongly acidic media, the pyridine nitrogen is protonated, creating a pyridinium ion. This strongly deactivates the α (2, 6) and γ (4) positions towards electrophilic attack. Consequently, the electrophile is directed to the β (3, 5) positions. The substitution occurs preferentially at the 5-position, which is the least deactivated site available for the incoming electrophile.
The overall reaction proceeds as follows:
Caption: Reaction scheme for the chlorosulfonation of Methyl pyridine-2-carboxylate.
Critical Safety Mandates: Handling Chlorosulfonic Acid
Before proceeding to the experimental protocol, it is imperative to address the significant hazards associated with chlorosulfonic acid. Failure to adhere to strict safety protocols can result in severe injury.
-
Extreme Corrosivity: Chlorosulfonic acid causes severe, deep burns upon contact with skin and eyes.[1][2] Immediate and prolonged flushing with copious amounts of water for at least 15 minutes is essential in case of contact.[1][3]
-
Violent Reactivity with Water: It reacts violently and exothermically with water, releasing large volumes of toxic and corrosive gases (hydrogen chloride and sulfur oxides).[4][5] All glassware and equipment must be scrupulously dried before use. Never use water to extinguish a fire involving chlorosulfonic acid directly.[2][4]
-
Inhalation Hazard: The acid and its decomposition products are highly irritating to the respiratory tract, causing symptoms from coughing and sore throat to severe shortness of breath.[1][2] All manipulations must be conducted within a certified chemical fume hood with proper ventilation.[1][3]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:
-
A full acid-resistant suit with a hood.[3]
-
A face shield and chemical splash goggles.[2]
-
Heavy-duty, acid-resistant gloves (e.g., butyl rubber).[5]
-
Respiratory protection, such as an air-line mask or a self-contained breathing apparatus, may be necessary for large-scale operations or in case of a spill.[2][3]
-
-
Spill Management: Spills generate dense, corrosive fumes.[3] Evacuate the area immediately.[2] Neutralize small spills cautiously with a dry, alkaline material like sodium bicarbonate or crushed limestone before carefully washing the area with large amounts of water.[2] Do not use combustible absorbents like sawdust.[2]
Detailed Experimental Protocol
This protocol is designed as a self-validating system, with clear steps and checkpoints to ensure a successful and safe synthesis.
Table 1: Reagent and Material Specifications
| Reagent/Material | Molecular Wt. | Molar Eq. | Quantity | Role |
| Methyl pyridine-2-carboxylate | 137.14 g/mol | 1.0 | 10.0 g | Starting Material |
| Chlorosulfonic Acid | 116.52 g/mol | ~5.0 | 42 mL (~49.5 g) | Reagent & Solvent |
| Ice, crushed | 18.02 g/mol | - | ~500 g | Quenching Agent |
| Deionized Water, cold | 18.02 g/mol | - | As needed | Washing Agent |
| Anhydrous Sodium Sulfate | 142.04 g/mol | - | As needed | Drying Agent |
Step-by-Step Methodology:
-
Preparation and Setup:
-
Ensure all glassware (a 250 mL three-neck round-bottom flask, a dropping funnel, a condenser with a drying tube, and a magnetic stirrer) is oven-dried and assembled while hot under an inert atmosphere (e.g., nitrogen or argon).
-
Equip the reaction flask with a magnetic stir bar and place it in an ice/water bath.
-
-
Reagent Addition:
-
Carefully charge the reaction flask with chlorosulfonic acid (42 mL).
-
Begin stirring and allow the acid to cool to 0-5 °C.
-
Add Methyl pyridine-2-carboxylate (10.0 g) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. This slow, controlled addition is critical to manage the initial exotherm.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Slowly heat the reaction mixture to 80-90 °C using an oil bath.
-
Maintain this temperature for 4-6 hours, monitoring the reaction's progress by taking small aliquots, quenching them carefully in ice, and analyzing by TLC or HPLC.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the flask back to room temperature.
-
In a separate large beaker (e.g., 2 L), prepare a slurry of crushed ice (~500 g).
-
CRITICAL STEP: Very slowly and carefully, pour the reaction mixture onto the stirred crushed ice. This procedure must be performed in the back of a fume hood with the sash down, as it will generate significant amounts of HCl gas. A steady, thin stream is recommended.
-
A white or off-white solid should precipitate.
-
Stir the resulting slurry for 30 minutes to ensure complete precipitation and decomposition of any residual reactive species.
-
Isolate the crude product by vacuum filtration, using a Büchner funnel.
-
Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral (test with pH paper). This removes any remaining acids.
-
-
Purification and Characterization:
-
Press the solid as dry as possible on the filter.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Dry the purified product under a vacuum.
-
Confirm the identity and purity of the final product, Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate, using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.
-
Caption: Experimental workflow for the synthesis of Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate.
Conclusion
The synthesis of Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate via chlorosulfonation is a powerful yet demanding transformation that requires a deep respect for the reactive nature of the reagents involved. By understanding the underlying electrophilic substitution mechanism and adhering strictly to the detailed experimental and safety protocols outlined in this guide, researchers can reliably and safely produce this valuable chemical intermediate. The successful execution of this synthesis opens the door to a wide array of novel sulfonamide derivatives for applications in drug discovery and beyond.
References
- DuPont. (n.d.). Chlorosulfonic Acid: Storage and Handling.
-
Loba Chemie. (2019). CHLOROSULFONIC ACID FOR SYNTHESIS MSDS. Retrieved from the product's Material Safety Data Sheet.[1]
-
International Chemical Safety Cards. (n.d.). ICSC 1039 - CHLOROSULFONIC ACID. Retrieved from the international safety card database.[2]
-
National Oceanic and Atmospheric Administration. (n.d.). CHLOROSULFONIC ACID - CAMEO Chemicals. Retrieved from the CAMEO Chemicals database.[4]
-
Fisher Scientific. (2012). SAFETY DATA SHEET - Chlorosulfonic acid. Retrieved from the product's Safety Data Sheet.[5]
- Tilley, J. W., et al. (1979). Synthesis of Heterocyclic Analogs of Alpha-Methyldopa. Journal of Heterocyclic Chemistry, 16, 333.
- Kasturi, T. R., et al. (1984). A Novel Transformation of 3-Alkoxyisoquinolines to 3-Chloroisoquinolines. Synthesis, 1984, 743-745.
Sources
An In-Depth Technical Guide to Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate: A Core Scaffold for Medicinal Chemistry
Section 1: Introduction and Strategic Importance
Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate is a bifunctional heterocyclic compound of significant interest to researchers in drug discovery and synthetic chemistry. Its structure incorporates two key reactive handles on a pyridine core: a methyl ester at the 2-position and, critically, a highly reactive chlorosulfonyl (sulfonyl chloride) group at the 5-position. This arrangement makes it a versatile building block for constructing complex molecular architectures.
The strategic value of this reagent lies in the orthogonal reactivity of its functional groups. The sulfonyl chloride acts as a powerful electrophile, primarily for forging stable sulfonamide linkages, while the methyl ester provides a site for subsequent modifications, such as hydrolysis and amide bond formation. The sulfonamide motif is a cornerstone in medicinal chemistry, present in a vast number of pharmaceuticals, including antibacterial agents and diuretics.[1] Consequently, Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate serves as a valuable starting point for generating libraries of novel compounds for biological screening.
Section 2: Physicochemical and Spectroscopic Profile
While specific experimental data for this exact molecule is not broadly published, its properties can be reliably predicted based on its structure and data from closely related analogues.
| Property | Predicted Value / Characteristic |
| IUPAC Name | Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate |
| Molecular Formula | C₇H₆ClNO₄S |
| Molecular Weight | 235.65 g/mol |
| Appearance | Likely a white to off-white solid |
| Solubility | Expected to be soluble in common aprotic organic solvents (DCM, THF, Ethyl Acetate) and reactive with protic solvents (water, alcohols, amines). |
| CAS Number | Not prominently cataloged; researchers often synthesize it as a reactive intermediate. |
Spectroscopic Insights:
-
¹H NMR: Protons on the pyridine ring would appear as distinct doublets or doublets of doublets in the aromatic region (typically δ 7.5-9.0 ppm). The methyl ester would present as a singlet around δ 3.9-4.1 ppm.
-
¹³C NMR: Carbonyl carbon of the ester would be observed around δ 160-165 ppm. Aromatic carbons would appear in the δ 120-160 ppm range, with the carbon attached to the sulfonyl group being significantly influenced.
-
IR Spectroscopy: Strong characteristic peaks would be expected for the S=O stretches of the sulfonyl chloride (approx. 1370-1380 cm⁻¹ and 1170-1190 cm⁻¹), and the C=O stretch of the ester (approx. 1720-1740 cm⁻¹).
Section 3: Synthesis and Purification Workflow
The synthesis of Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate is typically achieved via electrophilic aromatic substitution on a precursor, Methyl pyridine-2-carboxylate. The standard and most direct method is chlorosulfonation.
Expert Insight: The choice of chlorosulfonic acid as the reagent is deliberate; it serves as both the sulfonating agent and the solvent. Using it in excess ensures the reaction proceeds to completion. However, this reaction is highly exothermic and releases HCl gas, necessitating careful temperature control and a robust setup to handle acidic vapors.
Protocol 3.1: Synthesis via Chlorosulfonation
-
Reaction Setup: In a fume hood, equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (e.g., a sodium hydroxide solution) to neutralize the evolving HCl gas.
-
Reagent Charging: Charge the flask with chlorosulfonic acid (typically 3-5 equivalents). Cool the flask to 0°C using an ice-water bath.
-
Substrate Addition: Slowly add Methyl pyridine-2-carboxylate (1 equivalent) portion-wise or via the dropping funnel, ensuring the internal temperature does not exceed 10-15°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-70°C) for several hours to drive the reaction to completion. Monitor the reaction progress using a suitable technique like TLC or LC-MS.
-
Workup - Quenching: Once the reaction is complete, cool the mixture back to 0°C. Very carefully and slowly, pour the reaction mixture onto crushed ice. This step is highly exothermic and must be performed with extreme caution in a fume hood. The product will precipitate as a solid.
-
Isolation & Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual acid. Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if required.
Diagram: Synthesis Workflow
Caption: Synthesis of the title compound via chlorosulfonation.
Section 4: Core Reactivity: The Sulfonyl Chloride Hub
The reactivity of Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate is dominated by the sulfonyl chloride group. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[1] This makes it an excellent target for nucleophiles, with the chloride ion serving as a good leaving group.
Primary Application: Sulfonamide Synthesis
The reaction of sulfonyl chlorides with primary or secondary amines is a cornerstone of medicinal chemistry, providing a reliable method for synthesizing sulfonamides.[1][2] This reaction is robust, high-yielding, and forms a stable, metabolically resistant linkage that is a key feature in many drug molecules.[3]
Expert Insight: The reaction requires a base to scavenge the HCl produced.[1] Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Common choices for the base include non-nucleophilic organic amines like triethylamine or pyridine, or inorganic bases like potassium carbonate. The choice of solvent is typically an aprotic one, such as dichloromethane (DCM) or tetrahydrofuran (THF), to avoid reaction with the sulfonyl chloride.
Protocol 4.1: General Procedure for Sulfonamide Formation
-
Setup: To a solution of a primary or secondary amine (1.0-1.2 equivalents) and a base (e.g., triethylamine, 1.5-2.0 equivalents) in anhydrous DCM, add a solution of Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate (1.0 equivalent) in anhydrous DCM dropwise at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, dilute the mixture with DCM and wash sequentially with a weak acid (e.g., 1M HCl or sat. NH₄Cl) to remove excess amine and base, followed by water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide product, which can be purified by column chromatography or recrystallization.
Diagram: Core Reactivity with Amines
Caption: Formation of a sulfonamide via nucleophilic substitution.
Section 5: Applications in Drug Discovery
Sulfonyl chlorides are indispensable building blocks in medicinal chemistry programs because the resulting sulfonamide linkage is a privileged structural motif.[2][3] This group can act as a hydrogen bond acceptor (via the sulfonyl oxygens) and sometimes a hydrogen bond donor (if formed from a primary amine), allowing it to form key interactions with biological targets like enzyme active sites.[2]
-
Enzyme Inhibitors: The tetrahedral geometry and electronic properties of the sulfonamide group make it an effective mimic of transition states in enzymatic reactions, particularly in metalloenzymes where it can coordinate to metal ions (e.g., zinc in carbonic anhydrases).
-
Scaffold Decoration: As a versatile electrophile, Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate allows for the "late-stage functionalization" of complex molecules.[3] By reacting it with various amines, chemists can rapidly generate a diverse library of analogues to explore the structure-activity relationship (SAR) of a lead compound.
-
Modulation of Physicochemical Properties: The introduction of a sulfonamide group can significantly alter a molecule's properties, including its solubility, lipophilicity (logP), and metabolic stability, which are critical for developing a successful drug candidate. The pyridine core itself is also a common feature in pharmaceuticals, often used to improve solubility and engage in favorable interactions with protein targets.[4]
Section 6: Safety, Handling, and Storage
As a reactive sulfonyl chloride, this compound must be handled with appropriate care.
-
Hazards: It is expected to be a skin and eye irritant.[5][6] Inhalation may cause respiratory tract irritation.[6][7] Like all sulfonyl chlorides, it is water-reactive (hydrolyzes to the corresponding sulfonic acid), releasing corrosive HCl gas.
-
Personal Protective Equipment (PPE): Always handle this chemical in a certified chemical fume hood.[5][8] Wear standard PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[9]
-
Handling: Avoid contact with skin, eyes, and clothing.[5] Prevent moisture from coming into contact with the reagent. Use anhydrous solvents and inert atmosphere (e.g., nitrogen or argon) for reactions.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8] Keep away from incompatible materials such as water, alcohols, strong bases, and oxidizing agents.[9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Unreacted reagent can be quenched carefully with a basic solution (e.g., sodium bicarbonate) before disposal.
Section 7: References
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. [Link]
-
Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry. [Link]
-
Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit. [Link]
-
Methyl 5-(Methylsulfonyl)pyridine-2-carboxylate. MySkinRecipes. [Link]
-
Methyl 6-(chloromethyl)pyridine-2-carboxylate | C8H8ClNO2 | CID 53404482. PubChem. [Link]
-
Synthesis of Methyl 2-Aryl-5-chlorosulfonyl-1,3-oxazole-4-carboxylates and Their Reactions with Amines and Amidines. ResearchGate. [Link]
-
Methyl 5-chloropyrazine-2-carboxylate | C6H5ClN2O2 | CID 406081. PubChem. [Link]
-
Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
- 3. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Methyl 5-chloropyrazine-2-carboxylate | C6H5ClN2O2 | CID 406081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl 6-(chloromethyl)pyridine-2-carboxylate | C8H8ClNO2 | CID 53404482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
An In-Depth Technical Guide to Methyl 5-(chlorosulfonyl)picolinate: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 1063733-25-4[1][2]
This guide provides a comprehensive technical overview of Methyl 5-(chlorosulfonyl)picolinate, a versatile bifunctional molecule increasingly utilized as a critical building block in the synthesis of novel therapeutic agents. We will delve into its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of innovative pharmaceuticals. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug discovery.
Physicochemical Properties and Structural Elucidation
Methyl 5-(chlorosulfonyl)picolinate is a substituted pyridine derivative containing both a methyl ester and a sulfonyl chloride functional group. This unique combination of functionalities makes it a highly reactive and versatile reagent in organic synthesis.
Table 1: Physicochemical Properties of Methyl 5-(chlorosulfonyl)picolinate
| Property | Value | Source |
| CAS Number | 1063733-25-4 | [1][2] |
| Molecular Formula | C₇H₆ClNO₄S | [1] |
| Molecular Weight | 235.65 g/mol | [1] |
| IUPAC Name | methyl 5-(chlorosulfonyl)pyridine-2-carboxylate | [1] |
| Canonical SMILES | COC(=O)C1=CC=C(S(=O)(=O)Cl)C=N1 | [1] |
| InChI Key | KNWRLXXUWDOFIN-UHFFFAOYSA-N |
Spectroscopic Characterization
While a publicly available, fully characterized set of spectra for Methyl 5-(chlorosulfonyl)picolinate is not readily found in peer-reviewed literature, its structure can be confidently predicted based on the analysis of its constituent functional groups and data from analogous compounds.
1.1.1. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and the methyl ester protons. The chemical shifts of the pyridine protons will be influenced by the electron-withdrawing nature of both the ester and the sulfonyl chloride groups. The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon.
1.1.2. Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), and the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group (around 1370-1380 cm⁻¹ and 1180-1190 cm⁻¹, respectively). Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.[3][4][5]
1.1.3. Mass Spectrometry (MS)
Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the chlorine atom, the methoxy group from the ester, or the entire chlorosulfonyl group, providing further structural confirmation.[6]
Synthesis and Manufacturing
The synthesis of Methyl 5-(chlorosulfonyl)picolinate typically involves the chlorosulfonation of a suitable precursor, such as methyl picolinate. While a specific detailed protocol for this exact compound is not widely published, a general and plausible synthetic route can be derived from established chemical principles.
Proposed Synthetic Pathway: Chlorosulfonation of Methyl Picolinate
The most direct route to Methyl 5-(chlorosulfonyl)picolinate is the electrophilic aromatic substitution of methyl picolinate with chlorosulfonic acid. The pyridine ring is generally deactivated towards electrophilic substitution; however, the reaction can be driven to completion under appropriate conditions.
Sources
An In-depth Technical Guide to the Structure Elucidation of Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate
Prepared by: Senior Application Scientist, Chemical Analysis Division
Foreword: The Imperative of Unambiguous Structural Verification
In the realms of pharmaceutical development and agrochemical synthesis, the precise molecular architecture of a chemical intermediate is not merely an academic detail; it is the bedrock upon which efficacy, safety, and intellectual property are built. Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate is a key heterocyclic building block, valued for its dual reactive sites—the ester and the sulfonyl chloride—which allow for diverse synthetic modifications.[1] Its utility as a precursor in the synthesis of biologically active molecules necessitates an unequivocal confirmation of its structure.[1]
This guide eschews a rigid, one-size-fits-all template. Instead, it presents a holistic and logical workflow, mirroring the investigative process undertaken in a modern analytical laboratory. We will detail the synergistic application of multiple spectroscopic techniques, demonstrating how each method provides a unique and complementary piece of the structural puzzle. The causality behind each experimental choice is explained, ensuring that the described protocols form a self-validating system for researchers, scientists, and drug development professionals.
The Target Molecule: An Overview of Expected Structural Features
Before embarking on any analytical campaign, a foundational understanding of the target structure is essential. The hypothesised structure of Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate possesses three key functional domains attached to a central pyridine ring:
-
A Methyl Ester Group (-COOCH₃): Located at the C2 position.
-
A Sulfonyl Chloride Group (-SO₂Cl): Located at the C5 position.
-
A Pyridine Ring: A nitrogen-containing aromatic heterocycle.
The strong electron-withdrawing nature of both the sulfonyl chloride and the carboxylate groups is expected to significantly influence the electronic environment of the pyridine ring, which will be a key factor in interpreting the spectroscopic data, particularly from NMR.
The Analytical Workflow: An Integrated Strategy
The elucidation of an unknown or the confirmation of a synthesised compound is a process of systematic investigation. No single technique provides all the answers. The most robust approach involves integrating data from mass spectrometry (for molecular weight and formula), infrared spectroscopy (for functional group identification), and nuclear magnetic resonance (for mapping the precise atomic connectivity). In cases of ambiguity or for absolute proof of stereochemistry, X-ray crystallography is the ultimate arbiter.
The logical flow of this integrated approach is outlined below.
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry (MS): Ascertaining the Molecular Blueprint
Mass spectrometry is the initial and most crucial step for determining the molecular weight and elemental composition of a compound.[2] For a molecule containing chlorine and sulfur, the isotopic distribution provides a highly characteristic signature.
Expected Mass Spectrum Data
The molecular formula is C₇H₆ClNO₄S. The presence of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and sulfur (³²S:³⁴S ≈ 22.5:1) will result in a distinctive isotopic pattern for the molecular ion (M⁺).
-
Molecular Ion (M⁺): The primary peak will correspond to the molecule containing the most abundant isotopes (³⁵Cl and ³²S). Subsequent peaks at M+1, M+2, etc., will arise from the natural abundance of ¹³C, ³⁷Cl, and ³⁴S. The M+2 peak, in particular, will be prominent due to the ³⁷Cl isotope.
-
Fragmentation Pattern: Electron Ionization (EI) is a high-energy technique that causes fragmentation, providing clues to the molecule's structure.[2] Key expected fragments arise from the cleavage of the weakest bonds.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Reason for Cleavage |
| 235/237 | [M]⁺ | Molecular Ion (³⁵Cl/³⁷Cl) |
| 200 | [M - Cl]⁺ | Loss of a chlorine radical |
| 176/178 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group |
| 136 | [M - SO₂Cl]⁺ | Loss of the chlorosulfonyl group |
| 99/101 | [SO₂Cl]⁺ | Chlorosulfonyl cation (³⁵Cl/³⁷Cl) |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject 1 µL of the solution into the GC-MS system. The GC will separate the compound from any impurities.
-
Ionization: Use a standard Electron Ionization (EI) source at 70 eV. This energy level is standard and allows for comparison with spectral libraries.[2]
-
Mass Analysis: Scan a mass range from m/z 40 to 400 to ensure capture of both low-mass fragments and the molecular ion.
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and its isotopic pattern. Compare observed fragments with the predicted fragmentation table.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and non-destructive technique perfect for identifying the presence of key functional groups.[3] The sulfonyl chloride and ester moieties have strong, characteristic absorption bands.
Expected IR Absorption Data
The molecule's structure predicts several strong and unambiguous peaks. The sulfonyl chloride group is particularly distinct with two strong S=O stretching bands.[4]
| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| ~1730-1750 | Ester (C=O) | Carbonyl Stretch | Strong |
| ~1370-1390 | Sulfonyl Chloride (S=O) | Asymmetric Stretch | Strong |
| ~1180-1200 | Sulfonyl Chloride (S=O) | Symmetric Stretch | Strong |
| ~1250-1300 | Ester (C-O) | C-O Stretch | Strong |
| ~1550-1600 | Pyridine Ring | C=C/C=N Aromatic Stretches | Medium |
| ~3000-3100 | Aromatic C-H | C-H Stretch | Medium-Weak |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and taking a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify the key absorption bands and compare them to the expected values to confirm the presence of the ester and sulfonyl chloride functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map
NMR is the most powerful technique for the complete structure elucidation of organic molecules in solution.[5] It provides detailed information about the chemical environment, count, and connectivity of every proton and carbon atom.
¹H NMR: Proton Environment Analysis
The pyridine ring has three protons, and the methyl ester has three. Due to the strong electron-withdrawing effects of the substituents, all ring protons are expected to be significantly downfield (deshielded).
-
H3: Expected to be a doublet, coupled to H4.
-
H4: Expected to be a doublet of doublets, coupled to H3 and H6.
-
H6: Expected to be a doublet, coupled to H4.
-
-OCH₃: Expected to be a singlet, as it has no adjacent protons.
¹³C NMR: Carbon Skeleton Mapping
The molecule has 7 unique carbon atoms. The carbonyl carbon of the ester will be the most downfield signal. The carbons directly attached to the electronegative substituents (C2 and C5) will also be significantly deshielded.
2D NMR: Establishing the Connections
While 1D NMR suggests the pieces, 2D NMR proves how they are connected.[6]
-
COSY (Correlation Spectroscopy): Will show correlations between coupled protons, confirming the H3-H4-H6 spin system within the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Will map each proton directly to the carbon it is attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall structure.[7] It reveals correlations between protons and carbons that are 2 or 3 bonds away. Critical expected correlations include:
-
The methyl protons (-OCH₃) to the ester carbonyl carbon (C=O).
-
The methyl protons (-OCH₃) to the C2 carbon of the pyridine ring.
-
The H6 proton to the C5 carbon (bearing the -SO₂Cl group) and the C2 carbon (bearing the ester).
-
The H4 proton to C2, C5, and C6.
-
Caption: Logic flow for assembling the structure using NMR data.
NMR Data Summary Table
| Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 3 | ~8.3-8.5 | d | ~125-128 | C2, C4, C5 |
| 4 | ~8.6-8.8 | dd | ~138-141 | C2, C3, C5, C6 |
| 6 | ~9.2-9.4 | d | ~150-153 | C2, C4, C5 |
| -OCH₃ | ~4.0-4.1 | s | ~53-55 | C=O, C2 |
| C2 | - | - | ~145-148 | - |
| C5 | - | - | ~142-145 | - |
| C=O | - | - | ~163-166 | - |
Note: Chemical shifts are predictive and should be confirmed experimentally. The use of a deuterated solvent like CDCl₃ is standard, but care must be taken as sulfonyl chlorides can react with residual moisture.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Ensure the solvent is dry to prevent hydrolysis of the sulfonyl chloride.
-
¹H Spectrum Acquisition: Acquire a standard 1D ¹H spectrum.
-
¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum.
-
2D Spectra Acquisition: Perform standard COSY, HSQC, and HMBC experiments. The HMBC experiment is the most critical and may require a longer acquisition time to observe weaker, long-range correlations.
-
Data Interpretation: Integrate all 1D and 2D data to assign all proton and carbon signals and confirm the connectivity map as predicted.
X-ray Crystallography: The Gold Standard
For an unambiguous, three-dimensional confirmation of molecular structure, single-crystal X-ray diffraction is unparalleled.[8] This technique provides precise bond lengths, bond angles, and the spatial arrangement of atoms.[9]
Applicability and Justification
While the spectroscopic methods described provide overwhelming evidence for the structure, X-ray crystallography provides the final, definitive proof. It is particularly valuable for confirming the substitution pattern on the pyridine ring without any ambiguity. Its application is, however, entirely dependent on the ability to grow a single, high-quality crystal.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Attempt to grow single crystals by slow evaporation of a saturated solution of the compound in various solvents (e.g., ethanol, ethyl acetate, or solvent mixtures like dichloromethane/hexane).
-
Crystal Mounting: Select a suitable crystal and mount it on the goniometer head of a diffractometer.
-
Data Collection: Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an electron density map. Refine the atomic positions to generate the final molecular structure.
Conclusion: A Triangulated and Self-Validating Approach
The structure elucidation of Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate is achieved not by a single measurement, but by the careful and logical synthesis of data from complementary analytical techniques. Mass spectrometry confirms the molecular formula. Infrared spectroscopy validates the presence of the critical sulfonyl chloride and ester functional groups. Finally, a full suite of 1D and 2D NMR experiments provides the definitive map of atomic connectivity, leaving no doubt as to the substitution pattern and overall structure. This multi-faceted approach ensures the highest level of scientific integrity and provides the trustworthy, authoritative data required for advanced research and development.
References
- US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents. Google Patents.
-
IR, NMR and MS of a Sulfonyl Chloride compound - ACD/Labs. ACD/Labs. Available at: [Link]
-
Methyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate - ResearchGate. ResearchGate. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105 Research Article A green and efficient hydrolysis of met - JOCPR. JOCPR. Available at: [Link]
-
Methyl 5-chloropyrazine-2-carboxylate | C6H5ClN2O2 | CID 406081 - PubChem. PubChem. Available at: [Link]
-
21.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]
-
Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry - PMC - NIH. National Institutes of Health. Available at: [Link]
-
1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... - ResearchGate. ResearchGate. Available at: [Link]
- WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents - Google Patents. Google Patents.
-
5-Chlorocarbonyl-pyridine-2-carboxylic acid methyl ester | C8H6ClNO3 - PubChem. PubChem. Available at: [Link]
-
NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC - American Chemical Society. ACS Publications. Available at: [Link]
-
Synthesis and X-Ray Crystal Structure Determination of Pyridine-2,6-Dicarboxylate Ligand-Based 2D Complex with Heterometallic Ions | Request PDF - ResearchGate. ResearchGate. Available at: [Link]
-
Synthesis of Methyl 2-Aryl-5-chlorosulfonyl-1,3-oxazole-4-carboxylates and Their Reactions with Amines and Amidines | Request PDF - ResearchGate. ResearchGate. Available at: [Link]
-
Advances in structure elucidation of small molecules using mass spectrometry - PMC - NIH. National Institutes of Health. Available at: [Link]
-
Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE - NIH. National Institutes of Health. Available at: [Link]
-
Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | Request PDF - ResearchGate. ResearchGate. Available at: [Link]
-
Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies - MDPI. MDPI. Available at: [Link]
-
Infrared study of the surface reaction of gaseous sulphuryl chloride with metal carboxylates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Royal Society of Chemistry. Available at: [Link]
-
Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy - Journal of Chemical and Pharmaceutical Sciences. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]
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"spectroscopic data of Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate"
An In-depth Technical Guide to the Spectroscopic Profile of Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the predicted spectroscopic characteristics of Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate, a key intermediate in synthetic and medicinal chemistry. In the absence of directly published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by empirical data from structurally analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust predictive framework for the characterization of this compound. We will delve into the theoretical underpinnings of the expected spectral data, providing detailed protocols for empirical data acquisition and concluding with a comprehensive list of authoritative references.
Introduction and Molecular Structure
Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate (CAS No: 1063733-25-4) is a bifunctional molecule incorporating both a methyl ester and a sulfonyl chloride moiety on a pyridine scaffold.[1][2] This unique combination of functional groups makes it a versatile building block for the synthesis of a wide array of more complex molecules, particularly in the development of novel therapeutic agents. The electron-withdrawing nature of both the chlorosulfonyl and the methyl carboxylate groups significantly influences the electronic environment of the pyridine ring, which is a key determinant of its spectroscopic signature.
The molecular formula for this compound is C₇H₆ClNO₄S, with a corresponding molecular weight of approximately 235.65 g/mol .[1]
Caption: Molecular Structure of Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate.
Predicted ¹H NMR Spectroscopic Data
The ¹H NMR spectrum is anticipated to be highly informative, with distinct signals for the three aromatic protons on the pyridine ring and the three protons of the methyl ester. The chemical shifts are predicted based on the anisotropic and electronic effects of the substituents.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-3 | 8.3 - 8.5 | Doublet of doublets (dd) | J(H3,H4) ≈ 8.0, J(H3,H6) ≈ 0.8 | Downfield shift due to proximity to the electron-withdrawing ester group. |
| H-4 | 8.1 - 8.3 | Doublet of doublets (dd) | J(H4,H3) ≈ 8.0, J(H4,H6) ≈ 2.5 | Influenced by both the ester and chlorosulfonyl groups. |
| H-6 | 9.0 - 9.2 | Doublet of doublets (dd) | J(H6,H4) ≈ 2.5, J(H6,H3) ≈ 0.8 | Significantly downfield due to the strong deshielding effect of the adjacent nitrogen and the chlorosulfonyl group. |
| -OCH₃ | 3.9 - 4.1 | Singlet (s) | N/A | Typical range for methyl ester protons. |
Causality behind Predictions: The predicted chemical shifts are informed by data from analogous structures. For instance, in related pyridine carboxylates, the protons on the pyridine ring exhibit characteristic downfield shifts.[3] The presence of the strongly electron-withdrawing sulfonyl chloride group at the 5-position is expected to further deshield all ring protons, particularly H-4 and H-6.
Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum will provide complementary information, revealing the electronic environment of each carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | 148 - 152 | Attached to the ester group and adjacent to the ring nitrogen. |
| C-3 | 125 - 128 | Aromatic carbon influenced by the adjacent ester group. |
| C-4 | 128 - 132 | Aromatic carbon deshielded by the chlorosulfonyl group. |
| C-5 | 140 - 145 | Attached to the strongly electron-withdrawing chlorosulfonyl group. |
| C-6 | 152 - 156 | Adjacent to the ring nitrogen and influenced by the chlorosulfonyl group. |
| -C=O | 163 - 167 | Typical range for a carbonyl carbon in a methyl ester.[4] |
| -OCH₃ | 52 - 55 | Typical range for a methyl ester carbon.[4] |
Trustworthiness of Predictions: These predictions are grounded in established ranges for substituted pyridines and carboxylic acid derivatives.[4][5] The significant downfield shifts for C-5 and C-6 are anticipated due to the potent electron-withdrawing capacity of the SO₂Cl group.
Predicted Infrared (IR) Spectroscopy
The IR spectrum will clearly indicate the presence of the key functional groups: the methyl ester and the sulfonyl chloride.
Table 3: Predicted Major IR Absorption Bands
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3050 - 3150 | Medium |
| C=O (Ester) | Stretch | 1720 - 1740 | Strong |
| Aromatic C=C/C=N | Stretch | 1550 - 1600 | Medium-Strong |
| S=O (Sulfonyl Chloride) | Asymmetric Stretch | 1370 - 1390 | Strong |
| S=O (Sulfonyl Chloride) | Symmetric Stretch | 1170 - 1190 | Strong |
| C-O (Ester) | Stretch | 1200 - 1300 | Strong |
| C-Cl | Stretch | 700 - 800 | Medium |
| S-Cl | Stretch | 550 - 650 | Medium |
Authoritative Grounding: The predicted wavenumbers for the carboxylate and sulfonyl chloride groups are based on well-established correlation tables and empirical data from similar compounds.[6][7] The two strong S=O stretching bands are a definitive marker for the sulfonyl group.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns.
-
Molecular Ion (M⁺): An intense molecular ion peak is expected at m/z 235, with a characteristic isotopic pattern due to the presence of ³⁵Cl and ³⁷Cl (approximately 3:1 ratio), resulting in peaks at m/z 235 and 237. The presence of ³⁴S will also contribute a smaller M+2 peak.
-
Major Fragmentation Pathways:
-
Loss of -OCH₃: [M - 31]⁺ at m/z 204.
-
Loss of Cl: [M - 35]⁺ at m/z 200.
-
Loss of -COOCH₃: [M - 59]⁺ at m/z 176.
-
Loss of -SO₂Cl: [M - 99]⁺ at m/z 136.
-
Caption: Predicted major fragmentation pathways in mass spectrometry.
Standardized Experimental Protocols
To obtain high-quality empirical data, the following standardized protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: Workflow for NMR data acquisition.
-
Sample Preparation: Accurately weigh 5-10 mg of Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Place the NMR tube in the spectrometer.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A spectral width of 16 ppm, a relaxation delay of 2 seconds, and 16 scans are typically sufficient.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of 240 ppm, a relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024) will likely be necessary due to the lower natural abundance of ¹³C.
-
-
Processing: Process the free induction decay (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.
-
Record a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
-
Acquisition:
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable methods.
-
Acquisition:
-
Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
-
To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion peak and subjecting it to collision-induced dissociation (CID).
-
Conclusion
This technical guide provides a detailed, predictive overview of the spectroscopic data for Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate. By integrating fundamental spectroscopic principles with comparative data from analogous structures, we have constructed a reliable framework for the identification and characterization of this important synthetic intermediate. The provided standardized protocols offer a clear path for the empirical validation of these predictions.
References
-
Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.
-
ResearchGate. (n.d.). Carboxylate bands [cm −1 ] in the IR spectra of 1-11. Retrieved from [Link]
-
Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Methyl 2-Aryl-5-chlorosulfonyl-1,3-oxazole-4-carboxylates and Their Reactions with Amines and Amidines. Retrieved from [Link]
-
Advanced Chemical Intermediates. (n.d.). 5-Chlorosulfonyl-pyridine-2-carboxylic acid methyl ester. Retrieved from [Link]
-
Reagentia. (n.d.). methyl 5-(chlorosulfonyl)pyridine-2-carboxylate (1 x 50 mg). Retrieved from [Link]
-
MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 5-chloropyrazine-2-carboxylate. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 6-(chloromethyl)pyridine-2-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. Retrieved from [Link]
- Google Patents. (n.d.). EP0121320A1 - Preparation of 2-chloro-5-methylpyridine.
-
ResearchGate. (n.d.). Methyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate. Retrieved from [Link]
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- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Safety and Handling of Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate
Introduction: Compound Profile and Inherent Risks
Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate is a bifunctional molecule increasingly utilized as a crucial building block in medicinal chemistry and drug development. Its structure, incorporating both a reactive sulfonyl chloride and a methyl ester on a pyridine scaffold, makes it a versatile intermediate for introducing the pyridinylsulfonyl moiety into target molecules. However, the very features that impart its synthetic utility also present significant handling risks.
The cornerstone of this compound's reactivity lies in the chlorosulfonyl group (-SO₂Cl). This functional group is highly electrophilic and, consequently, extremely susceptible to nucleophilic attack. Its pronounced reactivity, especially with water and other common laboratory nucleophiles, necessitates a robust and well-understood safety protocol. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to handle Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate safely, ensuring both personal safety and experimental integrity. The causality behind every procedural recommendation is explained to foster a deep-rooted culture of safety that extends beyond mere protocol adherence.
Hazard Identification and Risk Assessment
A thorough understanding of the hazards associated with Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate is the foundation of safe handling. The primary risks stem from its corrosivity and high reactivity, particularly its violent reaction with water.
Key Hazards:
-
Corrosivity: As a sulfonyl chloride, this compound is corrosive. Upon contact with moisture, it hydrolyzes to form hydrochloric acid (HCl) and the corresponding sulfonic acid, both of which are highly corrosive. This reaction can cause severe chemical burns to the skin, eyes, and respiratory tract.[1]
-
Water Reactivity: The compound reacts exothermically, and sometimes violently, with water, including ambient humidity.[1][2][3] This reaction liberates corrosive and toxic gases, such as hydrogen chloride.[2][4] Therefore, all handling must be performed under strictly anhydrous conditions.
-
Respiratory Irritation: Inhalation of the dust or its breakdown products (HCl, SO₂) can cause severe irritation and damage to the respiratory tract.[5][6]
-
Incompatibility: It reacts violently with strong bases and can also react with alcohols, amines, and other nucleophiles.[1][3]
Hazard Summary Table:
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Corrosion | Danger | H314: Causes severe skin burns and eye damage.[5] |
| Serious Eye Damage | Corrosion | Danger | H318: Causes serious eye damage. |
| Acute Toxicity (Oral) | Exclamation mark | Warning | H302: Harmful if swallowed. |
| Specific Target Organ Toxicity | Exclamation mark | Warning | H335: May cause respiratory irritation.[5][6] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is mandatory.
Engineering Controls
-
Chemical Fume Hood: All manipulations of Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate must be conducted within a certified chemical fume hood to contain dust and any fumes generated from accidental hydrolysis.[1][7] The fume hood sash should be kept as low as possible.
-
Inert Atmosphere: For reactions and transfers, the use of an inert atmosphere (e.g., nitrogen or argon) is highly recommended to exclude moisture.[7] A glove box is the ideal environment for handling pyrophoric and water-reactive chemicals.[7]
-
Safety Equipment: An emergency eyewash station and safety shower must be immediately accessible and tested regularly.[4][8][9]
Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.
PPE Recommendation Table:
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer | Tightly fitting safety goggles and a full-face shield.[1][10] | Chemical-resistant gloves (e.g., nitrile), inspected before use.[1][11] Consider double-gloving. | Chemical-resistant lab coat or apron.[1][10] Closed-toe leather shoes are required.[7] | Performed in a fume hood.[1] |
| Reaction Setup/Workup | Tightly fitting safety goggles and a full-face shield.[1][10] | Elbow-length, chemical-resistant gloves (e.g., butyl rubber over nitrile).[12] | Chemical-resistant, flame-retardant lab coat or apron.[1][13] | Performed in a fume hood.[1] |
| Spill Cleanup | Full-face respirator with appropriate cartridges, plus safety goggles.[2] | Heavy-duty, chemical-resistant gloves (e.g., Viton or butyl rubber).[12] | Full chemical-resistant suit or coveralls.[10][12] | NIOSH-approved full-facepiece respirator with acid gas cartridges.[2] |
Safe Handling, Storage, and Experimental Protocols
Adherence to meticulous and well-defined procedures is critical for safety.
Storage
-
Store in a cool, dry, well-ventilated area, away from incompatible materials like water, bases, and strong oxidizing agents.[9][14]
-
The container must be kept tightly sealed to prevent moisture ingress.[7][9] Storage in a desiccator is recommended.
-
Store below eye level to minimize the risk of dropping and spillage.[9]
Workflow for Safe Handling
The following diagram outlines the critical steps for safely handling Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate from storage to use.
Caption: General workflow for handling the reagent.
Detailed Experimental Protocol: Weighing and Transfer
-
Preparation: Ensure all necessary glassware is oven- or flame-dried and cooled under an inert atmosphere (e.g., in a desiccator or under a stream of nitrogen).
-
Don PPE: Wear all PPE as specified in the table above for "Weighing/Transfer."
-
Inert Environment: Perform the entire operation within a certified chemical fume hood.
-
Weighing: Tare a dry, clean vial on an analytical balance. Quickly add the approximate amount of Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate to the vial and seal it immediately. Do not aim for an exact weight on an open balance.
-
Re-weigh: Re-weigh the sealed vial to obtain the precise mass of the reagent.
-
Dissolution: In the fume hood, unseal the vial and add an appropriate anhydrous solvent via syringe or cannula to dissolve the solid. This solution can then be transferred to the reaction vessel via syringe.
Spill Management and Emergency Procedures
Immediate and correct response to a spill or exposure is critical to minimizing harm.
Emergency Response Decision Tree
Caption: Decision tree for emergency response.
Spill Cleanup Protocol
Crucially, DO NOT USE WATER or combustible materials for cleanup. [3][4]
-
Evacuate: Evacuate all non-essential personnel from the spill area.[4]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Absorb: Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[4]
-
Collect: Carefully sweep the absorbed material into a clean, dry, and properly labeled container with a secure lid.[4][13]
-
Decontaminate: Wipe the spill area with a cloth dampened with an appropriate organic solvent (e.g., acetone), followed by a thorough wash with soap and water once all reactive material is removed.
-
Disposal: The collected waste and cleaning materials must be treated as hazardous waste.[4][15]
Waste Disposal
All waste containing Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate or its degradation products is considered hazardous.
-
Solid Waste: Contaminated absorbents, gloves, and disposable labware should be placed in a clearly labeled, sealed container for hazardous waste.[15]
-
Quenching Excess Reagent: Small amounts of excess reagent can be quenched by slowly and carefully adding the material to a stirred, cold (ice bath) solution of sodium bicarbonate or another weak base. This must be done in a fume hood, as the reaction will generate gas.
-
Labeling: All waste containers must be accurately labeled with their full contents, including "Hazardous Waste," "Corrosive," and "Water-Reactive."
-
Collection: Follow your institution's specific procedures for hazardous waste pickup and disposal.
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BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved January 19, 2026, from [Link]
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The Enigmatic Reactivity of Pyridine Sulfonyl Chlorides: A Technical Guide for Synthetic Chemists
Abstract
Pyridine sulfonyl chlorides are a class of reagents that occupy a unique and critical space in the landscape of organic synthesis and medicinal chemistry. The incorporation of a sulfonyl chloride moiety onto a pyridine ring introduces a fascinating interplay of electronic effects that profoundly influences its reactivity and utility. This guide provides an in-depth exploration of the synthesis, reactivity, and application of pyridine sulfonyl chlorides, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the nuances of how the position of the sulfonyl chloride group dictates its synthetic behavior and explore key transformations, including sulfonamide and sulfonate ester formation. This document is designed to be a practical and authoritative resource, bridging theoretical understanding with actionable experimental protocols.
Introduction: The Dichotomy of the Pyridine Ring
The pyridine ring, an isoelectronic analogue of benzene, introduces a fundamental asymmetry in electronic distribution due to the presence of the nitrogen atom. This nitrogen atom exerts a significant electron-withdrawing effect through both induction and the mesomeric effect, rendering the ring electron-deficient. This inherent electronic character has profound implications for the reactivity of a directly attached sulfonyl chloride group, a moiety that is itself a potent electrophile.
The position of the sulfonyl chloride group on the pyridine ring—at the 2-, 3-, or 4-position—further refines these electronic effects, leading to distinct reactivity profiles. Understanding this positional influence is paramount for any chemist seeking to harness the synthetic potential of these versatile reagents. This guide will dissect these subtleties, providing a clear framework for predicting and controlling their chemical behavior.
Synthesis of Pyridine Sulfonyl Chlorides: Navigating the Pathways
The preparation of pyridine sulfonyl chlorides is not a trivial matter and often requires specific strategies tailored to the desired isomer. Direct sulfonation of the pyridine ring is often challenging due to the ring's deactivation. Therefore, multi-step sequences are commonly employed.
Synthesis of Pyridine-2-sulfonyl Chloride
The synthesis of pyridine-2-sulfonyl chloride often commences from 2-mercaptopyridine or its disulfide derivative, 2,2'-dipyridyl disulfide.[1] Oxidative chlorination is a common and effective method.
-
From 2-Mercaptopyridine: Direct oxidation in the presence of a chlorine source can yield pyridine-2-sulfonyl chloride.[1]
-
From 2,2'-Dipyridyl Disulfide: Treatment with chlorine or bromine generates the corresponding 2-pyridinesulfenyl halide, which can be further oxidized.[2]
-
From Sodium Pyridine-2-sulfinate: Reaction with a chlorinating agent like N-chlorosuccinimide (NCS) provides the sulfonyl chloride.[1] This method is particularly useful as the sulfonyl chloride can be generated in situ for immediate use in subsequent reactions.[2]
Synthesis of Pyridine-3-sulfonyl Chloride
Pyridine-3-sulfonyl chloride is a crucial intermediate in the synthesis of various pharmaceuticals, including the acid blocker Vonoprazan Fumarate.[3] A common synthetic route starts from 3-aminopyridine via a diazotization-sulfonylation sequence.[4][5]
-
Diazotization of 3-Aminopyridine: 3-aminopyridine is treated with a nitrite source in an acidic medium to form a diazonium salt. This is often trapped as a more stable fluoroborate salt.[4]
-
Sulfonyl Chlorination: The diazonium salt is then reacted with sulfur dioxide in the presence of a copper catalyst and a chloride source, or with thionyl chloride, to yield pyridine-3-sulfonyl chloride.[4][6]
Another approach involves the direct chlorination of pyridine-3-sulfonic acid using reagents like phosphorus pentachloride and phosphorus oxychloride.[6][7]
Synthesis of Pyridine-4-sulfonyl Chloride
Similar to the 3-isomer, the synthesis of pyridine-4-sulfonyl chloride can be achieved from 4-aminopyridine through a diazotization-sulfonylation pathway. It is also commercially available and serves as a versatile building block in custom synthesis projects.[8]
The Core Directive: Reactivity and Mechanistic Considerations
The reactivity of pyridine sulfonyl chlorides is dominated by the highly electrophilic nature of the sulfonyl sulfur atom. The electron-withdrawing pyridine ring enhances this electrophilicity, making these compounds potent reagents for reaction with a wide range of nucleophiles.[9]
Electronic Effects and Positional Isomerism
The position of the sulfonyl chloride group significantly impacts its reactivity:
-
Pyridine-2-sulfonyl Chloride: The proximity of the nitrogen atom exerts a strong electron-withdrawing inductive effect, making the sulfonyl group highly reactive. However, this isomer is also known for its instability, being sensitive to moisture and temperature, which can lead to hydrolysis to the corresponding sulfonic acid.[10]
-
Pyridine-3-sulfonyl Chloride: The sulfonyl chloride at the 3-position is less influenced by the nitrogen's inductive effect compared to the 2-position, leading to a more moderate and often more manageable reactivity. It is a widely used intermediate in the pharmaceutical industry due to its stability and versatile reactivity.[3][11]
-
Pyridine-4-sulfonyl Chloride: The sulfonyl chloride at the 4-position is also highly activated due to the conjugative electron-withdrawing effect of the pyridine nitrogen.
Visualizing the Electronic Landscape
Caption: Electronic influence of the pyridine nitrogen on sulfonyl chloride reactivity.
Key Reactions of Pyridine Sulfonyl Chlorides
The synthetic utility of pyridine sulfonyl chlorides is demonstrated through their reactions with a variety of nucleophiles.
The reaction with primary and secondary amines to form sulfonamides is one of the most important transformations of pyridine sulfonyl chlorides.[12] Pyridine-containing sulfonamides are prevalent motifs in pharmacologically active compounds.[13]
The reaction typically proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of chloride. A base, such as pyridine or triethylamine, is often added to quench the HCl byproduct.[14]
Mechanism of Sulfonamide Formation
Caption: Generalized mechanism for sulfonamide formation.
Pyridine sulfonyl chlorides react with alcohols and phenols in the presence of a base to form sulfonate esters.[8][15] These esters are excellent leaving groups in nucleophilic substitution and elimination reactions, thus "activating" the alcohol.[16] The reaction mechanism is analogous to sulfonamide formation, with the alcohol acting as the nucleophile.[16]
Pyridine sulfonyl chlorides can also undergo other transformations:
-
Reaction with Hydrazine: Forms the corresponding sulfonohydrazide, which can be a precursor to other heterocyclic systems.[17]
-
Reduction: The sulfonyl chloride group can be reduced to a thiol or other lower oxidation state sulfur functionalities.
-
Hydrolysis: As mentioned, pyridine sulfonyl chlorides are susceptible to hydrolysis, particularly the 2-isomer, to form the corresponding sulfonic acid.[3][10][15] This reaction is often a competing side reaction and necessitates anhydrous reaction conditions.
Experimental Protocols: A Practical Guide
The following protocols are provided as a starting point and may require optimization based on the specific substrate and desired product.
Protocol 1: Synthesis of N-Benzylpyridine-3-sulfonamide
This protocol details the reaction of pyridine-3-sulfonyl chloride with benzylamine.
Materials:
-
Pyridine-3-sulfonyl chloride (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve pyridine-3-sulfonyl chloride in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve benzylamine and triethylamine in anhydrous DCM.
-
Add the benzylamine/triethylamine solution dropwise to the cooled pyridine-3-sulfonyl chloride solution over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow for Sulfonamide Synthesis
Caption: Experimental workflow for the synthesis of a pyridine sulfonamide.
Handling and Storage of Pyridine Sulfonyl Chlorides
Due to their reactivity, particularly their moisture sensitivity, proper handling and storage are crucial.[18]
-
Storage: Store in a cool, dry place under an inert atmosphere (nitrogen or argon) in a tightly sealed container.[10][19]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[20][21] These compounds are corrosive and can cause severe burns.[19]
Applications in Drug Discovery and Beyond
The unique reactivity of pyridine sulfonyl chlorides has made them invaluable in pharmaceutical research and development.
-
Medicinal Chemistry: They serve as key building blocks for introducing the pyridylsulfonyl moiety into drug candidates. This group can influence a molecule's polarity, solubility, and ability to form hydrogen bonds, thereby modulating its pharmacokinetic and pharmacodynamic properties. As previously noted, pyridine-3-sulfonyl chloride is a key intermediate in the synthesis of Vonoprazan.[3]
-
Agrochemicals: The pyridylsulfonyl group is also found in some pesticides and herbicides.[15]
-
Organic Synthesis: Beyond their use as precursors to sulfonamides and sulfonate esters, they can be employed in more complex synthetic transformations, including cross-coupling reactions where the sulfonate ester acts as a leaving group.[13]
Conclusion: A Versatile Tool for the Modern Chemist
Pyridine sulfonyl chlorides represent a class of reagents with a rich and nuanced reactivity profile. The interplay between the electron-deficient pyridine ring and the electrophilic sulfonyl chloride group, modulated by the positional isomerism, provides chemists with a powerful tool for molecular construction. A thorough understanding of their synthesis, handling, and reactivity is essential for leveraging their full potential in the synthesis of complex molecules, from life-saving pharmaceuticals to innovative materials. This guide has aimed to provide a comprehensive and practical overview, empowering researchers to confidently and effectively utilize these versatile synthetic intermediates.
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A Senior Application Scientist's Guide to the Synthesis and Characterization of Pyridine-Based Sulfonyl Chlorides
This guide provides an in-depth exploration of the synthesis, purification, and analytical characterization of pyridine-based sulfonyl chlorides. These compounds are not merely reagents; they are pivotal building blocks in the landscape of modern medicinal chemistry and organic synthesis.[1][2] Their intrinsic reactivity, stemming from the potent electrophilic sulfur center, makes them indispensable for constructing sulfonamide and sulfonate ester linkages—motifs prevalent in a vast array of pharmaceuticals.[3][4][5][6] However, the very reactivity that makes them valuable also presents unique challenges in their synthesis and handling, primarily due to their pronounced sensitivity to moisture.[3][4][5][6][7][8][9]
This document moves beyond simple protocols to explain the underlying principles and causalities behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the strategic approaches to synthesizing the 2-, 3-, and 4-isomers, delve into the nuances of their purification, and detail the suite of analytical techniques required for their unambiguous characterization.
Strategic Synthesis: Navigating the Pathways to Pyridine Sulfonyl Chlorides
The synthetic strategy for accessing pyridine sulfonyl chlorides is dictated primarily by the desired substitution pattern on the pyridine ring. The electronic nature of the pyridine nucleus influences the choice of starting materials and reaction conditions.
General Workflow for Synthesis and Analysis
The process from precursor to a fully characterized pyridine sulfonyl chloride follows a logical sequence. The chosen synthetic route is executed, followed by a careful workup and purification to isolate the target compound from byproducts and unreacted starting materials. The final, crucial stage involves a multi-faceted analytical approach to confirm the structure and assess the purity of the final product.
Caption: General experimental workflow.
Synthesis of 2-Pyridinesulfonyl Chloride
The 2-position is readily functionalized from sulfur-containing precursors.
-
Route 1: Oxidation of 2-Mercaptopyridine. This is arguably the most direct and high-yielding approach.[10] The thiol or its corresponding disulfide (2,2'-dipyridyl disulfide) is oxidized using a potent chlorine source in an acidic medium.[10][11] The choice of an aqueous hypochlorite solution is common, offering a cost-effective and powerful oxidant.[10][12] The reaction is highly exothermic and must be conducted at low temperatures (typically below 10°C) to prevent thermal decomposition and unwanted side reactions.[12]
-
Route 2: Chlorination of Sodium Pyridine-2-sulfinate. An alternative pathway involves the conversion of the corresponding sulfinate salt to the sulfonyl chloride.[10] N-chlorosuccinimide (NCS) is an effective chlorinating agent for this transformation, often allowing for the in-situ generation and use of the sulfonyl chloride without isolation.[10][11]
Field Protocol: Synthesis of Pyridine-2-sulfonyl Chloride via Oxidation [12]
-
Preparation: In a flask equipped with a magnetic stirrer and a thermometer, dissolve 2-mercaptopyridine (1.0 mmol) in 5 mL of concentrated sulfuric acid. Cool the resulting yellow solution to approximately -15°C using a sodium chloride/ice bath.
-
Oxidative Chlorination: Add aqueous sodium hypochlorite solution (10-15%, ~15-20 mmol) dropwise to the cooled solution. Maintain vigorous stirring and ensure the internal reaction temperature does not exceed 10°C.
-
Reaction Completion: After the addition is complete, continue stirring the mixture at 0°C for 1 hour.
-
Workup: Quench the reaction by adding 10 mL of water. Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Isolation: Combine the organic phases, wash with water, and dry over anhydrous magnesium sulfate. Concentrate the solution in vacuo to yield pyridine-2-sulfonyl chloride, typically as a yellowish viscous liquid.[12]
Synthesis of 3-Pyridinesulfonyl Chloride
The 3-isomer is of significant pharmaceutical interest, notably as a key intermediate for the acid-blocker Vonoprazan.[2][4]
-
Route 1: Sandmeyer-Type Reaction from 3-Aminopyridine. This is a classic and robust method for introducing the sulfonyl chloride group.[13] The process begins with the diazotization of 3-aminopyridine using a nitrite source (e.g., sodium nitrite) in a strong acid to form an unstable diazonium salt.[8][14] This intermediate is then reacted with a source of sulfur dioxide and a copper catalyst (e.g., cuprous chloride).[14][15] Modern protocols often replace hazardous, gaseous SO₂ with stable surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct), which enhances the safety and scalability of the procedure.[16][17][18]
-
Route 2: Chlorination of Pyridine-3-sulfonic acid. This route involves the direct conversion of the sulfonic acid to the sulfonyl chloride using standard chlorinating agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).[3][6][19][20] While direct, this method can require harsh conditions (refluxing) and may lead to side products, such as the formation of 5-chloropyridine-3-sulfonyl chloride, especially when an excess of the chlorinating agent is used.[8]
Field Protocol: Synthesis of Pyridine-3-sulfonyl Chloride via Sandmeyer-Type Reaction [14]
-
Diazotization: Dissolve 3-aminopyridine (1.0 mol) in 6M hydrochloric acid. Cool the solution to 0-5°C in an ice bath. Slowly add an aqueous solution of sodium nitrite (1.05-1.1 mol), keeping the temperature strictly within the 0-5°C range. Following the nitrite addition, add an aqueous solution of sodium fluoroborate (1.1-1.3 mol) to precipitate the diazonium fluoroborate salt. Stir for 30-60 minutes at 0-5°C.
-
Sulfonyl Chlorination: In a separate reactor, prepare a solution of sulfur dioxide by adding thionyl chloride (2.0 mol) to water at 0-5°C, followed by the addition of a catalytic amount of cuprous chloride (0.01 mol).
-
Reaction: Add the previously prepared diazonium salt in portions to the sulfur dioxide solution, maintaining the temperature at 0-5°C. Allow the reaction to proceed overnight at this temperature.
-
Workup and Isolation: Extract the reaction mixture with dichloromethane. Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, water, and finally, saturated brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the product.[14][19]
Synthesis of 4-Pyridinesulfonyl Chloride
The 4-isomer can be prepared from pyridine itself through a multi-step sequence.
-
Route: Via N-(4-pyridyl)pyridinium Chloride Hydrochloride. This established method begins with the reaction of pyridine with thionyl chloride, which forms N-(4-pyridyl)pyridinium chloride hydrochloride.[21] This intermediate is then treated with sodium sulfite to yield 4-pyridinesulfonic acid. The final step is the chlorination of this sulfonic acid, using reagents like PCl₅, to furnish the desired 4-pyridinesulfonyl chloride.[21]
Comparison of Synthetic Strategies
| Isomer | Common Starting Material | Key Reagents | Advantages | Causality & Key Challenges |
| 2- | 2-Mercaptopyridine | NaOCl or Cl₂, H₂SO₄ | Direct, often high-yielding.[10] | Relies on the availability of the thiol precursor. The oxidation is highly exothermic and requires careful temperature control. |
| 3- | 3-Aminopyridine | NaNO₂, HCl, SO₂/DABSO, CuCl | Utilizes readily available starting materials; well-established Sandmeyer chemistry.[16][17] | The intermediate diazonium salt is unstable and potentially explosive; requires strict temperature control.[8] |
| 3- | Pyridine-3-sulfonic acid | PCl₅ or SOCl₂ | Direct conversion of the sulfonic acid.[19] | Can require harsh reagents and high temperatures; potential for over-chlorination of the pyridine ring.[8] |
| 4- | Pyridine | SOCl₂, Na₂SO₃, PCl₅ | Starts from the parent heterocycle. | Multi-step process with intermediate isolations required. |
Purification and Handling: A Matter of Stability
Pyridine sulfonyl chlorides are notoriously reactive, particularly towards nucleophiles. Their greatest vulnerability is hydrolysis.[3][4][5] Exposure to atmospheric moisture can rapidly convert the compound to the corresponding and unreactive sulfonic acid, liberating hydrochloric acid in the process.[3][4][5][8]
-
Workup: Post-reaction workup must be conducted swiftly. Extraction into a water-immiscible organic solvent like dichloromethane or ethyl acetate is standard.[12][19] Washing with cold, saturated sodium bicarbonate can neutralize residual acid, but prolonged contact should be avoided.
-
Purification: Vacuum distillation can be effective for purification, but the compounds can be thermally labile.[8] Column chromatography on silica gel is also an option, but the acidic nature of silica can promote degradation. Using a non-polar eluent system and quickly processing the fractions is advisable.
-
Storage: The purified product must be stored under a dry, inert atmosphere (e.g., nitrogen or argon) at low temperatures (2-8°C is common) to maintain its integrity.[3][4][22][5][7]
Definitive Characterization: The Analytical Toolkit
Unambiguous characterization is non-negotiable to ensure the identity and purity of the synthesized sulfonyl chloride.[23] A combination of spectroscopic techniques is essential.
Caption: Core analytical techniques for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation.[23]
-
¹H NMR: Provides information on the chemical environment of protons. The protons on the pyridine ring, particularly those ortho and para to the strongly electron-withdrawing -SO₂Cl group, will be shifted significantly downfield. For example, in pyridine-2-sulfonyl chloride, the proton signals appear between δ 7.6 and 8.9 ppm in CDCl₃.[12]
-
¹³C NMR: Reveals the carbon skeleton of the molecule. The carbon atom directly attached to the sulfonyl chloride group will be deshielded and appear at a characteristic downfield chemical shift.
-
Experimental Causality: The choice of a dry, aprotic deuterated solvent (e.g., CDCl₃, acetone-d₆) is critical to prevent hydrolysis of the sample within the NMR tube.[23]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and powerful technique for functional group identification.[24]
-
Key Vibrations: The sulfonyl chloride group gives rise to two very strong and characteristic absorption bands corresponding to its asymmetric and symmetric stretching vibrations.[25]
-
Other Bands: Additional bands for the S-Cl stretch (around 375 cm⁻¹) and aromatic C=C stretching will also be present.[25][26] The presence of these two intense S=O bands is a highly reliable indicator of a successful synthesis.
Mass Spectrometry (MS)
MS provides crucial information about the molecular weight and is used to confirm the elemental composition.[23]
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the mass of the compound.
-
Chlorine Isotope Pattern: A definitive feature is the presence of an "M+2" peak that is approximately one-third the intensity of the molecular ion peak. This is due to the natural abundance of the ³⁷Cl isotope and serves as a clear signature for a chlorine-containing compound.[19][24]
-
Fragmentation: Common fragmentation patterns include the loss of a chlorine radical (M - 35/37) or the entire sulfonyl chloride group (M - 99).[27][28]
Summary of Key Characterization Data
| Technique | Parameter | Typical Observation for Pyridine Sulfonyl Chlorides | Purpose |
| ¹H NMR | Chemical Shift (δ) | 7.5 - 9.0 ppm (aromatic protons) | Structural Elucidation |
| IR | Wavenumber (cm⁻¹) | ~1375 (strong, S=O asymm), ~1185 (strong, S=O symm) | Functional Group ID |
| MS | m/z | M⁺ and M+2 peaks (approx. 3:1 ratio) | Molecular Weight and Formula Confirmation |
| HPLC/GC | Peak Purity | >95% (typical target) | Purity Assessment |
Conclusion
The synthesis of pyridine-based sulfonyl chlorides is a foundational capability for any organization engaged in pharmaceutical research and development. Success hinges on a deep understanding of the reaction mechanisms, meticulous control of experimental conditions—particularly temperature and moisture—and the application of a robust suite of analytical techniques for validation. While the reactivity of these compounds presents challenges, a well-designed synthetic route coupled with careful handling and purification provides reliable access to these invaluable chemical intermediates. This guide equips the modern scientist with the necessary framework to confidently and successfully navigate the synthesis and characterization of this important class of molecules.
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An In-depth Technical Guide to the Exploratory Reactions of Methyl 5-(chlorosulfonyl)picolinate
For Researchers, Scientists, and Drug Development Professionals
Foreword
Methyl 5-(chlorosulfonyl)picolinate stands as a pivotal, yet underexplored, bifunctional reagent in the landscape of modern medicinal chemistry. Its unique architecture, combining an electrophilic sulfonyl chloride and a nucleophilically activatable pyridine-ester scaffold, presents a versatile platform for the synthesis of complex molecular entities. This guide, intended for the discerning researcher and drug development professional, moves beyond a mere recitation of synthetic procedures. Herein, we delve into the core reactivity of this compound, elucidating the mechanistic underpinnings of its transformations and providing a strategic framework for its application in the synthesis of novel bioactive molecules. As a Senior Application Scientist, my objective is to not only present the "how" but to critically examine the "why," empowering you to harness the full synthetic potential of this intriguing building block.
Physicochemical Properties and Safety Considerations
Before embarking on any synthetic exploration, a thorough understanding of the reagent's properties and safe handling procedures is paramount.
Table 1: Physicochemical Properties of Methyl 5-(chlorosulfonyl)picolinate
| Property | Value | Source |
| IUPAC Name | methyl 5-(chlorosulfonyl)pyridine-2-carboxylate | |
| CAS Number | 1063733-25-4 | |
| Molecular Formula | C₇H₆ClNO₄S | [1] |
| Molecular Weight | 235.65 g/mol | [1] |
| Appearance | White to off-white solid (typical) | Commercially available |
| Canonical SMILES | COC(=O)C1=CC=C(S(=O)(=O)Cl)C=N1 |
Safety and Handling:
Methyl 5-(chlorosulfonyl)picolinate is a sulfonyl chloride and should be handled with care in a well-ventilated fume hood. It is corrosive and can cause severe skin burns and eye damage.[2] It is also moisture-sensitive and will react violently with water.[2] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][3] In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[3] For firefighting, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide, and wear a self-contained breathing apparatus.[3] Store the compound in a tightly closed container in a dry and well-ventilated place.[3]
Core Reactivity: A Tale of Two Electrophiles
The synthetic utility of Methyl 5-(chlorosulfonyl)picolinate stems from its two distinct electrophilic centers: the highly reactive sulfonyl chloride and the pyridine ring, which can be activated for nucleophilic aromatic substitution or participate in cross-coupling reactions.
The Dominant Reactivity of the Sulfonyl Chloride Moiety
The sulfonyl chloride group is a potent electrophile due to the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom, rendering the sulfur atom highly susceptible to nucleophilic attack. The chloride ion is an excellent leaving group, facilitating these substitution reactions.
The mechanism of nucleophilic substitution at a sulfonyl sulfur is a subject of discussion, with evidence supporting both a concerted SN2-like mechanism and a stepwise addition-elimination pathway, often proceeding through a trigonal bipyramidal intermediate or transition state.[2][4]
The most prevalent reaction of sulfonyl chlorides is their condensation with primary and secondary amines to form sulfonamides, a privileged scaffold in medicinal chemistry.[5] This reaction is typically rapid and high-yielding.
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial to neutralize the hydrochloric acid (HCl) byproduct. This prevents the protonation of the amine nucleophile, which would render it unreactive. An excess of the amine substrate can also serve as the base.
-
Solvent: Aprotic solvents like dichloromethane (DCM), acetonitrile (MeCN), or tetrahydrofuran (THF) are commonly employed to avoid reaction with the sulfonyl chloride.
-
Temperature: The reaction is often carried out at room temperature, although gentle heating may be required for less reactive amines.
Experimental Protocol: General Procedure for Sulfonamide Synthesis
-
To a solution of Methyl 5-(chlorosulfonyl)picolinate (1.0 eq) in anhydrous DCM (0.1-0.2 M) under an inert atmosphere (N₂ or Ar), add the desired primary or secondary amine (1.1-1.2 eq).
-
Add a non-nucleophilic base, such as triethylamine (1.5 eq), dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
DOT Diagram: Sulfonamide Formation Workflow
Caption: General workflow for the synthesis of sulfonamides from Methyl 5-(chlorosulfonyl)picolinate.
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds
The chlorine atom on the sulfonyl group is not typically displaced in palladium-catalyzed cross-coupling reactions. Instead, the inherent reactivity of the pyridine ring can be exploited. While the pyridine ring itself is electron-deficient, the presence of a halogen atom elsewhere on the ring would be necessary for standard cross-coupling reactions. However, the sulfonyl chloride group can be transformed into a sulfone, which can then act as a leaving group in certain cross-coupling reactions, or the pyridine ring can be functionalized to introduce a suitable handle for cross-coupling.
A more direct approach involves the Suzuki-Miyaura coupling, where a palladium catalyst facilitates the reaction between an organoboron compound and an organic halide or triflate.[6][7] In the context of Methyl 5-(chlorosulfonyl)picolinate, this would typically require prior modification of the molecule to introduce a halide at a different position. However, for the purpose of this guide, we will explore the general principles of Suzuki-Miyaura coupling as a key exploratory reaction for derivatizing the picolinate scaffold.
The Catalytic Cycle of Suzuki-Miyaura Coupling:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide, forming a Pd(II) complex.[8]
-
Transmetalation: The organic group from the organoboron species is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.[7]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[8]
DOT Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Hypothetical Suzuki-Miyaura Coupling of a Halogenated Picolinate Derivative
This protocol is based on general procedures and would need to be adapted for a specific halogenated derivative of Methyl 5-(chlorosulfonyl)picolinate.
-
To a reaction vessel, add the halogenated picolinate derivative (1.0 eq), the desired aryl- or heteroarylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Purge the vessel with an inert gas (N₂ or Ar).
-
Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water, or dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Applications in Drug Discovery: A Scaffold for Bioactive Molecules
The picolinate framework and the sulfonamide group are both prevalent in a wide range of biologically active molecules, including kinase inhibitors and other therapeutic agents.[3][4] The dual reactivity of Methyl 5-(chlorosulfonyl)picolinate makes it an attractive starting material for generating libraries of diverse compounds for high-throughput screening.
Case Study: Picolinamide-Based Kinase Inhibitors
Picolinamide derivatives have emerged as potent inhibitors of various protein kinases, which are critical targets in cancer therapy.[3][4] For instance, derivatives of picolinamide have shown significant inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[3]
The general strategy for synthesizing such inhibitors often involves the amidation of a picolinic acid derivative, followed by further functionalization. While direct use of Methyl 5-(chlorosulfonyl)picolinate in the synthesis of a specific marketed drug is not readily found in the public domain, its potential as a building block for analogous structures is clear.
Hypothetical Synthetic Pathway to a Picolinamide-Based Kinase Inhibitor Scaffold
The following diagram illustrates a conceptual pathway where Methyl 5-(chlorosulfonyl)picolinate could be utilized to generate a library of potential kinase inhibitors.
DOT Diagram: Hypothetical Kinase Inhibitor Synthesis
Caption: Conceptual workflow for generating a library of potential kinase inhibitors.
Conclusion and Future Outlook
Methyl 5-(chlorosulfonyl)picolinate is a reagent of considerable synthetic potential, offering two distinct points for chemical modification. While its direct application in the synthesis of blockbuster drugs may not be extensively documented in readily accessible literature, its value as a versatile building block for creating diverse molecular libraries is undeniable. The exploratory reactions outlined in this guide, particularly sulfonamide formation and the potential for cross-coupling reactions, provide a solid foundation for its use in drug discovery and development.
Future explorations could focus on expanding the range of nucleophiles used in reactions with the sulfonyl chloride group, including alcohols, thiols, and other heteroatomic nucleophiles. Furthermore, the development of novel methods to directly functionalize the pyridine ring of Methyl 5-(chlorosulfonyl)picolinate without prior modification would significantly enhance its utility. As the demand for novel chemical matter in drug discovery continues to grow, the strategic application of such bifunctional building blocks will undoubtedly play a crucial role in the development of the next generation of therapeutics.
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Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors. PubMed, 2019.
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Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. RSC Publishing, 2019.
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Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI.
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Methodological & Application
Application Notes and Protocols for Sulfonamide Synthesis Using Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate for the synthesis of pyridine-based sulfonamides. The sulfonamide moiety is a cornerstone in modern pharmacotherapy, acting as a crucial bioisostere for the amide bond and featuring prominently in a wide array of approved drugs.[1][2] This guide elucidates the underlying chemical principles, provides detailed, field-proven protocols, and offers insights into process optimization and safety. The inclusion of the pyridine scaffold imparts desirable physicochemical properties, such as improved metabolic stability and aqueous solubility, making this class of compounds particularly valuable in drug discovery programs.[3]
Introduction: The Strategic Importance of Pyridine Sulfonamides
The synthesis of sulfonamides via the reaction of a sulfonyl chloride with a primary or secondary amine is a fundamental and highly reliable transformation in organic chemistry.[1][4] The resulting S-N bond is robust, and the sulfonamide group itself offers unique pharmacological advantages, including acting as a hydrogen bond acceptor and enhancing binding affinity to biological targets.[2]
Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate is a bifunctional reagent of significant strategic value. It provides:
-
A highly reactive sulfonyl chloride group for efficient coupling with a diverse range of amines.[5]
-
A pyridine core , a privileged scaffold in medicinal chemistry known to enhance pharmacokinetic profiles.[6]
-
A methyl ester functional group that serves as a versatile handle for subsequent chemical modifications, such as hydrolysis to the corresponding carboxylic acid or direct amidation to introduce further diversity.[7]
This guide focuses on leveraging these features to construct novel molecular architectures for therapeutic applications, which range from antimicrobials and antivirals to carbonic anhydrase inhibitors.[8][9][10]
The Core Reaction: Mechanistic Insights
The synthesis of a sulfonamide from Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate and an amine is a classic example of nucleophilic acyl substitution at a sulfur center. Understanding the mechanism is paramount for troubleshooting and optimization.
Causality of Key Steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (the nucleophile) attacks the highly electrophilic sulfur atom of the sulfonyl chloride.
-
Formation of a Tetrahedral Intermediate: This attack forms a transient, unstable tetrahedral intermediate.
-
Elimination of the Leaving Group: The intermediate collapses, re-forming the sulfur-oxygen double bonds and expelling the chloride ion, which is an excellent leaving group.
-
Proton Transfer: The resulting sulfonamide is initially protonated. A base, added to the reaction mixture, is essential to neutralize the hydrochloric acid (HCl) byproduct formed from the displaced chloride and the proton from the amine. Failure to scavenge this acid would lead to the protonation of the starting amine, rendering it non-nucleophilic and halting the reaction.[11]
Caption: Reaction mechanism for sulfonamide synthesis.
Master Protocol: General Synthesis of Pyridine Sulfonamides
This protocol is a robust starting point for the reaction between Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate and a variety of primary or secondary amines. It is designed to be self-validating through in-process monitoring.
Materials and Equipment
-
Reagents: Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate, amine of interest, triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), anhydrous dichloromethane (DCM) or acetonitrile (ACN), deionized water, brine, anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, nitrogen or argon line, dropping funnel, ice bath, rotary evaporator, standard glassware for work-up, silica gel for chromatography.
Step-by-Step Experimental Procedure
Caption: General workflow for sulfonamide synthesis.
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM, ~0.2 M concentration relative to the amine).
-
Causality: Anhydrous conditions are critical because the sulfonyl chloride starting material readily hydrolyzes with water. The inert atmosphere prevents atmospheric moisture from interfering.
-
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Causality: The reaction is exothermic. Cooling prevents potential side reactions and ensures controlled formation of the desired product.
-
-
Reagent Addition: Dissolve Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate (1.05 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes via a dropping funnel.
-
Causality: A slight excess of the sulfonyl chloride ensures full consumption of the potentially more valuable amine. Slow, dropwise addition is crucial to manage the exotherm and prevent localized high concentrations that could lead to side products.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-16 hours.
-
In-Process Monitoring (Self-Validation): Monitor the reaction's progress by Thin-Layer Chromatography (TLC). A typical mobile phase is 3:1 Hexanes:Ethyl Acetate. The disappearance of the limiting reagent (usually the amine) indicates completion.
-
Aqueous Work-up: Once the reaction is complete, quench it by adding deionized water. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any acidic impurities), and finally, brine (to initiate drying).
-
Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Process Optimization and Troubleshooting
Effective synthesis requires adapting the general protocol to the specific properties of the amine substrate. The following table provides guidance on key parameters.
| Parameter | Standard Condition | Rationale & Optimization Considerations | Potential Issues & Solutions |
| Stoichiometry | 1.0 eq Amine / 1.05 eq Sulfonyl Chloride | A slight excess of the sulfonyl chloride drives the reaction to completion. For very precious amines, reversing the stoichiometry (excess amine) may be preferable. | Issue: Double sulfonylation on primary amines. Solution: Use a larger excess of the primary amine or protect one N-H bond if possible. |
| Base | Triethylamine (1.2 eq) | A non-nucleophilic organic base is required to scavenge HCl without competing with the substrate amine. | Issue: Base is too weak or sterically hindered. Solution: Consider a stronger, non-nucleophilic base like DBU for poorly reactive amines. |
| Solvent | Dichloromethane (DCM) | Aprotic solvents are essential to prevent hydrolysis. DCM, THF, and acetonitrile are common choices.[4][11] | Issue: Poor solubility of starting materials. Solution: Switch to a more polar aprotic solvent like DMF, but be aware that work-up will be more difficult. |
| Temperature | 0 °C to Room Temp. | Controls the initial exotherm. For unreactive amines, gentle heating (e.g., 40-50 °C) may be required after the initial addition. | Issue: No reaction at room temperature. Solution: After allowing the reaction to stir at RT for 2h, gently heat to reflux. |
| Reaction Time | 2-16 hours | Highly dependent on the nucleophilicity of the amine. Electron-rich alkylamines react faster than electron-deficient anilines. | Issue: Reaction stalls. Solution: Confirm base is present in sufficient quantity; consider adding more sulfonyl chloride if TLC shows unreacted amine. |
Critical Safety and Handling Procedures
Proper safety protocols are non-negotiable when working with these reagents.
-
Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate:
-
Hazard: Corrosive, moisture-sensitive, and a lachrymator. Contact with skin or eyes will cause severe irritation or burns.[12] Inhalation can irritate the respiratory tract.
-
Handling: Always handle in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and nitrile gloves (consider double-gloving).[13][14] Keep the container tightly sealed under an inert atmosphere.
-
-
Solvents (e.g., Dichloromethane):
-
Hazard: Volatile and a suspected carcinogen.
-
Handling: Use only in a fume hood. Avoid inhalation and skin contact.
-
-
Amines:
-
Hazard: Many amines are toxic, corrosive, and have strong, unpleasant odors.
-
Handling: Consult the specific Safety Data Sheet (SDS) for the amine being used.[15]
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
-
Kornienko, A. et al. (2025). Synthesis of Methyl 2-Aryl-5-chlorosulfonyl-1,3-oxazole-4-carboxylates and Their Reactions with Amines and Amidines. ResearchGate. Available at: [Link]
-
Liu, et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Pharmaceutical Fronts. Available at: [Link]
-
Gómez-Palomino, A., & Cornella, J. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. Available at: [Link]
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Gorska, K., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI Molbank. Available at: [Link]
-
Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. Available at: [Link]
-
Akbar, N., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. GSC Biological and Pharmaceutical Sciences. Available at: [Link]
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Manohar, S., et al. (2014). Preparation of sulfonamides from N-silylamines. National Institutes of Health. Available at: [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Organic-Chemistry.org. Available at: [Link]
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Hossain, M. A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Institutes of Health. Available at: [Link]
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Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. JOCPR. Available at: [Link]
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El-Naggar, M., et al. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega. Available at: [Link]
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De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Available at: [Link]
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Angapelly, S., et al. (2020). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. Available at: [Link]
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National Institutes of Health. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Available at: [Link]
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Cole-Parmer. Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%. Available at: [Link]
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Moustafa, A. H. (2017). A series of pyridines and pyridine based sulfa-drugs as antimicrobial agents: Design, synthesis and antimicrobial activity. ResearchGate. Available at: [Link]
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Application Notes and Protocols: Methyl 5-(chlorosulfonyl)picolinate as a Versatile Linker for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic linkage of biomolecules to therapeutic agents or imaging probes is a cornerstone of modern drug development and diagnostics. The choice of a linker is critical, dictating the stability, solubility, and release characteristics of the bioconjugate. This document provides a detailed technical guide on the application of Methyl 5-(chlorosulfonyl)picolinate, a heterobifunctional linker, for the conjugation of proteins, with a particular focus on antibody-drug conjugates (ADCs). We will explore the underlying chemistry, provide detailed protocols for conjugation to lysine and cysteine residues, and discuss the characterization and stability of the resulting bioconjugates.
Introduction: The Critical Role of Linkers in Bioconjugation
Bioconjugation is the chemical strategy of covalently linking two molecules, at least one of which is a biomolecule, to form a single hybrid construct. This technology has propelled advancements in various fields, from targeted drug delivery and in vivo imaging to diagnostics and fundamental biological research.[1] In the context of antibody-drug conjugates (ADCs), the linker tethers a potent cytotoxic payload to a monoclonal antibody (mAb), which in turn directs the payload to cancer cells expressing a specific antigen.[2]
The ideal linker must possess a delicate balance of properties: it needs to be stable enough to prevent premature release of the payload in systemic circulation, yet allow for its efficient release at the target site.[3] Linkers are broadly categorized as cleavable or non-cleavable. Cleavable linkers are designed to be labile under specific physiological conditions found within target cells (e.g., acidic pH in lysosomes, presence of specific enzymes), while non-cleavable linkers release the payload upon degradation of the antibody backbone.[4][5]
Methyl 5-(chlorosulfonyl)picolinate emerges as a promising linker candidate due to its bifunctional nature. The sulfonyl chloride moiety provides a reactive handle for conjugation to nucleophilic amino acid residues on proteins, while the methyl picolinate portion offers opportunities for further modification or may influence the physicochemical properties of the resulting conjugate.
The Chemistry of Methyl 5-(chlorosulfonyl)picolinate
Methyl 5-(chlorosulfonyl)picolinate is a small molecule featuring a pyridine ring substituted with a chlorosulfonyl group and a methyl ester. This unique combination of functional groups underpins its utility in bioconjugation.
Structure and Reactive Moieties
The key reactive group for bioconjugation is the sulfonyl chloride (-SO₂Cl). Sulfonyl chlorides are electrophilic and readily react with nucleophiles such as the ε-amino group of lysine and the thiol group of cysteine residues on proteins.[6]
Caption: Structure of Methyl 5-(chlorosulfonyl)picolinate.
Reaction with Lysine Residues
The ε-amino group of lysine is a primary amine and a potent nucleophile. Under appropriate pH conditions (typically pH 8-9), it attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming a stable sulfonamide bond.[3]
Caption: Reaction of Methyl 5-(chlorosulfonyl)picolinate with a lysine residue.
Reaction with Cysteine Residues
The thiol group of cysteine is also nucleophilic, particularly in its deprotonated thiolate form (-S⁻). Sulfonyl chlorides can react with thiols, although the reaction conditions may need to be carefully controlled to avoid competing reactions, such as the oxidation of the thiol. The reaction with a thiol would lead to the formation of a thiosulfonate ester, which may have different stability properties compared to a sulfonamide bond.
Caption: Reaction of Methyl 5-(chlorosulfonyl)picolinate with a cysteine residue.
Experimental Protocols
The following protocols are provided as a starting point for the use of Methyl 5-(chlorosulfonyl)picolinate in bioconjugation. Optimization of reaction conditions may be necessary for specific proteins and payloads.
General Considerations
-
Solvent: The reaction should be performed in an aqueous buffer compatible with the protein of interest. The addition of a co-solvent (e.g., DMSO, DMF) may be necessary to dissolve the linker, but the final concentration should be kept low (typically <10% v/v) to avoid protein denaturation.
-
pH: The pH of the reaction buffer is a critical parameter. For targeting lysine residues, a pH of 8.0-9.0 is generally optimal to ensure that a sufficient proportion of the ε-amino groups are deprotonated and nucleophilic.[3]
-
Temperature: Reactions are typically carried out at room temperature or 4°C to maintain protein stability.
-
Stoichiometry: The molar ratio of linker to protein will influence the degree of labeling. A common starting point is a 5- to 20-fold molar excess of the linker.
Protocol 1: Conjugation to Lysine Residues of an Antibody
This protocol describes the conjugation of a payload (pre-functionalized with an amine group) to an antibody via the Methyl 5-(chlorosulfonyl)picolinate linker.
Materials:
-
Antibody solution (e.g., 5 mg/mL in PBS, pH 7.4)
-
Methyl 5-(chlorosulfonyl)picolinate
-
Anhydrous DMSO
-
Amine-functionalized payload
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Prepare a stock solution of the linker: Dissolve Methyl 5-(chlorosulfonyl)picolinate in anhydrous DMSO to a concentration of 10 mM.
-
Buffer exchange the antibody: Exchange the antibody into the reaction buffer (0.1 M sodium bicarbonate, pH 8.5) using a desalting column or dialysis. Adjust the antibody concentration to 2-5 mg/mL.
-
Reaction setup: Add the desired molar excess of the linker stock solution to the antibody solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.
-
Add the payload: Add a molar excess of the amine-functionalized payload to the reaction mixture.
-
Second Incubation: Incubate for an additional 2-4 hours at room temperature.
-
Quench the reaction: Add the quenching solution to a final concentration of 50 mM to consume any unreacted linker.
-
Purification: Purify the antibody-drug conjugate from unreacted linker and payload using size-exclusion chromatography (SEC) or extensive dialysis against PBS.
-
Characterization: Characterize the ADC for drug-to-antibody ratio (DAR), aggregation, and binding affinity.
| Parameter | Recommended Range | Rationale |
| Antibody Concentration | 2-10 mg/mL | Higher concentrations can promote aggregation. |
| Linker:Antibody Molar Ratio | 5:1 to 20:1 | Influences the Drug-to-Antibody Ratio (DAR). |
| pH | 8.0 - 9.0 | Facilitates deprotonation of lysine ε-amino groups.[3] |
| Reaction Time | 1 - 4 hours | Balances conjugation efficiency with potential protein degradation. |
| Temperature | 4°C - 25°C | Lower temperatures can improve protein stability. |
Protocol 2: Two-Step Conjugation Strategy
This protocol involves first reacting the linker with the payload and then conjugating the linker-payload complex to the antibody.
Materials:
-
Same as Protocol 1
Procedure:
-
Prepare linker-payload complex: In a separate reaction, react Methyl 5-(chlorosulfonyl)picolinate with the amine-functionalized payload in an organic solvent (e.g., DMF) with a suitable base (e.g., triethylamine). Purify the resulting linker-payload conjugate.
-
Prepare a stock solution of the linker-payload complex: Dissolve the purified complex in DMSO.
-
Conjugation to antibody: Follow steps 2-4 and 7-9 from Protocol 1, using the linker-payload stock solution.
Characterization of the Bioconjugate
Thorough characterization of the bioconjugate is essential to ensure its quality and functionality.
| Technique | Parameter Measured | Significance |
| UV-Vis Spectroscopy | Drug-to-Antibody Ratio (DAR) | Determines the average number of drug molecules per antibody. |
| Size-Exclusion Chromatography (SEC) | Aggregation and Purity | Assesses the homogeneity and stability of the conjugate. |
| Mass Spectrometry (MS) | Molecular Weight and DAR Distribution | Confirms the identity of the conjugate and provides information on the distribution of drug loading.[7] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Antigen Binding Affinity | Ensures that the conjugation process has not compromised the antibody's ability to bind its target. |
Stability and Release Considerations
The stability of the formed sulfonamide bond is a key advantage of this linker, suggesting it would function as a non-cleavable linker . The release of the payload would therefore primarily rely on the proteolytic degradation of the antibody within the target cell's lysosome.[4]
The methyl ester of the picolinate moiety, however, could be susceptible to hydrolysis by esterases present in plasma or within cells.[8] This could potentially lead to a cleavable linker if the payload is attached through this position. The stability of this ester bond would need to be experimentally determined.
The Role of the Picolinate Moiety
The picolinate (pyridine-2-carboxylate) scaffold offers several potential advantages:
-
Modulation of Physicochemical Properties: The pyridine ring can influence the solubility and aggregation propensity of the ADC.
-
Chelating Properties: Picolinic acid is a known chelating agent.[9][10] This property could be exploited to conjugate metal-based payloads or imaging agents.
-
Further Functionalization: The methyl ester can be hydrolyzed to a carboxylic acid, providing a handle for the attachment of other molecules, such as polyethylene glycol (PEG) to improve pharmacokinetic properties.
Conclusion
Methyl 5-(chlorosulfonyl)picolinate represents a versatile and promising linker for bioconjugation. Its sulfonyl chloride moiety allows for the formation of stable sulfonamide bonds with lysine residues on proteins, making it suitable for the development of non-cleavable ADCs. The picolinate backbone provides additional opportunities for modulating the properties of the bioconjugate. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers to explore the potential of this linker in their drug development and research endeavors. Further studies are warranted to fully elucidate the in vivo stability and performance of bioconjugates derived from this linker.
References
- King, J. F., & Rathore, R. (1991). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 69(6), 1044-1052.
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Biopharma PEG. (2019, December 19). What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers. Retrieved from [Link]
- de Oliveira, D. B., & de Freitas, M. P. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 717-728.
- Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291.
- Sinha, N. J., et al. (2019). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. ACS Omega, 4(7), 11776-11784.
- U.S. Patent No. EP0941104A1. (1999). Peptide synthesis with sulfonyl protecting groups.
- Khan, I., et al. (2020). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 33(3), 1135-1144.
- Li, Z., et al. (2020). A Sulfonium Triggered Thiol-yne Reaction for Cysteine Modification. The Journal of Organic Chemistry, 85(3), 1698–1705.
- Siddiqui, A. A., et al. (2020). Sulfonamide Derived Esters: Synthesis, Characterization, Density Functional Theory and Biological Evaluation through Experimental and Theoretical Approach. Acta Chimica Slovenica, 67(3), 785-798.
- Nacsa, E. D., & Lambert, T. H. (2015). Synthesis of sulfonyl chloride substrate precursors. Supporting Information for Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox.
-
ResearchGate. (n.d.). The sulfonamide bond in medicinally relevant compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Sulfonation, sulfonamide activated acyl transfer and conjugate... Retrieved from [Link]
- BenchChem. (2025, November). An In-depth Technical Guide to Sulfonyl Chlorides as Protecting Groups.
-
Semantic Scholar. (n.d.). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Retrieved from [Link]
-
PubMed. (2020). A Sulfonium Triggered Thiol-yne Reaction for Cysteine Modification. Retrieved from [Link]
- Cornella, J., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
-
ResearchGate. (n.d.). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Retrieved from [Link]
-
GlobalRx. (n.d.). Clinical Profile: Chromium Picolinate for Compounding. Retrieved from [Link]
-
ResearchGate. (n.d.). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Retrieved from [Link]
-
PubMed. (1998). Stability of a Metabolizable Ester Bond in Radioimmunoconjugates. Retrieved from [Link]
-
PubMed. (1997). Relative reactivity of lysine and other peptide-bound amino acids to oxidation by hypochlorite. Retrieved from [Link]
-
National Institutes of Health. (2022). A Comprehensive Review of the Impact of Chromium Picolinate on Testicular Steroidogenesis and Antioxidant Balance. Retrieved from [Link]
-
PubMed. (2023). Lysine and Arginine Reactivity and Transformation Products during Peptide Chlorination. Retrieved from [Link]
-
GlobalRx. (n.d.). Clinical Profile of Chromium Picolinate for Compounding. Retrieved from [Link]
-
ResearchGate. (n.d.). Drug and protein delivery by polymer conjugation. Retrieved from [Link]
-
Taylor & Francis Online. (2020). Bioconjugation in Drug Delivery: Practical Perspectives and Future Perceptions. Retrieved from [Link]
-
National Institutes of Health. (2022). Tunable Amine-Reactive Electrophiles for Selective Profiling of Lysine. Retrieved from [Link]
- U.S. Patent No. WO2007054668A1. (2007). Synthesis of methylsulphonyl benzene compounds.
-
PubMed. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Retrieved from [Link]
- U.S. Patent No. US3965173A. (1976). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
-
PubChem. (n.d.). Methyl 5-(chloromethyl)picolinate. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Retrieved from [Link]
-
PubMed. (1972). Stability of unsaturated methyl esters of fatty acids on surfaces. Retrieved from [Link]
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Application Notes & Protocols: The Utility of Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate in Modern Medicinal Chemistry
Foreword: A Versatile Scaffold for Drug Discovery
In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the efficient discovery and development of novel therapeutic agents. Certain molecular scaffolds, by virtue of their inherent reactivity and structural motifs, serve as invaluable launchpads for generating diverse compound libraries with desirable pharmacological properties. Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate is one such reagent. This pyridine derivative, functionalized with a highly reactive sulfonyl chloride and a modifiable methyl ester, has emerged as a preferred building block for accessing a wide array of pyridine-based sulfonamides. This guide provides an in-depth exploration of its applications, grounded in mechanistic principles, and offers detailed protocols for its practical implementation in the laboratory.
The Chemical Rationale: Why This Reagent is Significant
Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate offers a unique combination of structural features that make it highly valuable for medicinal chemists:
-
The Sulfonyl Chloride Handle : The chlorosulfonyl group (-SO₂Cl) is a powerful electrophile. Its primary role is to react cleanly and efficiently with nucleophiles, most notably primary and secondary amines, to form highly stable sulfonamide linkages (-SO₂NHR). This reaction is the cornerstone of its utility.
-
The Pyridine Core : The pyridine ring is a privileged heterocycle in drug design. It is a weak base that can engage in hydrogen bonding as an acceptor and potentially a donor when protonated. Its presence can significantly influence a molecule's aqueous solubility, metabolic stability, and ability to penetrate cell membranes.
-
The Carboxylate Moiety : The methyl ester at the 2-position serves two potential purposes. It can act as a hydrogen bond acceptor or a point for steric interaction within a biological target. More importantly, it can be readily hydrolyzed to the corresponding carboxylic acid, providing a new anionic interaction site or a handle for further chemical elaboration, such as amide coupling.[1]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₆ClNO₄S | Calculated |
| Molecular Weight | 235.65 g/mol | Calculated |
| General Appearance | Typically an off-white to yellow solid | Supplier Data |
| Key Reactive Groups | Sulfonyl Chloride, Methyl Ester | Chemical Structure |
Core Application: The Synthesis of Pyridine Sulfonamides
The most direct and widespread application of Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate is in the synthesis of substituted pyridine-2-carboxylate sulfonamides. The sulfonamide functional group is a cornerstone of pharmacology, found in a vast range of approved drugs.[2] This is due to its unique properties as a non-classical bioisostere of an amide, offering improved metabolic stability and a distinct geometric and electronic profile that can lead to enhanced binding affinity for protein targets.[3]
The general reaction proceeds via nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. The reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine, or diisopropylethylamine) to neutralize the hydrochloric acid (HCl) byproduct.
Diagram: General Sulfonamide Formation
Caption: Reaction scheme for sulfonamide synthesis.
Therapeutic Relevance & Drug Design Strategies
Molecules derived from this scaffold have potential applications across multiple therapeutic areas, leveraging the established pharmacological activities of the sulfonamide group.[2][4]
-
Anticancer Agents : Many sulfonamides function as inhibitors of carbonic anhydrases (CAs), enzymes that are overexpressed in various tumors and contribute to cancer cell proliferation and survival.[4] The pyridine core can be tailored to achieve selectivity for specific CA isozymes. Furthermore, related styrylsulfonyl-methylpyridine derivatives have demonstrated potent mitotic inhibition and cytotoxicity in cancer cells.[5]
-
Antibacterial Agents : The sulfonamide moiety is the classic pharmacophore responsible for the antibacterial activity of sulfa drugs.[2] These compounds act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[4] Novel sulfonamides derived from heterocyclic scaffolds continue to be explored to combat antibiotic resistance.
-
Kinase Inhibitors : The pyridine ring is a common feature in many ATP-competitive kinase inhibitors. The sulfonamide linker can form crucial hydrogen bonds with the hinge region of the kinase active site, anchoring the inhibitor. The rest of the molecule can then be elaborated to occupy adjacent hydrophobic pockets, conferring potency and selectivity.[6]
-
Diuretics and Antihypertensives : Aromatic sulfonamides are the chemical foundation for a major class of diuretics that inhibit carbonic anhydrase in the kidneys.[2] The scaffold from Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate provides a direct entry into this chemical space.[7]
Diagram: From Building Block to Potential Drug Candidate
Caption: A typical drug discovery workflow using the title reagent.
Experimental Protocols
The following protocols are provided as a guide. Researchers should always perform their own risk assessment and optimization based on the specific amine substrate being used.
Protocol 1: General Synthesis of Methyl 5-(Aminosulfonyl)pyridine-2-carboxylates
Objective: To synthesize a pyridine sulfonamide via the reaction of Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate with a primary amine.
Materials:
-
Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate (1.0 eq)
-
Desired primary amine (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, ice bath.
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0°C using an ice-water bath. This is crucial to control the exothermicity of the reaction and minimize potential side reactions.
-
Amine Addition: In a separate flask, prepare a solution of the primary amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Reaction: Add the amine/base solution dropwise to the cooled sulfonyl chloride solution over 15-20 minutes with vigorous stirring. The triethylamine acts as an acid scavenger for the HCl generated.
-
Warm to Room Temperature: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-16 hours (reaction progress can be monitored by TLC or LC-MS).
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography (typically using a hexane/ethyl acetate or DCM/methanol gradient) or recrystallization to yield the pure sulfonamide.
-
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).[4]
Protocol 2: Saponification of the Methyl Ester to the Carboxylic Acid
Objective: To hydrolyze the methyl ester of the synthesized sulfonamide to its corresponding carboxylic acid.
Materials:
-
Methyl 5-(aminosulfonyl)pyridine-2-carboxylate (from Protocol 1) (1.0 eq)
-
Lithium hydroxide (LiOH) (2.0-3.0 eq)
-
Tetrahydrofuran (THF) and Water (typically a 3:1 or 2:1 mixture)
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate or DCM for extraction.
Procedure:
-
Dissolution: Dissolve the starting ester (1.0 eq) in a mixture of THF and water.
-
Hydrolysis: Add LiOH (2.0-3.0 eq) to the solution and stir at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours). The use of LiOH is often preferred for its clean reaction profile.[1]
-
Acidification: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH ~2-3 by the dropwise addition of 1M HCl. The carboxylic acid product will often precipitate out of the solution.
-
Extraction/Isolation:
-
If a precipitate forms: Filter the solid, wash with cold water, and dry under vacuum.
-
If no precipitate forms: Extract the aqueous mixture three times with ethyl acetate or DCM. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid.
-
-
Purification: The crude product can be further purified by recrystallization if necessary.
-
Characterization: Confirm the structure via NMR, IR (noting the appearance of a broad O-H stretch and the disappearance of the methyl ester signal), and MS.
Conclusion and Future Outlook
Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate is a powerful and versatile building block in medicinal chemistry. Its straightforward reactivity allows for the rapid generation of diverse pyridine sulfonamide libraries. The proven pharmacological importance of the sulfonamide moiety, combined with the favorable properties of the pyridine heterocycle, ensures that this reagent will continue to be a valuable tool in the quest for novel therapeutics. Future applications will likely involve its use in fragment-based drug discovery, diversity-oriented synthesis, and the development of targeted covalent inhibitors, further expanding its role in addressing unmet medical needs.
References
-
Uddin, M. J., et al. (2020). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. National Center for Biotechnology Information. Available at: [Link]
-
Protas, A. V., et al. (2021). Synthesis of Methyl 2-Aryl-5-chlorosulfonyl-1,3-oxazole-4-carboxylates and Their Reactions with Amines and Amidines. ResearchGate. Available at: [Link]
-
Ruano, J. L. G., et al. (2008). Mild and General Method for the Synthesis of Sulfonamides. Organic Chemistry Portal. Available at: [Link]
-
Anuse, M. D. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. Available at: [Link]
-
AA Blocks. (n.d.). Methyl 2-chloro-5-(chlorosulfonyl)pyridine-3-carboxylate. AA Blocks. Available at: [Link]
-
PubMed. (2013). [Application of methyl in drug design]. National Center for Biotechnology Information. Available at: [Link]
-
MySkinRecipes. (n.d.). Methyl 5-(Methylsulfonyl)pyridine-2-carboxylate. MySkinRecipes. Available at: [Link]
-
MDPI. (2019). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. Available at: [Link]
- Google Patents. (n.d.). WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents. Google Patents.
-
PubMed. (2014). 2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities. National Center for Biotechnology Information. Available at: [Link]
-
MDPI. (2023). Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid. MDPI. Available at: [Link]
- Google Patents. (n.d.). CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride. Google Patents.
-
PubMed. (2024). Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. National Center for Biotechnology Information. Available at: [Link]
-
MDPI. (2021). Multifunctional Aromatic Carboxylic Acids as Versatile Building Blocks for Hydrothermal Design of Coordination Polymers. MDPI. Available at: [Link]
- Google Patents. (n.d.). EP0108483A2 - Synthesis of 2-substituted-5-methyl-pyridines and intermediates therefor. Google Patents.
-
Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. JOCPR. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. National Center for Biotechnology Information. Available at: [Link]
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- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
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- 5. Discovery of (E)-3-((styrylsulfonyl)methyl)pyridine and (E)-2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. mdpi.com [mdpi.com]
"protocol for reacting Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate with primary amines"
Topic: Protocol for Reacting Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate with Primary Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Sulfonamide Moiety in Modern Drug Discovery
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents, including antibacterial, antitumor, diuretic, and hypoglycemic drugs.[1] Its ability to act as a bioisostere for carboxylic acids, coupled with increased water solubility, bioavailability, and resistance to hydrolysis compared to amides, makes it a highly valuable scaffold in drug design.[1] Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate is a key heterocyclic building block that allows for the introduction of a sulfonamide linker onto a pyridine core, a common motif in pharmacologically active compounds.
This application note provides a detailed, field-proven protocol for the reliable synthesis of pyridine-based sulfonamides through the reaction of Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate with various primary amines. We will delve into the mechanistic rationale behind the procedural steps, offer insights for optimization, and provide a framework for troubleshooting common challenges.
Reaction Principle: Nucleophilic Acyl Substitution
The synthesis of sulfonamides from sulfonyl chlorides and primary amines is a classic and robust transformation.[1][2] The reaction proceeds via a nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. A non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion and preventing the protonation of the starting amine.[2][3]
Visualizing the Synthetic Workflow
The following diagram outlines the key stages of the protocol, from initial setup to the isolation of the purified product.
Caption: General workflow for sulfonamide synthesis.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific primary amine used.
Materials and Reagents
-
Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate
-
Primary amine (1.0 equivalent)
-
Triethylamine (TEA) or Pyridine (1.5 equivalents), distilled
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
-
Standard laboratory glassware (round-bottom flasks, dropping funnel, etc.)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Rotary evaporator
Safety Precautions
-
Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate: Corrosive and moisture-sensitive. Handle in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[4][5]
-
Triethylamine/Pyridine: Flammable, toxic, and corrosive.[6] Can cause severe skin burns and eye damage.[6] Always handle in a fume hood.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.
-
The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the sulfonyl chloride.[2]
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the primary amine (1.0 equivalent).
-
Dissolve the amine in anhydrous DCM (or another suitable anhydrous solvent) under a nitrogen atmosphere.
-
Add triethylamine or pyridine (1.5 equivalents) to the solution.[2][3] The base is crucial for scavenging the HCl produced during the reaction. An excess ensures the primary amine remains deprotonated and nucleophilic.
-
Cool the stirred solution to 0 °C using an ice bath.
-
-
Addition of Sulfonyl Chloride:
-
In a separate dry flask, dissolve Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate (1.05 equivalents) in a minimal amount of anhydrous DCM. A slight excess of the sulfonyl chloride can help drive the reaction to completion, but a large excess may complicate purification.
-
Transfer the sulfonyl chloride solution to the dropping funnel.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.[2] This slow addition is critical to control the reaction's exotherm and to minimize the formation of the di-sulfonylated byproduct, where two sulfonyl groups react with one primary amine.[2]
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at 0 °C for another 30 minutes, then let it warm to room temperature.
-
Stir the reaction for 2-24 hours.[2] The reaction time will vary depending on the reactivity of the amine.
-
Monitor the reaction's progress by TLC or HPLC. A common mobile phase for TLC is a mixture of hexanes and ethyl acetate. The disappearance of the starting amine is a good indicator of reaction completion.
-
-
Workup:
-
Once the reaction is complete, quench it by slowly adding water or a saturated solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with water, 1M HCl (to remove excess base), saturated NaHCO₃ solution, and finally, brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[2]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
-
Characterize the purified sulfonamide using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
-
Quantitative Data & Reaction Parameters
The following table provides a general summary of the reaction conditions. Researchers should optimize these parameters for each specific primary amine substrate.
| Parameter | Recommended Value/Range | Rationale |
| Stoichiometry (Amine:Sulfonyl Chloride) | 1 : 1.05 | A slight excess of sulfonyl chloride ensures full consumption of the limiting amine. |
| Base (e.g., TEA, Pyridine) | 1.5 - 2.0 equivalents | Neutralizes the HCl byproduct and prevents amine protonation. |
| Solvent | Anhydrous DCM, THF, Acetonitrile | Must be anhydrous to prevent sulfonyl chloride hydrolysis.[2] |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction; warming allows it to proceed to completion. |
| Reaction Time | 2 - 24 hours | Substrate-dependent; must be monitored empirically.[2] |
Troubleshooting Guide
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Hydrolysis of sulfonyl chloride.[2]2. Poorly reactive amine.3. Insufficient base. | 1. Ensure all glassware is oven-dried and reagents/solvents are strictly anhydrous.2. Increase reaction temperature or time; consider a more polar solvent.3. Use at least 1.5 equivalents of a non-nucleophilic base. |
| Significant Di-sulfonylation Byproduct | 1. Reaction temperature too high.2. Sulfonyl chloride added too quickly.3. Stoichiometry incorrect (excess sulfonyl chloride). | 1. Maintain the reaction at 0 °C during and immediately after addition.2. Add the sulfonyl chloride solution slowly and dropwise.3. Use a 1:1 or slight excess of the amine to the sulfonyl chloride.[2] |
| Presence of Sulfonic Acid Byproduct | 1. Water present in the reaction mixture.[2] | 1. Meticulously dry all solvents and reagents. Run the reaction under an inert atmosphere. |
| Difficult Purification | 1. Unreacted starting materials.2. Multiple byproducts. | 1. Ensure the reaction goes to completion by monitoring via TLC/HPLC.2. Re-evaluate reaction conditions (temperature, addition rate) to improve selectivity. |
Conclusion
The reaction of Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate with primary amines is a reliable and versatile method for synthesizing a diverse library of pyridine sulfonamides. By carefully controlling reaction conditions, particularly temperature and the exclusion of moisture, and by using an appropriate base, high yields of the desired mono-sulfonamide can be achieved. This protocol, combined with the provided troubleshooting guide, serves as a robust starting point for researchers in medicinal chemistry and drug development to access novel chemical entities for their discovery programs.
References
- Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. (2016). Royal Society of Chemistry.
- Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. (2025). ResearchGate.
- Technical Support Center: Sulfonamide Synthesis with Primary Amines. (2025). BenchChem.
- Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
- Preparation of sulfonamides from N-silylamines. (n.d.). National Institutes of Health.
- Recent advances in synthesis of sulfonamides: A review. (n.d.). CHEMISTRY & BIOLOGY INTERFACE.
- MATERIAL SAFETY DATA SHEET - PYRIDINE. (2011). J.T. Baker.
- SAFETY DATA SHEET - Methyl 2-chloropyrimidine-5-carboxylate. (2009). Fisher Scientific.
- Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Thieme.
- SAFETY DATA SHEET - Triethylamine. (2025). MilliporeSigma.
- SAFETY DATA SHEET - 2-(Allylsulfonyl)-5-methylpyridine. (2025). TCI Chemicals.
Sources
Application Notes and Protocols: Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate in the Synthesis of Carbonic Anhydrase Inhibitors
Authored by a Senior Application Scientist
Introduction: The Significance of Pyridine-Based Sulfonamides as Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes are involved in a multitude of physiological processes, including pH regulation, ion transport, and biosynthesis. Consequently, the inhibition of specific CA isoforms has emerged as a promising therapeutic strategy for a range of diseases, including glaucoma, epilepsy, and certain types of cancer.[1]
Among the various classes of CA inhibitors, sulfonamides represent the most extensively studied and clinically successful group. The primary sulfonamide moiety (-SO₂NH₂) is a key pharmacophore that coordinates to the zinc ion within the active site of the enzyme, leading to potent inhibition. The pyridine ring, with its unique electronic and steric properties, serves as a versatile scaffold for the design of novel sulfonamide inhibitors. The nitrogen atom in the pyridine ring can participate in hydrogen bonding interactions within the active site, and the substitution pattern on the ring can be readily modified to fine-tune the inhibitor's potency, selectivity, and pharmacokinetic properties.
This guide provides a comprehensive overview of the use of methyl 5-(chlorosulfonyl)pyridine-2-carboxylate as a key starting material for the synthesis of novel pyridine-based sulfonamide inhibitors of carbonic anhydrase. We will delve into the chemical properties of this reagent, provide a detailed synthetic protocol, and discuss the characterization and biological evaluation of the resulting inhibitors.
Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate: Properties and Handling
| Property | Information | Source |
| Chemical Formula | C₇H₆ClNO₄S | Inferred |
| Molecular Weight | 235.64 g/mol | Inferred |
| Appearance | Likely a solid (powder) | [2] |
| Storage | Store in a dry, sealed container, potentially at low temperatures (e.g., 4°C). | [2] |
| Shipping | May require shipping on ice packs. | [2] |
Safety and Handling Precautions:
Based on the hazard statements for a similar compound, methyl 5-(chlorosulfonyl)pyridine-2-carboxylate should be handled with care in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is essential.
Hazard Statements (Anticipated):
-
H302: Harmful if swallowed.[2]
-
H314: Causes severe skin burns and eye damage.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Statements (Recommended):
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[2]
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[2]
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[2]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Synthetic Protocol: Preparation of a Pyridine-2-Sulfonamide Carbonic Anhydrase Inhibitor
This section details a representative protocol for the synthesis of a carbonic anhydrase inhibitor from methyl 5-(chlorosulfonyl)pyridine-2-carboxylate and a primary amine. The choice of the amine will determine the final structure and properties of the inhibitor. For this example, we will use 4-aminobenzylamine.
Reaction Scheme:
A representative synthetic scheme.
Materials and Reagents:
-
Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate
-
4-Aminobenzylamine
-
Anhydrous Pyridine (or Triethylamine)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Instrumentation:
-
Round-bottom flask with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Glass column for chromatography
-
NMR spectrometer
-
Infrared (IR) spectrometer
-
Mass spectrometer
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve methyl 5-(chlorosulfonyl)pyridine-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Amine and Base: To the stirred solution, add anhydrous pyridine (1.2 eq) or triethylamine (1.2 eq) as a base. This is crucial to neutralize the HCl generated during the reaction.
-
Slow Addition of Amine: Dissolve 4-aminobenzylamine (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C (ice bath). The slow addition helps to control the exothermic nature of the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting material and the appearance of a new, more polar spot indicates the formation of the product.
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove any remaining acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure sulfonamide.
Workflow Diagram:
Experimental workflow for sulfonamide synthesis.
Characterization of the Synthesized Sulfonamide
The structure and purity of the synthesized methyl 5-((4-(aminomethyl)phenyl)sulfamoyl)pyridine-2-carboxylate should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Appearance of signals corresponding to the protons of the pyridine ring, the methylene group, and the aromatic protons of the aminobenzyl moiety. The integration of these signals should be consistent with the expected structure. |
| ¹³C NMR | Presence of signals for all the carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the two aromatic rings, and the methylene carbon. |
| FT-IR | Characteristic absorption bands for the N-H stretching of the sulfonamide, the S=O stretching (asymmetric and symmetric), the C=O stretching of the ester, and the aromatic C-H stretching. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of the product. |
Biological Evaluation: In Vitro Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the synthesized sulfonamide against various human carbonic anhydrase (hCA) isoforms (e.g., hCA I, II, IX, and XII) can be determined using a stopped-flow CO₂ hydrase assay.
Principle:
This assay measures the enzyme's ability to catalyze the hydration of CO₂. The reaction is monitored by observing the change in pH using a pH indicator. The inhibitory activity of the compound is determined by measuring the decrease in the initial rate of the enzyme-catalyzed reaction in the presence of the inhibitor.
General Protocol:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the purified hCA isoforms and the synthesized sulfonamide in an appropriate buffer.
-
Assay Mixture: In a cuvette, mix the buffer, the pH indicator, and the enzyme solution.
-
Reaction Initiation: Initiate the reaction by rapidly mixing the enzyme solution with a CO₂-saturated solution.
-
Data Acquisition: Monitor the change in absorbance of the pH indicator over time using a stopped-flow spectrophotometer.
-
Inhibition Measurement: Repeat the assay in the presence of varying concentrations of the synthesized sulfonamide.
-
Data Analysis: Calculate the initial rates of the reaction at each inhibitor concentration. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation.
Expected Results and Interpretation:
The synthesized pyridine-2-sulfonamide is expected to exhibit inhibitory activity against one or more of the tested hCA isoforms. The IC₅₀ and Ki values will provide a quantitative measure of its potency. By comparing the inhibitory activity against different isoforms, the selectivity of the compound can be assessed. For example, selective inhibition of the tumor-associated isoforms hCA IX and XII over the ubiquitous cytosolic isoforms hCA I and II is a desirable characteristic for anticancer drug candidates.
Structure-Activity Relationship (SAR) Insights
The biological data obtained from the inhibition assays can provide valuable insights into the structure-activity relationship of this class of compounds.
Key interactions in the enzyme active site.
-
The Sulfonamide Group: This is the primary zinc-binding group and is essential for inhibitory activity.
-
The Pyridine Ring: The nitrogen atom and the substitution pattern on the pyridine ring can influence the orientation of the inhibitor in the active site and its interactions with amino acid residues.
-
The Amine Substituent: The nature of the substituent introduced from the amine (in our example, the 4-aminobenzyl group) plays a crucial role in determining the inhibitor's potency and selectivity. By varying this part of the molecule, it is possible to target specific subpockets within the active site of different CA isoforms.
Conclusion
Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate is a valuable and versatile building block for the synthesis of novel pyridine-based sulfonamide inhibitors of carbonic anhydrase. The synthetic protocol described herein is robust and can be adapted to generate a library of compounds for SAR studies. The subsequent biological evaluation of these compounds can lead to the discovery of potent and selective CA inhibitors with therapeutic potential.
References
-
PubChem. Methyl 5-chloropyrazine-2-carboxylate. [Link]
-
PubChem. Methyl 6-(chloromethyl)pyridine-2-carboxylate. [Link]
-
Bori, I., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1263, 133042. [Link]
-
Di Fiore, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12501. [Link]
-
Ghorab, M. M., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 25(18), 4236. [Link]
-
Krasavin, M., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(3), 949. [Link]
-
Krasavin, M., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. ResearchGate. [Link]
-
YouTube. CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID.[Link]
-
Munday, R. H., et al. (2007). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 11(4), 743–748. [Link]
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Muhammad, N., et al. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. BioMed Research International, 2015, 938486. [Link]
-
Shaalaa.com. Chemical Reactions of Amines - Reaction with Arylsulphonyl Chloride. [Link]
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Muhammad, N., et al. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PubMed Central. [Link]
-
Munday, R. H., et al. (2007). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. [Link]
-
Wang, X., et al. (2011). Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(24), 7333–7337. [Link]
-
Zhang, Y., et al. (2022). Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules. Molecules, 27(15), 4983. [Link]
-
Zhang, Y., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Pharmazie, 76(9), 412–415. [Link]
-
DeBergh, J. R., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(29), 10638–10641. [Link]
-
Smith, A. D., et al. (2018). The Synthesis of Alkyl and (Hetero)aryl Sulfonamides From Sulfamoyl Inner Salts. Organic Letters, 20(17), 5346–5349. [Link]
-
O'Donovan, D. H., et al. (2023). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 13(39), 27365–27384. [Link]
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Application Notes & Protocols: Development of Novel Sulfonylurea Herbicides Utilizing Methyl 5-(chlorosulfonyl)picolinate
Abstract
This document provides a comprehensive technical guide for researchers and scientists engaged in the development of sulfonylurea herbicides, with a specific focus on the strategic use of Methyl 5-(chlorosulfonyl)picolinate as a core building block. Sulfonylurea herbicides represent a class of highly potent, low-dose agricultural chemicals that have revolutionized weed management.[1][2] Their efficacy stems from the specific inhibition of the acetolactate synthase (ALS) enzyme, a key component in the branched-chain amino acid biosynthesis pathway in plants, which is absent in animals, contributing to their excellent safety profile for mammals.[1][2][3][4][5] This guide delineates the rationale behind the synthetic strategies, provides detailed, field-proven protocols for synthesis and biological evaluation, and discusses the critical environmental considerations associated with this class of herbicides.
Introduction: The Scientific Foundation
The Significance and Mechanism of Sulfonylurea Herbicides
First commercialized in the early 1980s, sulfonylurea herbicides marked a paradigm shift in crop protection technology.[1] Their defining characteristics include exceptionally low application rates (grams per hectare), broad-spectrum activity against many weed species, and high selectivity for major crops like wheat, corn, and soybeans.[1][2][3][6]
The molecular mechanism of action is the inhibition of the acetolactate synthase (ALS) enzyme (EC 2.2.1.6), also known as acetohydroxyacid synthase (AHAS).[7] ALS catalyzes the initial step in the biosynthesis of essential branched-chain amino acids: valine, leucine, and isoleucine.[2][4] By blocking this enzyme, the herbicide halts protein synthesis and cell division, leading to the cessation of plant growth and eventual death of susceptible weeds.[2][3][8] Crop selectivity is typically achieved through the rapid metabolic deactivation of the herbicide within the tolerant crop plant before it can exert a toxic effect.[2][8]
Methyl 5-(chlorosulfonyl)picolinate: A Strategic Synthetic Intermediate
The development of novel sulfonylurea herbicides hinges on the creative combination of two key structural motifs: a sulfonyl-containing aryl group and a nitrogen-containing heterocycle, linked by the characteristic sulfonylurea bridge. Methyl 5-(chlorosulfonyl)picolinate is a highly valuable aryl intermediate for this purpose. Its utility is rooted in the reactivity of the sulfonyl chloride (-SO₂Cl) group, which is an excellent electrophile for reaction with nucleophilic amines to form the stable sulfonylurea linkage. The picolinate (pyridine-2-carboxylate) scaffold provides a distinct electronic and steric profile that can be exploited to fine-tune the herbicidal activity, crop selectivity, and degradation profile of the final molecule.
Synthesis of Sulfonylurea Herbicides: From Concept to Compound
The cornerstone of sulfonylurea synthesis is the condensation reaction between a sulfonyl chloride and a heterocyclic amine. This reaction forms the vital sulfonylurea bridge that is indispensable for biological activity.
Rationale for Experimental Design
-
Core Reactants : The reaction involves coupling Methyl 5-(chlorosulfonyl)picolinate with a suitable amino-heterocycle (e.g., 2-amino-4,6-dimethoxypyrimidine). The choice of the heterocyclic amine is a critical determinant of the final compound's biological properties, including its spectrum of weed control and crop safety.
-
Solvent Selection : The reaction must be conducted in an inert, aprotic solvent, such as dichloromethane (DCM), acetonitrile, or ethyl acetate. This is crucial to prevent the hydrolysis of the highly reactive Methyl 5-(chlorosulfonyl)picolinate, which would otherwise react with water to form the corresponding sulfonic acid, terminating the desired reaction pathway.
-
Acid Scavenger : The condensation reaction liberates one equivalent of hydrochloric acid (HCl). This acidic byproduct must be neutralized by an appropriate base (an acid scavenger), such as triethylamine or potassium carbonate, to drive the reaction to completion.[9] Failure to remove the HCl would result in the protonation of the amino-heterocycle, rendering it non-nucleophilic and halting the reaction.
-
Temperature Control : The reaction is often initiated at a reduced temperature (e.g., 0-10°C) during the addition of the sulfonyl chloride to control the initial exothermic release of heat.[9] Following the initial combination, the reaction mixture is typically allowed to warm to room temperature or is heated to reflux to ensure complete conversion.[10]
Visualization: General Synthesis Workflow
Caption: General workflow for sulfonylurea herbicide synthesis.
Detailed Protocol: Synthesis of a Nicosulfuron Analog
This protocol describes the synthesis of a representative sulfonylurea herbicide using Methyl 5-(chlorosulfonyl)picolinate and 2-amino-4,6-dimethoxypyrimidine.
Safety Precautions:
-
Methyl 5-(chlorosulfonyl)picolinate is corrosive and moisture-sensitive.[11][12] Handle in a fume hood wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemically resistant gloves.[11][13]
-
Work under an inert atmosphere (e.g., nitrogen or argon) where possible to exclude moisture.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Methyl 5-(chlorosulfonyl)picolinate | 235.65 | 10.0 | 2.36 g |
| 2-Amino-4,6-dimethoxypyrimidine | 155.15 | 10.0 | 1.55 g |
| Triethylamine (Et₃N) | 101.19 | 12.0 | 1.67 mL (1.21 g) |
| Dichloromethane (DCM), anhydrous | - | - | 100 mL |
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2-amino-4,6-dimethoxypyrimidine (1.55 g, 10.0 mmol) and 50 mL of anhydrous dichloromethane.
-
Stir the mixture until the solid is fully dissolved. Add triethylamine (1.67 mL, 12.0 mmol) to the solution.
-
Cool the flask to 0-5°C using an ice-water bath.
-
Addition of Sulfonyl Chloride: In a separate dry flask, dissolve Methyl 5-(chlorosulfonyl)picolinate (2.36 g, 10.0 mmol) in 50 mL of anhydrous dichloromethane.
-
Transfer this solution to a dropping funnel and add it dropwise to the cooled pyrimidine solution over 30-45 minutes. Maintain the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the precipitated triethylamine hydrochloride salt.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of 1M HCl (to remove excess triethylamine), and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure sulfonylurea product.
Biological Evaluation: Assessing Performance and Mechanism
Once synthesized, the novel compounds must be rigorously tested to determine their herbicidal efficacy and confirm their mode of action.
Protocol: Whole-Plant Greenhouse Bioassay
This assay determines the herbicidal effect of the synthesized compound on various weed and crop species.[14][15]
Procedure:
-
Plant Preparation: Grow test species (e.g., Alopecurus myosuroides (black-grass), Setaria viridis (green foxtail), Triticum aestivum (wheat), Zea mays (corn)) from seed in pots containing a standard greenhouse soil mix. Maintain plants in a controlled environment (22-25°C, 16h photoperiod).
-
Herbicide Application: When the plants reach the 2-3 leaf stage (BBCH growth stage 12-13), treat them with the synthesized herbicide.[14]
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone with a surfactant). Make serial dilutions to create a range of application rates (e.g., 0, 1, 5, 10, 50, 100 g a.i./ha).
-
Apply the herbicide solutions using a cabinet track sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha).[14] Include an untreated control and a commercial standard for comparison.
-
Assessment: Evaluate the plants 21-28 days after treatment.[14][15] Assess herbicidal injury using a visual rating scale (0% = no effect, 100% = complete death). Harvest the above-ground biomass, dry in an oven, and weigh.
-
Data Analysis: Calculate the GR₅₀ value (the dose required to cause a 50% reduction in plant growth/biomass) for each species by fitting the data to a dose-response curve.
Protocol: In Vitro Acetolactate Synthase (ALS) Inhibition Assay
This colorimetric assay directly measures the inhibitory effect of the compound on the target enzyme, confirming its mechanism of action.[16][17]
Procedure:
-
Enzyme Extraction:
-
Harvest 1-2 grams of fresh, young leaf tissue from a susceptible plant species (e.g., soybean).[16]
-
Immediately freeze in liquid nitrogen and grind to a fine powder.
-
Homogenize the powder in 5-10 mL of ice-cold enzyme extraction buffer.
-
Centrifuge the homogenate (e.g., 20,000 x g for 20 min at 4°C) and collect the supernatant containing the crude ALS enzyme extract.[16]
-
-
Assay Reaction:
-
In a 96-well microplate, set up the reaction mixture containing assay buffer, cofactors (TPP, FAD, Mg²⁺), the enzyme extract, and various concentrations of the synthesized herbicide (inhibitor).[17]
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the substrate, sodium pyruvate.[17]
-
Incubate at 37°C for 60 minutes.
-
-
Color Development and Measurement:
-
Stop the enzymatic reaction by adding sulfuric acid (e.g., 6 N H₂SO₄). This also initiates the decarboxylation of the product, acetolactate, to acetoin.[16][17]
-
Incubate at 60°C for 15 minutes.
-
Add color reagents (creatine followed by α-naphthol) and incubate again at 60°C for 15 minutes to develop a colored complex.[16]
-
Measure the absorbance at 525 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of ALS inhibition for each herbicide concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[16]
-
Visualization: Herbicide Evaluation Workflow
Caption: Workflow for biological evaluation of synthesized herbicides.
Data Presentation: Representative Biological Activity
| Compound ID | Target Species | GR₅₀ (g a.i./ha) | ALS Inhibition IC₅₀ (nM) |
| SUL-Pico-01 | Alopecurus myosuroides | 8.5 | 15.2 |
| SUL-Pico-01 | Setaria viridis | 12.1 | - |
| SUL-Pico-01 | Triticum aestivum | >200 (Tolerant) | - |
| Chlorsulfuron | Alopecurus myosuroides | 10.2 | 10 - 50[16] |
| (Data are hypothetical and for illustrative purposes only) |
Environmental and Agronomic Considerations
Soil Behavior and Degradation
The environmental fate of sulfonylurea herbicides is a critical aspect of their development. Their persistence in soil is primarily governed by two processes: chemical hydrolysis and microbial degradation.[2][18][19]
-
Chemical Hydrolysis: This process involves the cleavage of the sulfonylurea bridge and is highly pH-dependent. Hydrolysis is significantly faster under acidic conditions (pH < 7).[18][19][20]
-
Microbial Degradation: This is the dominant degradation pathway in neutral to alkaline soils.[19]
-
Persistence: Consequently, sulfonylurea herbicides tend to be more persistent in soils with high pH (>7.0) and low organic matter, which can affect crop rotation plans.[18][19][21]
Weed Resistance Management
The high efficacy and specific, single-site mode of action of ALS inhibitors make them prone to the selection of resistant weed populations.[2][22] The development of resistance is a significant challenge in modern agriculture. To ensure the long-term viability of these herbicides, they must be used within an Integrated Weed Management (IWM) framework, which includes rotating herbicide modes of action, using tank mixes, and employing cultural and mechanical weed control methods.[3]
Conclusion
The use of Methyl 5-(chlorosulfonyl)picolinate provides a versatile and effective platform for the synthesis of novel sulfonylurea herbicides. The protocols outlined in this guide offer a robust framework for the chemical synthesis, biological screening, and mechanistic validation of new candidate compounds. By systematically evaluating structure-activity relationships and considering environmental persistence and resistance management early in the development process, researchers can continue to innovate and deliver effective, selective, and sustainable weed control solutions for global agriculture.
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Grey, T. L., & McCullough, P. E. (2017). Sulfonylurea Herbicides’ Fate in Soil: Dissipation, Mobility, and Other Processes. Weed Technology, 31(1), 1-13. Available at: [Link]
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Battaglin, W. A., Furlong, E. T., Burkhardt, M. R., & Peter, C. J. (2000). Occurrence of sulfonylurea, sulfonamide, imidazolinone, and other herbicides in rivers, reservoirs and ground water in the Midwestern United States, 1998. Science of The Total Environment, 248(2-3), 123-133. Available at: [Link]
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Enzymatic Degradation toward Herbicides: The Case of the Sulfonylureas | Environmental Science & Technology - ACS Publications. Available at: [Link]
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Simpson, D. M., Stoller, E. W., & Wax, L. M. (1995). An in vivo Acetolactate Synthase Assay. Weed Technology, 9(1), 17-22. Available at: [Link]
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Acetolactate Synthase (ALS) Activity Assay Kit (NMSAA-K006M) - Profacgen. Available at: [Link]
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Material Safety Data Sheet. Available at: [Link]
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Duggleby, R. G., McCourt, J. A., & Guddat, L. W. (2008). Structure and mechanism of inhibition of plant acetohydroxyacid synthase. Plant Physiology and Biochemistry, 46(3), 309-324. Available at: [Link]
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Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives - ResearchGate. Available at: [Link]
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Scarabel, L., Varotto, S., & Sattin, M. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52921. Available at: [Link]
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Wang, Q., et al. (2022). Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. Molecules, 27(7), 2345. Available at: [Link]
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Risk Assessment of Sulfonylurea Herbicides Based on a Complex Bioindicator - MDPI. Available at: [Link]
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Transformation Kinetics and Mechanism of the Sulfonylurea Herbicides Pyrazosulfuron Ethyl and Halosulfuron Methyl in Aqueous Solutions - USDA ARS. Available at: [Link]
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Routine determination of sulfonylurea, imidazolinone, and sulfonamide herbicides at nanogram-per-liter concentrations by solid-phase extraction and liquid chromatography/mass spectrometry - USGS Publications Warehouse. Available at: [Link]
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European Guidelines to conduct herbicide resistance tests. Available at: [Link]
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Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study - PMC - NIH. Available at: [Link]
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Application Note: Site-Specific Modification of Proteins with Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate
Introduction
Site-specific modification of proteins is a cornerstone of modern chemical biology, enabling the precise installation of probes, drugs, and other functionalities to study and manipulate biological systems.[1][2] This ability to create homogenous bioconjugates is critical in fields ranging from basic research to the development of therapeutics like antibody-drug conjugates (ADCs).[3][] A variety of chemical methods have been developed to target specific amino acid residues.[2] Among the reactive groups utilized for protein labeling, sulfonyl halides have a long history, with reagents like Dansyl chloride being widely used to label primary amines.[5][6][7]
This application note provides a detailed guide to the use of Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate , a pyridine-based sulfonyl chloride reagent, for the site-specific modification of proteins. The presence of the sulfonyl chloride group allows for covalent modification of nucleophilic amino acid residues, while the pyridine core and the methyl carboxylate offer potential for modulating reactivity and providing a point for further chemical elaboration.
Mechanism of Action
The primary mechanism for protein modification with Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate involves the reaction of the electrophilic sulfonyl chloride group with nucleophilic side chains of amino acids.[8][9] The sulfur atom in the sulfonyl chloride is highly electron-deficient, making it susceptible to attack by nucleophiles.[8][9]
Target Residues:
-
Lysine: The ε-amino group of lysine is a primary target for sulfonyl chlorides.[3][][10][11] Under alkaline conditions (pH > 8.5), the amino group is deprotonated and acts as a potent nucleophile, attacking the sulfonyl chloride to form a stable sulfonamide bond.[3][5]
-
N-terminus: The α-amino group at the N-terminus of a protein can also be targeted, particularly at a slightly lower pH (around 8.0) where it is more readily deprotonated compared to the lysine side chain.[3]
-
Other Nucleophilic Residues: While less common, other residues with nucleophilic side chains such as Tyrosine, Serine, Threonine, and Histidine can also react with sulfonyl chlorides, especially if they are located in a favorable microenvironment that enhances their reactivity.[1][12][13]
The pyridine ring in Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate can influence the reactivity of the sulfonyl chloride and may participate in interactions with the protein surface.
Reaction Pathway
Caption: Proposed reaction mechanism of Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate with a protein nucleophile.
Experimental Protocols
This section provides a general protocol for the modification of a protein with Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate. It is crucial to note that optimal conditions will vary depending on the specific protein and should be determined empirically.
Materials
-
Protein of interest
-
Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate
-
Reaction Buffer: e.g., 50 mM Sodium Bicarbonate or Sodium Borate, pH 8.5-9.5
-
Quenching Solution: e.g., 1 M Tris-HCl, pH 8.0
-
Anhydrous organic solvent (e.g., DMF or DMSO) for preparing the reagent stock solution
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Protocol Workflow
Caption: General experimental workflow for protein modification.
Detailed Steps
-
Protein Preparation:
-
Dissolve the protein of interest in the chosen reaction buffer to a final concentration of 1-10 mg/mL.
-
Ensure the buffer does not contain primary amines (e.g., Tris) that would compete with the protein for the reagent.
-
-
Reagent Preparation:
-
Prepare a stock solution of Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate in an anhydrous organic solvent (e.g., 10-100 mM in DMF or DMSO). This should be prepared fresh as sulfonyl chlorides can hydrolyze in the presence of moisture.
-
-
Reaction:
-
Add the desired molar excess of the reagent stock solution to the protein solution while gently vortexing. A good starting point is a 10- to 50-fold molar excess of the reagent over the protein.
-
Incubate the reaction mixture at a controlled temperature (e.g., 4°C to room temperature) for a specific duration (e.g., 1-4 hours). The reaction progress can be monitored by mass spectrometry.
-
-
Quenching:
-
To stop the reaction, add a quenching solution containing a high concentration of a primary amine (e.g., Tris-HCl) to consume any unreacted reagent.
-
-
Purification:
-
Remove the excess reagent and byproducts by size-exclusion chromatography, dialysis, or tangential flow filtration.
-
-
Characterization:
-
Confirm the modification and determine the degree of labeling using techniques such as:
-
Mass Spectrometry (MS): To determine the mass of the modified protein.
-
SDS-PAGE: To check for protein integrity and potential aggregation.
-
UV-Vis Spectroscopy: If the modification introduces a chromophore.
-
-
Optimization Parameters
| Parameter | Recommended Range | Rationale |
| pH | 8.5 - 9.5 | To ensure deprotonation of lysine ε-amino groups for efficient nucleophilic attack.[5] |
| Reagent Molar Excess | 10x - 100x | To drive the reaction to completion. Higher excess may be needed for less reactive sites. |
| Temperature | 4°C - 25°C | Lower temperatures can help maintain protein stability, while higher temperatures can increase reaction rates. |
| Reaction Time | 1 - 4 hours | Should be optimized to achieve desired modification without causing protein degradation. |
Applications
The site-specific modification of proteins with Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate opens up a range of applications in biomedical research and drug development:
-
Antibody-Drug Conjugates (ADCs): The carboxylate group on the pyridine ring can serve as a handle for the subsequent attachment of cytotoxic drugs, creating ADCs with a defined drug-to-antibody ratio.
-
Biophysical Probes: Fluorescent dyes, spin labels, or other biophysical probes can be attached to the protein via the carboxylate group to study protein structure, dynamics, and interactions.[7]
-
Protein Immobilization: The modified protein can be immobilized onto a solid support functionalized with a complementary reactive group for applications in diagnostics or biocatalysis.
-
Modulating Protein Properties: The introduction of the pyridine-carboxylate moiety can alter the physicochemical properties of the protein, such as its isoelectric point or solubility.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Modification Efficiency | - Insufficient reagent concentration- Low reaction pH- Short reaction time- Protein instability | - Increase molar excess of the reagent- Increase reaction buffer pH- Extend reaction time- Perform reaction at a lower temperature |
| Protein Precipitation | - High concentration of organic solvent- Protein instability at reaction pH | - Keep the volume of organic solvent added to a minimum (<10%)- Screen different buffer conditions and pH values |
| Non-specific Modification | - High reagent concentration- Long reaction time | - Reduce the molar excess of the reagent- Shorten the reaction time- Optimize pH to favor modification of the most nucleophilic sites |
References
-
Jena Bioscience. (n.d.). Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes. Retrieved from [Link]
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- Zhang, G., et al. (2021). Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells.
- Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659.
-
Wikipedia. (2023, December 2). Dansyl chloride. Retrieved from [Link]
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UCLA-DOE Institute. (n.d.). Dansyl Chloride (Howard Chang). Retrieved from [Link]
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-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Pyridine-3-sulfonyl Chloride in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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-
Reddit. (2024, July 5). COOH activation in presence of sulfonic acids. Retrieved from [Link]
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-
Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
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SlideShare. (2018, December 20). Chemical Lysine Modification at a single site. Retrieved from [Link]
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Application Notes and Protocols for the Use of Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing the Power of Pyridine-Sulfonamides in Drug Discovery
The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to the structure of a wide array of therapeutic agents with diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] When incorporated into a pyridine scaffold, a privileged structure in drug discovery known for its ability to modulate pharmacokinetic properties and target binding, the resulting pyridine-sulfonamide motif offers a powerful tool for the development of novel therapeutics.[1] Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate is a key reagent that facilitates the introduction of this valuable pharmacophore. This document provides detailed application notes and protocols for the strategic use of methyl 5-(chlorosulfonyl)pyridine-2-carboxylate in solid-phase synthesis (SPS), a technique that is instrumental in the rapid generation of compound libraries for high-throughput screening.[3][4]
Solid-phase synthesis offers a streamlined approach to multi-step organic synthesis, where molecules are covalently attached to an insoluble polymer support.[3] This methodology allows for the use of excess reagents to drive reactions to completion, with purification achieved through simple washing and filtration, making it highly amenable to automation and the principles of combinatorial chemistry.[5]
Core Principles and Strategic Considerations
The solid-phase synthesis of pyridine-sulfonamides using methyl 5-(chlorosulfonyl)pyridine-2-carboxylate hinges on the nucleophilic attack of a resin-bound amine on the electrophilic sulfonyl chloride. The pyridine ring and the methyl ester of the reagent offer opportunities for further diversification.
Causality Behind Experimental Choices
-
Resin Selection: The choice of solid support is critical and depends on the overall synthetic strategy. Resins with an amine-functionalized linker, such as Rink Amide or Sieber Amide resins, are ideal for the direct attachment of the sulfonamide moiety. The selection of the resin and linker system will also dictate the final cleavage conditions required to release the product into solution.
-
Solvent System: Effective solvation of the resin is paramount for reaction efficiency in solid-phase synthesis.[6] Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are commonly used solvents. DCM is a good swelling solvent for polystyrene-based resins, while DMF offers excellent solvating properties for both the resin and the growing molecule.[6]
-
Base Selection: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is essential to scavenge the hydrochloric acid generated during the sulfonylation reaction. This prevents the protonation of the resin-bound amine, which would render it unreactive.
Experimental Workflows and Protocols
Workflow for Solid-Phase Synthesis of a Pyridine-Sulfonamide Library
The following diagram illustrates a typical workflow for the generation of a diverse library of pyridine-sulfonamides using methyl 5-(chlorosulfonyl)pyridine-2-carboxylate.
Caption: General workflow for the solid-phase synthesis of pyridine-sulfonamides.
Detailed Protocols
Protocol 1: General Procedure for the Synthesis of a Resin-Bound Pyridine-Sulfonamide
This protocol describes the reaction of a resin-bound amine with methyl 5-(chlorosulfonyl)pyridine-2-carboxylate.
Materials:
-
Fmoc-protected Rink Amide resin (or other suitable amine-functionalized resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate
-
Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the Fmoc-protected Rink Amide resin (1.0 g, 0.5 mmol/g loading) in DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.
-
Fmoc Deprotection: Drain the DCM and add a solution of 20% piperidine in DMF (10 mL). Agitate the mixture for 20 minutes. Drain the solution and repeat the piperidine treatment for another 20 minutes.
-
Washing: Wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Sulfonylation: In a separate flask, dissolve methyl 5-(chlorosulfonyl)pyridine-2-carboxylate (3 equivalents relative to resin loading) in anhydrous DCM (8 mL). Add DIPEA (4 equivalents).
-
Coupling: Add the solution from step 4 to the deprotected resin. Agitate the mixture at room temperature overnight.
-
Monitoring the Reaction: Perform a qualitative ninhydrin (Kaiser) test to monitor the disappearance of the free amine. A negative test indicates the completion of the reaction.
-
Final Washing: Once the reaction is complete, drain the reaction mixture and wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL). Dry the resin under vacuum.
Protocol 2: Cleavage of the Pyridine-Sulfonamide from the Resin
This protocol describes the release of the synthesized sulfonamide from the solid support. The cleavage cocktail will depend on the type of resin and linker used. For acid-labile linkers like the Rink Amide linker, a strong acid is required.
Materials:
-
Resin-bound pyridine-sulfonamide
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Water
-
Diethyl ether (cold)
Procedure:
-
Preparation of Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.
-
Cleavage Reaction: Add the cleavage cocktail (10 mL per gram of resin) to the dried resin-bound sulfonamide. Agitate the mixture at room temperature for 2-3 hours.
-
Product Isolation: Filter the resin and collect the filtrate. Wash the resin with a small amount of TFA.
-
Precipitation: Precipitate the crude product by adding the TFA filtrate to cold diethyl ether.
-
Purification: Collect the precipitate by centrifugation or filtration. The crude product can be further purified by preparative high-performance liquid chromatography (HPLC).
Data Presentation: Expected Outcomes
The success of the synthesis can be monitored at various stages. The following table provides a summary of expected analytical data.
| Stage | Analytical Method | Expected Result |
| After Coupling | Ninhydrin (Kaiser) Test | Negative test (colorless or yellow beads) indicating complete reaction of the amine. |
| Final Product | LC-MS | A major peak corresponding to the mass of the desired pyridine-sulfonamide. |
| Final Product | ¹H NMR | Characteristic peaks for the pyridine ring, the sulfonamide proton, and other incorporated moieties. |
Troubleshooting and Scientific Insights
-
Incomplete Coupling: A positive ninhydrin test after the coupling step indicates the presence of unreacted amines. This can be addressed by repeating the coupling step with fresh reagents or by capping the unreacted amines with an acetylating agent (e.g., acetic anhydride) to prevent the formation of deletion sequences.
-
Low Cleavage Yield: Low yields after cleavage may be due to incomplete reaction on the solid phase or issues with the cleavage protocol. Ensure the resin is dry before adding the cleavage cocktail and that the cleavage time is sufficient. The choice of scavengers in the cleavage cocktail is also important to prevent side reactions.
-
Ester Hydrolysis: The methyl ester on the pyridine ring of the reagent is susceptible to hydrolysis. If the desired product is the carboxylic acid, this can be achieved on-resin using a mild base such as lithium hydroxide. If the ester is to be retained, basic conditions should be avoided during the synthesis and workup. The ester functionality also presents an opportunity for further diversification by converting it to an amide with a library of amines.
Conclusion
Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate is a versatile reagent for the solid-phase synthesis of pyridine-sulfonamides. The protocols outlined in this document provide a robust framework for the efficient generation of sulfonamide libraries for drug discovery and medicinal chemistry programs. The ability to introduce the privileged pyridine-sulfonamide scaffold in a high-throughput manner makes this reagent a valuable tool for the exploration of chemical space and the identification of novel bioactive compounds.
References
-
Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold. PMC - NIH. [Link]
-
Synthesis of combinatorial libraries of vinylogous sulfonamidopeptides (vs-peptides). European Journal of Organic Chemistry. [Link]
-
Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry. [Link]
-
Selective Access to Heterocyclic Sulfonamides and Sulfonyl Fluorides via a Parallel Medicinal Chemistry Enabled Method. PubMed. [Link]
-
Synthesis of new disulfonamide from different substituted diamino pyridines. ResearchGate. [Link]
-
Synthesis of triarylpyridines with sulfonate and sulfonamide moieties via a cooperative vinylogous anomeric-based oxidation. PMC - NIH. [Link]
-
Synthesis of new disulfonamides from different substituted diamino pyridines. ResearchGate. [Link]
-
Chemoselective Electrochemical Cleavage of Sulfonimides as a Direct Way to Sulfonamides. The Journal of Organic Chemistry. [Link]
-
Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. PMC - PubMed Central. [Link]
-
Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. Diva-portal.org. [Link]
-
Mild and General Method for the Synthesis of Sulfonamides. Organic Chemistry Portal. [Link]
-
Photolytic cleavage of sulfonamide bonds. PubMed. [Link]
-
Synthesis of Methyl 2-Aryl-5-chlorosulfonyl-1,3-oxazole-4-carboxylates and Their Reactions with Amines and Amidines. ResearchGate. [Link]
-
Solid-Phase Synthesis of Methyl N-(pyrimidin-2-yl)glycinate. PMC - NIH. [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. NIH. [Link]
-
Solvents for Solid Phase Peptide Synthesis. AAPPTec. [Link]
-
Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement. RSC Publishing. [Link]
-
Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement. ResearchGate. [Link]
-
Solid-phase synthesis and characterization of N-methyl-rich peptides. PubMed. [Link]
-
Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide... PubMed. [Link]
-
Solid-Phase Peptide Synthesis. Springer Nature Experiments. [Link]
-
methyl 5-(chlorosulfonyl)pyridine-2-carboxylate (1 x 50 mg). Reagentia. [Link]
-
Synthesis of functionalized pyridinium salts bearing a free amino group. Arkivoc. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sulfonyl Chlorides/Fluorides - Enamine [enamine.net]
- 5. Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
Application Note & Protocol: High-Throughput Synthesis of Diverse Sulfonamide Libraries Utilizing Methyl 5-(chlorosulfonyl)picolinate
Abstract
This document provides a comprehensive guide for the strategic application of Methyl 5-(chlorosulfonyl)picolinate in the generation of diverse sulfonamide compound libraries for drug discovery and chemical biology. We will detail the underlying chemical principles, provide validated, step-by-step protocols for library synthesis, and discuss the rationale behind experimental design choices. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block for the efficient creation of novel chemical entities.
Introduction: The Strategic Advantage of the Picolinate and Sulfonamide Scaffolds
The picolinate scaffold, a pyridine ring substituted with a carboxylic acid or its ester, is a "privileged" structural motif in drug discovery, integral to a substantial portion of FDA-approved nitrogen-heterocyclic drugs.[1] Picolinic acid and its derivatives are versatile building blocks for a wide range of biologically active molecules.[1] Similarly, the sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of drugs with activities spanning antibacterial, antiviral, and anticancer applications.[2] The synthesis of sulfonamides is a fundamental reaction in drug discovery, with the reaction of a sulfonyl chloride with a primary or secondary amine being a prevalent and reliable method.[2]
Methyl 5-(chlorosulfonyl)picolinate has emerged as a particularly valuable reagent for synthesizing sulfonamide libraries due to its bifunctional nature. The highly reactive sulfonyl chloride group allows for facile reaction with a broad range of primary and secondary amines, while the methyl ester provides a convenient handle for subsequent chemical modifications, such as amide bond formation. This dual reactivity enables the rapid generation of a vast chemical space from a single, readily accessible starting material.
The Chemistry of Methyl 5-(chlorosulfonyl)picolinate: A Versatile Building Block
Methyl 5-(chlorosulfonyl)picolinate is a bifunctional molecule with enhanced synthetic utility.[3] Its reactivity is dominated by the electrophilic nature of the sulfonyl chloride, which readily undergoes nucleophilic attack by amines to form stable sulfonamide bonds.[3]
Key Reaction:
The fundamental reaction involves the coupling of Methyl 5-(chlorosulfonyl)picolinate with a primary or secondary amine in the presence of a base to yield the corresponding sulfonamide.
This reaction is typically carried out in an anhydrous solvent to prevent hydrolysis of the sulfonyl chloride. The choice of a non-nucleophilic base is critical to scavenge the hydrochloric acid byproduct without competing with the amine nucleophile. Subsequent diversification can be achieved through reactions involving the methyl ester, such as hydrolysis followed by amide coupling.
Experimental Protocols: A Step-by-Step Guide to Library Synthesis
This section details the protocols for a two-stage library synthesis, starting with the sulfonamide formation followed by amide coupling.
General Considerations and Reagent Preparation
-
Safety: Methyl 5-(chlorosulfonyl)picolinate is a reactive and corrosive compound.[4][5] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Reagent Quality: The purity of the amine starting materials is crucial for the success of the reaction. It is recommended to use amines of >95% purity.
-
Solvent Purity: Anhydrous solvents should be used to minimize the hydrolysis of the sulfonyl chloride.
Protocol 1: Parallel Synthesis of a 96-Well Sulfonamide Library
This protocol describes the synthesis of a 96-member sulfonamide library in a 96-well plate format, a common approach in combinatorial chemistry for drug discovery.[6]
Materials:
-
Methyl 5-(chlorosulfonyl)picolinate
-
A diverse set of 96 primary and secondary amines (0.2 M stock solutions in anhydrous Dichloromethane - DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA) (0.4 M stock solution in anhydrous DCM)
-
Anhydrous Dichloromethane (DCM)
-
96-well reaction block with a sealing mat
Procedure:
-
Reagent Preparation:
-
Prepare a 0.1 M stock solution of Methyl 5-(chlorosulfonyl)picolinate in anhydrous DCM.
-
-
Reaction Setup:
-
To each well of the 96-well reaction block, add 100 µL of the appropriate amine stock solution (0.2 M, 0.02 mmol, 1.0 eq).
-
Add 200 µL of the Methyl 5-(chlorosulfonyl)picolinate stock solution (0.1 M, 0.02 mmol, 1.0 eq) to each well.
-
Add 50 µL of the triethylamine stock solution (0.4 M, 0.02 mmol, 1.0 eq) to each well.
-
-
Reaction Incubation:
-
Seal the reaction block with the sealing mat.
-
Shake the reaction block at room temperature for 16 hours.
-
-
Work-up and Isolation:
-
After 16 hours, remove the sealing mat and allow the solvent to evaporate in a fume hood or using a centrifugal evaporator.
-
The resulting crude sulfonamide products can be used directly for the next step or purified by techniques such as high-throughput liquid chromatography-mass spectrometry (LC-MS).
-
Workflow Diagram:
Caption: Workflow for parallel synthesis of a 96-well sulfonamide library.
Protocol 2: Saponification and Amide Coupling for Second-Stage Diversification
This protocol outlines the saponification of the methyl ester and subsequent amide coupling to introduce a second point of diversity.
Materials:
-
Crude sulfonamide products from Protocol 1
-
Lithium hydroxide (LiOH) (1 M aqueous solution)
-
1 M Hydrochloric acid (HCl)
-
A diverse set of amines for amide coupling
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Saponification:
-
Dissolve the crude sulfonamide from each well in 200 µL of a 1:1 mixture of Tetrahydrofuran (THF) and water.
-
Add 100 µL of 1 M LiOH solution to each well.
-
Shake the plate at room temperature for 4 hours.
-
Acidify the reaction mixture by adding 100 µL of 1 M HCl.
-
Evaporate the solvent to obtain the crude carboxylic acid.
-
-
Amide Coupling:
-
To each well containing the crude carboxylic acid, add a solution of the desired amine (1.2 eq) in anhydrous DMF.
-
Add a solution of HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq).
-
Seal the plate and shake at room temperature for 12 hours.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the final products by preparative High-Performance Liquid Chromatography (HPLC).
-
Workflow Diagram:
Caption: Workflow for second-stage diversification via saponification and amide coupling.
Data Analysis and Quality Control
Table 1: Representative Analytical Data for a Synthesized Library Member
| Parameter | Result | Method |
| Purity | >95% | HPLC-UV (254 nm) |
| Identity | Confirmed | LC-MS (ESI+) |
| Yield (crude) | 80-95% | - |
| Yield (purified) | 50-70% | - |
Rigorous quality control is essential to ensure the integrity of downstream screening data. A representative subset of the library (e.g., 5-10%) should be analyzed by LC-MS and ¹H NMR to confirm the identity and purity of the compounds.
Troubleshooting
Table 2: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Low conversion in sulfonamide formation | - Inactive sulfonyl chloride (hydrolysis)- Low purity of amine- Insufficient base | - Use fresh Methyl 5-(chlorosulfonyl)picolinate- Verify amine purity- Increase the amount of base (1.2-1.5 eq) |
| Incomplete saponification | - Insufficient reaction time or temperature- Steric hindrance around the ester | - Increase reaction time to 8 hours or warm to 40 °C- Consider alternative hydrolysis conditions (e.g., NaOH in MeOH/H₂O) |
| Side reactions during amide coupling | - Racemization of chiral amines- Epimerization of adjacent stereocenters | - Use a milder coupling reagent (e.g., EDC/HOBt)- Maintain a low reaction temperature (0 °C) |
Conclusion
Methyl 5-(chlorosulfonyl)picolinate is a powerful and versatile building block for the efficient construction of diverse sulfonamide libraries. The two-stage synthetic strategy outlined in this guide allows for the rapid generation of a large number of novel compounds with high purity and in good yields. The resulting libraries can be invaluable tools for hit identification and lead optimization in drug discovery programs.
References
-
National Institutes of Health (NIH). Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold. PMC. Accessed January 19, 2026. [Link]
-
PubMed. Building a sulfonamide library by eco-friendly flow synthesis. PubMed. Accessed January 19, 2026. [Link]
-
National Institutes of Health (NIH). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. PMC. Accessed January 19, 2026. [Link]
-
National Institutes of Health (NIH). Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors. PMC. Accessed January 19, 2026. [Link]
-
Organic Chemistry Portal. Mild and General Method for the Synthesis of Sulfonamides. Organic Chemistry Portal. Accessed January 19, 2026. [Link]
-
MDPI. Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI. Accessed January 19, 2026. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1063733-25-4 | Methyl 5-(chlorosulfonyl)picolinate - AiFChem [aifchem.com]
- 6. Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Peptide Derivatization Using Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate for Advanced Mass Spectrometry Analysis
Application Note & Protocol
Abstract
This document provides a comprehensive guide to the use of Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate as a derivatization agent for peptides. This reagent covalently modifies primary amine groups, such as the peptide N-terminus and the ε-amino group of lysine residues, through the formation of a stable sulfonamide bond. This modification is designed to enhance peptide analysis, particularly in the field of mass spectrometry-based proteomics. The introduction of the sulfonylpyridine moiety can simplify complex tandem mass spectra by promoting specific fragmentation pathways, thereby aiding in de novo sequencing and confident peptide identification. This guide details the underlying chemical principles, procedural protocols for derivatization and purification, and methods for subsequent analysis by HPLC and mass spectrometry.
Principle of Derivatization
The core of the derivatization strategy lies in the reaction between the highly reactive sulfonyl chloride (-SO₂Cl) group of the reagent and the nucleophilic primary amine groups of a peptide.
Reaction Mechanism
The derivatization proceeds via a nucleophilic acyl substitution reaction. The unprotonated primary amine of the peptide acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This reaction is typically conducted under basic conditions (pH ~8-9) to ensure the deprotonation of the target amine groups, thereby increasing their nucleophilicity. The reaction results in the formation of a highly stable sulfonamide linkage and the release of hydrochloric acid, which is neutralized by the basic buffer or an added non-nucleophilic base.
The primary sites for derivatization on a peptide are:
-
The α-amino group at the N-terminus.
-
The ε-amino group of lysine (Lys) side chains.
While other nucleophilic side chains (e.g., tyrosine, serine, threonine, cysteine) can react with sulfonyl chlorides, the reaction with primary amines is generally more favorable under controlled pH conditions.
Causality of Experimental Choices
-
Choice of Solvent: Anhydrous aprotic solvents like acetonitrile (ACN) or N,N-Dimethylformamide (DMF) are preferred for dissolving the reagent to prevent its hydrolysis, which would render it inactive.
-
pH Control: Maintaining a basic pH (8-9) is a critical balancing act. It deprotonates the target primary amines to make them nucleophilic, but an excessively high pH can promote hydrolysis of the reagent and potentially lead to side reactions or peptide degradation.
-
Molar Excess of Reagent: A stoichiometric excess of the derivatizing agent is used to drive the reaction to completion, ensuring that all target sites are modified. This is particularly important for quantitative applications.
Features and Advantages
Derivatization with Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate offers several benefits for peptide analysis.
-
Simplified MS/MS Spectra: The presence of a fixed charge or a readily ionizable group can direct fragmentation during tandem mass spectrometry (MS/MS). Sulfonation has been shown to promote the formation of a single, dominant ion series (typically y-ions) in techniques like MALDI-PSD, which greatly simplifies spectral interpretation for de novo sequencing.[1][2]
-
Enhanced Ionization Efficiency: The pyridine moiety can be readily protonated during electrospray ionization (ESI), potentially increasing the charge state of the peptide and improving its signal intensity in the mass spectrometer.
-
Quantitative Analysis: While not intrinsically a quantitative reagent, a stable isotopic version (e.g., incorporating ¹³C or ¹⁵N) could be synthesized for use in quantitative proteomics workflows.
-
UV-Absorbance for HPLC: The aromatic pyridine ring provides a chromophore, allowing for straightforward detection of derivatized peptides using UV detectors during HPLC purification and analysis (~260 nm).
Detailed Experimental Protocol
This protocol provides a general framework for the derivatization of peptides. Optimal conditions, such as reagent concentration and reaction time, may need to be determined empirically for specific peptides.
Materials and Reagents
| Reagent | Purity/Grade | Supplier | Notes |
| Peptide Sample | >95% | - | Lyophilized powder. |
| Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate | >95% | - | Store desiccated at 4°C. |
| Acetonitrile (ACN) | Anhydrous, HPLC | Sigma-Aldrich | Used to dissolve the reagent. |
| Ammonium Bicarbonate (NH₄HCO₃) | Molecular Biology | Sigma-Aldrich | Buffer for the reaction. |
| Diisopropylethylamine (DIPEA) | Peptide Synthesis | Sigma-Aldrich | Optional non-nucleophilic base. |
| Trifluoroacetic Acid (TFA) | Proteomics Grade | Thermo Fisher | For quenching and acidification prior to HPLC/MS. |
| Water | LC-MS Grade | Thermo Fisher | For buffer preparation and sample dilution. |
| Solid Phase Extraction (SPE) Cartridges (e.g., C18) | - | Waters, Agilent | For desalting and purifying the derivatized peptide. |
Derivatization Workflow
Step-by-Step Methodology
-
Peptide Preparation:
-
Dissolve the lyophilized peptide in 50 mM ammonium bicarbonate buffer (pH 8.5) to a final concentration of approximately 1 mg/mL.
-
Rationale: This buffer provides the basic environment needed for the reaction while being volatile and compatible with subsequent mass spectrometry analysis.
-
-
Reagent Preparation:
-
Immediately before use, prepare a 10 mg/mL solution of Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate in anhydrous acetonitrile.
-
Rationale: The reagent is sensitive to moisture. Preparing it fresh in an anhydrous solvent minimizes hydrolysis and ensures maximum reactivity.
-
-
Derivatization Reaction:
-
Calculate the required volume of the reagent solution to achieve a 10- to 50-fold molar excess relative to the number of primary amines on the peptide.
-
Add the reagent solution to the peptide solution. If precipitation occurs, add a minimal amount of ACN to redissolve.
-
Rationale: A molar excess ensures the reaction proceeds to completion. For peptides with multiple lysines, a higher excess may be required.
-
-
Incubation:
-
Incubate the reaction mixture for 1 hour at room temperature with gentle agitation (e.g., on a thermomixer).
-
Rationale: Room temperature incubation is typically sufficient. For sterically hindered amines, incubation at 37°C may improve efficiency.
-
-
Quenching the Reaction:
-
To consume any unreacted sulfonyl chloride, add a solution of 5% hydroxylamine or quench the reaction by acidifying the mixture to a pH < 4 with 10% TFA.
-
Rationale: Quenching prevents the modification of other sample components or instrument parts during subsequent analysis. Excess reagent can suppress peptide ionization in MS.
-
-
Purification:
-
Purify the derivatized peptide from excess reagent and buffer salts using a C18 solid-phase extraction (SPE) cartridge (e.g., a ZipTip).
-
Follow the manufacturer's protocol for conditioning, loading, washing (e.g., with 0.1% TFA in water), and eluting (e.g., with 0.1% TFA in 60% ACN).
-
Lyophilize the eluted sample to dryness and store at -20°C.
-
Analysis and Characterization
HPLC Analysis
Reverse-phase HPLC (RP-HPLC) can be used to confirm successful derivatization. The addition of the relatively hydrophobic pyridine-carboxylate moiety will typically result in a noticeable increase in the retention time of the derivatized peptide compared to its unmodified counterpart.
Mass Spectrometry Analysis
Mass spectrometry is the primary tool for confirming the modification and determining the site of derivatization.
| Parameter | Value / Description |
| Reagent Formula | C₇H₆ClNO₄S |
| Modification Formula | C₇H₅NO₄S |
| Monoisotopic Mass Shift | +199.9837 Da |
| Target Residues | Peptide N-terminus, Lysine (K) |
| MS/MS Fragmentation (CID) | In collision-induced dissociation (CID), sulfated and sulfonated peptides often exhibit a characteristic neutral loss of SO₃ (-79.9568 Da).[3] This can be a diagnostic marker for the modification, but it often occurs so readily that sequence-rich backbone fragmentation is suppressed, making site localization difficult.[4] |
| MS/MS Fragmentation (ETD/IRMPD) | Techniques like Electron Transfer Dissociation (ETD) or Infrared Multiphoton Dissociation (IRMPD) are "softer" fragmentation methods that often preserve labile post-translational modifications.[4][5] These methods are highly recommended for unambiguously localizing the sulfonamide modification to a specific residue. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Derivatization | 1. Inactive reagent (hydrolyzed).2. Incorrect pH (too acidic).3. Insufficient reagent. | 1. Use fresh, anhydrous solvent and prepare reagent solution immediately before use.2. Verify buffer pH is between 8 and 9.3. Increase the molar excess of the reagent. |
| Multiple Peaks in HPLC/MS | 1. Incomplete reaction.2. Reaction with other side chains.3. Peptide degradation. | 1. Increase reaction time or temperature.2. Optimize pH; lower pH may increase selectivity for more basic amines.3. Avoid excessively high pH or prolonged incubation. |
| Poor MS Signal / Ion Suppression | Excess unreacted reagent or buffer salts. | Ensure thorough purification of the derivatized peptide using SPE/C18 cleanup before MS analysis. |
| Difficulty in Locating Modification Site (CID) | Labile nature of the sulfonyl modification. | Use alternative fragmentation methods like ETD or HCD if available. Look for the characteristic neutral loss of SO₃ as evidence of modification.[3][4] |
Conclusion
Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate is a promising reagent for the targeted derivatization of primary amines in peptides. The resulting stable sulfonamide modification provides a means to influence peptide fragmentation in mass spectrometry, potentially simplifying spectra and aiding in sequencing efforts. The protocol described herein offers a robust starting point for researchers. With careful optimization of reaction conditions and the use of appropriate analytical techniques, this reagent can be a valuable tool in proteomics and peptide chemistry.
References
-
Salek, M., et al. (2006). Analysis of sulfated peptides using positive electrospray ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 17(1), 22-32. [Link]
-
Medzihradszky, K. F. (2008). Mass Spectrometry Behavior of Sulfated Peptides. Post-translational Modifications of Proteins: Tools for Functional Proteomics, 211-228. [Link]
-
Perdivara, I., et al. (2018). Targeted Annotation of S-Sulfonylated Peptides by Selective Infrared Multiphoton Dissociation Mass Spectrometry. Analytical Chemistry, 90(21), 12516-12523. [Link]
-
Keough, T., et al. (2000). De Novo Sequencing of Tryptic Peptides Sulfonated by 4-Sulfophenyl Isothiocyanate for Unambiguous Protein Identification using Post-Source Decay Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. Rapid Communications in Mass Spectrometry, 14(24), 2348-2356. [Link]
-
Ziv, T., et al. (2009). Sulfonation Chemistry as a Powerful Tool for MALDI TOF/TOF de Novo Sequencing and Post-Translational Modification Analysis. Journal of Proteome Research, 8(7), 3532-3541. [Link]
-
Lloyd, K., & Young, G. T. (1971). Polypeptides. Part XII. The preparation of 2-pyridyl esters and their use in peptide synthesis. Journal of the Chemical Society C: Organic, 2890-2896. [Link]
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AAT Bioquest, Inc. (n.d.). Peptide Labeling Reagents. Stratech. [Link]
- Miller, S. C., & Scanlan, T. S. (1999). Peptide synthesis with sulfonyl protecting groups.
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O'Brien-Simpson, N. M., & Reynolds, E. C. (2025). Synthesis of Sulfonopeptides. Methods in Molecular Biology, 2931, 249-257. [Link]
-
Roth, K. D., et al. (1998). Charge derivatization of peptides for analysis by mass spectrometry. Mass Spectrometry Reviews, 17(4), 255-274. [Link]
-
Johnson, R. C., et al. (2012). Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation. Journal of the American Society for Mass Spectrometry, 23(7), 1265-1275. [Link]
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
-
St-Gelais, A., et al. (2021). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry, 93(42), 14194-14202. [Link]
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Troubleshooting & Optimization
"common side reactions in sulfonamide synthesis with sulfonyl chlorides"
Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize experimental outcomes when synthesizing sulfonamides from sulfonyl chlorides and amines. The synthesis of sulfonamides is a cornerstone reaction in medicinal chemistry, yet it is not without its challenges.[1][2] This resource provides in-depth, experience-driven advice to help you navigate these complexities.
FAQs: Understanding the Fundamentals
Q1: What is the basic principle of sulfonamide synthesis from sulfonyl chlorides?
The most common method for synthesizing sulfonamides involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of a sulfonyl chloride.[1][3][4] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.[5][6][7] Without a base, the amine starting material would be protonated by the generated HCl, rendering it non-nucleophilic and halting the reaction.[7][8]
Q2: Why is the choice of base so critical for success?
The base plays a dual role: it neutralizes the HCl produced and can also influence the nucleophilicity of the amine.[5][7] Common choices include tertiary amines like triethylamine (TEA) or pyridine, and inorganic bases such as sodium carbonate.[7] For less reactive, electron-deficient, or sterically hindered amines, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be necessary to facilitate the reaction.[9] The selection of the base can significantly impact the reaction rate and the formation of side products.[9]
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific issues you may encounter during your sulfonamide synthesis experiments, providing causal explanations and actionable solutions.
Problem 1: Low Yield of the Desired Sulfonamide
A low yield is one of the most frequent issues, often stemming from the high reactivity of the sulfonyl chloride starting material.[10]
Cause 1A: Hydrolysis of the Sulfonyl Chloride Sulfonyl chlorides are highly susceptible to moisture and can readily hydrolyze to form the corresponding sulfonic acid.[5][10] This sulfonic acid is unreactive towards the amine under typical sulfonylation conditions, thus consuming your starting material and reducing the yield.[7][10]
-
Underlying Mechanism: The electrophilic sulfur atom of the sulfonyl chloride is attacked by water, a competing nucleophile.
-
Preventative Measures & Solutions:
-
Rigorous Anhydrous Conditions: Ensure all glassware is thoroughly oven-dried or flame-dried before use.[5][9]
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred.[9]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[5][9]
-
Order of Addition: In some cases, adding the amine to the reaction mixture before the sulfonyl chloride can be beneficial, as the more nucleophilic amine can outcompete residual water.[5]
-
Cause 1B: Poor Nucleophilicity or Steric Hindrance of the Amine Electron-deficient aromatic amines or sterically hindered aliphatic amines may exhibit slow or incomplete reactions.[5][7]
-
Causality: The lone pair of electrons on the nitrogen atom is less available for nucleophilic attack due to electronic withdrawal or physical obstruction by bulky substituents.
-
Optimization Strategies:
-
Increase Reaction Temperature: Heating the reaction can provide the necessary activation energy to overcome these barriers.[5][7] Solvents with higher boiling points like DMF or DMSO may be required.[9]
-
Prolong Reaction Time: Allow the reaction to proceed for a longer duration to achieve complete conversion.
-
Stronger Base: Employing a more potent, non-nucleophilic base can enhance the deprotonation of the amine, thereby increasing its nucleophilicity.[5]
-
Microwave-Assisted Synthesis: This technique can often accelerate reactions with sluggish kinetics.[3][9]
-
Problem 2: Formation of an N,N-bis(sulfonyl)amine (Double Sulfonylation)
This side reaction is specific to primary amines (R-NH₂) and results in the formation of an R-N(SO₂R')₂ byproduct.
Cause: Use of excess sulfonyl chloride or reaction conditions that favor a second sulfonylation of the initially formed sulfonamide. The N-H proton of a primary sulfonamide is acidic and can be deprotonated by the base, creating a nucleophilic sulfonamide anion that can react with another equivalent of the sulfonyl chloride.[11]
-
Mechanism:
-
R-NH₂ + R'-SO₂Cl → R-NH-SO₂R' + HCl
-
R-NH-SO₂R' + Base → [R-N-SO₂R']⁻ + Base-H⁺
-
[R-N-SO₂R']⁻ + R'-SO₂Cl → R-N(SO₂R')₂ + Cl⁻
-
-
Preventative Measures & Solutions:
-
Stoichiometric Control: Carefully control the stoichiometry, using no more than one equivalent of the sulfonyl chloride relative to the primary amine.[9]
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the solution of the amine and base. This maintains a low concentration of the sulfonyl chloride, favoring the initial reaction with the more nucleophilic primary amine.[9]
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can enhance selectivity for the mono-sulfonylated product.[9]
-
Problem 3: Polymeric Byproducts
In cases where the amine-containing starting material also possesses another nucleophilic group (e.g., another amine or a hydroxyl group), or if the sulfonyl chloride is bifunctional, polymerization can occur. This is particularly problematic when attempting to synthesize sulfonamides from unprotected aminoanilines, which can lead to the formation of polymers.[12]
-
Causality: Both the amine and the sulfonyl chloride functionalities are present in the same molecule or reaction mixture, leading to intermolecular reactions.
-
Solutions:
-
Protecting Groups: If your starting material contains multiple reactive sites, the use of protecting groups is essential to prevent unwanted side reactions.[12] For example, an amino group can be protected as an acetamide before proceeding with the sulfonation.[12]
-
High Dilution: Running the reaction under high dilution conditions can favor intramolecular cyclization over intermolecular polymerization, if a cyclic product is desired.
-
Analytical Characterization of Products and Impurities
Accurate characterization is crucial for confirming the identity of your desired sulfonamide and identifying any side products.
| Analytical Technique | Application in Sulfonamide Synthesis | Key Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of the main product and impurities.[13][14][15] | Retention time, peak area for quantification, and percentage purity.[13] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of the desired product and byproducts by their mass-to-charge ratio.[14] | Molecular weight confirmation and structural information of impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the final product and any isolated side products. | Confirms the chemical structure and connectivity of atoms. |
| Thin-Layer Chromatography (TLC) | Rapid monitoring of reaction progress and preliminary purity assessment. | Visualization of starting materials, products, and byproducts. |
Experimental Protocol: HPLC for Purity Determination
This protocol describes a general Reverse-Phase HPLC (RP-HPLC) method for quantifying a synthesized sulfonamide and its impurities.[13]
-
Sample Preparation: Accurately weigh approximately 10 mg of your crude sulfonamide product into a 10 mL volumetric flask.[13] Dissolve and make up to the volume with a suitable diluent (e.g., methanol or acetonitrile/water mixture) to achieve a concentration of ~1 mg/mL.[13]
-
Chromatographic Conditions (Typical):
-
Column: C18 stationary phase (e.g., YMC-Triart C8 (250×4.6 mm), 5µm).[15]
-
Mobile Phase: A gradient elution of acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.[15]
-
Detection: UV detection at a wavelength where the sulfonamide has strong absorbance (e.g., 254 nm or 265 nm).[15]
-
Injection Volume: 5-10 µL.[15]
-
-
Data Analysis: Integrate the peak areas of the main sulfonamide peak and all impurity peaks in the chromatogram.[13] Calculate the percentage purity by dividing the peak area of the desired product by the total peak area of all components.
Visualizing the Process
Workflow for Sulfonamide Synthesis and Troubleshooting
Caption: Major desired and undesired reaction pathways.
References
- BenchChem. (n.d.). Troubleshooting common side reactions in sulfite synthesis.
- BenchChem. (n.d.). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
- BenchChem. (n.d.). Avoiding common errors in sulfonamide synthesis experimental protocols.
- BenchChem. (n.d.). Optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides.
- BenchChem. (n.d.). Troubleshooting low yield in amine sulfonylation reactions.
- Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines.
- Chemistry LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles.
- Frontier Research Publication. (n.d.). Sulfonamide derivatives: Synthesis and applications.
- Reddit. (2015, September 24). Synthesis of an Sulfonamide, why is this step neccessary? (see pic).
-
Royal Society of Chemistry. (n.d.). . Retrieved from
- Slideshare. (n.d.). Analysis of sulfonamides.
- Thieme. (2024, December 6). Recent Advances in the Synthesis of Sulfonamides Intermediates.
- Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
- YouTube. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides.
- YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW.
Sources
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- 15. tis.wu.ac.th [tis.wu.ac.th]
Technical Support Center: Optimizing Reaction Conditions for Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate
Welcome to the technical support center for Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly reactive intermediate. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions, improve yields, and ensure the highest purity of your final products.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of sulfonamides and other derivatives from Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate.
Q1: My sulfonamide formation reaction has a consistently low yield. What are the primary causes and how can I improve it?
A1: Low yields in sulfonamide synthesis are a common problem, often stemming from the reactivity and stability of the sulfonyl chloride starting material. The primary culprits are typically moisture, improper reaction conditions, or reagent impurity.
-
Causality: Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate is highly susceptible to hydrolysis. Trace amounts of water in your solvent, on your glassware, or in your amine reactant can rapidly convert the sulfonyl chloride to the corresponding and unreactive sulfonic acid.[1][2][3] This side reaction is often the main reason for significant yield loss. Additionally, inadequate temperature control or a suboptimal choice of base can hinder the reaction's progress.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried at >120°C for several hours or flame-dried under vacuum). Use high-purity, anhydrous solvents. Running the reaction under an inert atmosphere (e.g., dry nitrogen or argon) is highly recommended to prevent exposure to atmospheric moisture.[4]
-
Optimize the Base: A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction.[5] Pyridine or triethylamine (TEA) are common choices. Ensure at least one equivalent of the base is used. For less nucleophilic amines, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be necessary to drive the reaction to completion.
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0°C to room temperature). Add the sulfonyl chloride solution dropwise to the amine solution to control any exotherm. While some reactions may require gentle heating, high temperatures can lead to the decomposition of the sulfonyl chloride.[4]
-
Reagent Purity: Verify the purity of your amine. Impurities can compete in the reaction or inhibit it. If necessary, purify the amine by distillation or recrystallization before use.
-
Q2: I'm observing a significant amount of a water-soluble byproduct that complicates my aqueous workup. What is it and how can I prevent it?
A2: The water-soluble byproduct is almost certainly the sulfonic acid derivative, formed from the hydrolysis of your starting material, Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate.
-
Causality: As mentioned in Q1, sulfonyl chlorides readily react with water.[3] The resulting sulfonic acid is highly polar and will be extracted into the aqueous phase during workup. If a significant amount has formed, it indicates a substantial loss of your starting material to this side reaction.
-
Prevention and Mitigation:
-
Strict Moisture Control: The most effective preventative measure is to maintain strictly anhydrous conditions throughout the setup and reaction period.
-
Order of Addition: Consider adding the amine to the reaction mixture before introducing the sulfonyl chloride. The more nucleophilic amine will often react preferentially over trace amounts of water.[4]
-
Workup Modification: If sulfonic acid formation is unavoidable, you can sometimes improve separation by carefully adjusting the pH of the aqueous layer. However, the primary goal should be to prevent its formation in the first place.
-
Q3: My product appears to be degrading during purification by column chromatography on silica gel. What's happening and what are my alternatives?
A3: Both the starting sulfonyl chloride and the resulting sulfonamide product can be sensitive to the acidic nature of standard silica gel.
-
Causality: The silica gel surface is acidic and can promote the hydrolysis of any unreacted sulfonyl chloride. Furthermore, the sulfonamide product itself, particularly if it contains other sensitive functional groups, may degrade under prolonged exposure to silica. The ester group on Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate could also be susceptible to hydrolysis under these conditions.[6]
-
Troubleshooting Steps:
-
Neutralize the Silica: You can prepare a slurry of silica gel with a small amount of a non-nucleophilic base (e.g., 1-2% triethylamine in your eluent) to neutralize the acidic sites before packing your column.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic), or a bonded-phase silica like C18 for reverse-phase chromatography.
-
Non-Chromatographic Purification: If possible, try to purify the product by recrystallization. Sulfonamides are often crystalline solids, making this an excellent method for achieving high purity without the risk of degradation on a column.[5]
-
Minimize Contact Time: If you must use silica gel, run the column as quickly as possible to minimize the contact time between your compound and the stationary phase.
-
Frequently Asked Questions (FAQs)
Q4: What are the optimal storage conditions for Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate?
A4: Due to its moisture sensitivity, Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container. For long-term storage, refrigeration in a desiccator is recommended to minimize degradation from both moisture and thermal decomposition. Heteroaromatic sulfonyl chlorides, in particular, can have variable stability.[7][8][9]
Q5: What are the essential safety precautions when handling this reagent?
A5: Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate is a reactive and corrosive compound.
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Quenching: Any unreacted sulfonyl chloride should be quenched carefully. This can be done by slowly adding the material to a stirred, cold solution of a weak base, such as aqueous sodium bicarbonate. Be aware that the reaction generates HCl, so proper ventilation is crucial.
Q6: Which analytical techniques are best for monitoring reaction progress and characterizing the final product?
A6: A combination of techniques is ideal for comprehensive analysis.
-
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): TLC is a fast and effective method for qualitatively monitoring the disappearance of the starting materials and the appearance of the product.[10]
-
In-situ FT-IR: For more detailed kinetic analysis, in-situ Fourier-Transform Infrared (FT-IR) spectroscopy can provide real-time data on the concentration of reactants and products without the need for sampling.
-
-
Product Characterization:
-
High-Performance Liquid Chromatography (HPLC): HPLC is excellent for determining the purity of the final product.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of the desired sulfonamide.
-
Mass Spectrometry (MS): MS provides the molecular weight of the product, confirming its identity.
-
Q7: How does the electronic nature of the pyridine ring affect the reactivity of the sulfonyl chloride group?
A7: The pyridine ring is an electron-withdrawing heterocycle. This property influences the reactivity of the attached sulfonyl chloride group. The electron-withdrawing nature of the ring increases the electrophilicity of the sulfur atom in the sulfonyl chloride moiety. This makes it more susceptible to nucleophilic attack by an amine, which can facilitate the desired sulfonamide formation. However, this enhanced reactivity also makes the compound more sensitive to hydrolysis by water.
Data & Protocols
Table 1: Recommended Reaction Parameters for Sulfonamide Synthesis
| Parameter | Recommendation | Rationale / Key Considerations |
| Solvent | Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) | Aprotic solvents are preferred to avoid reaction with the sulfonyl chloride. Ensure the solvent is fully anhydrous.[4] |
| Base | Pyridine, Triethylamine (TEA), or DBU | At least 1 equivalent is needed to neutralize the HCl byproduct. The choice depends on the nucleophilicity of the amine.[4][5] |
| Temperature | 0 °C to Room Temperature | Low temperatures help to control the reaction rate, minimize side reactions, and prevent decomposition of the sulfonyl chloride.[4] |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial for preventing the hydrolysis of the sulfonyl chloride by atmospheric moisture.[4] |
Protocol: General Procedure for the Synthesis of a Pyridine-2-carboxamide Sulfonamide
-
Setup: Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool in a desiccator. Assemble the glassware under a positive pressure of dry nitrogen or argon.
-
Reagents: In the reaction flask, dissolve the amine (1.0 eq.) and the base (e.g., triethylamine, 1.1 eq.) in an anhydrous solvent (e.g., DCM).
-
Reaction Initiation: Cool the amine solution to 0°C using an ice bath.
-
Addition: Dissolve Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate (1.05 eq.) in a separate flask with anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.
-
Reaction Progress: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction's completion by TLC or HPLC.
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess base, followed by water, and finally a saturated brine solution.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by recrystallization from an appropriate solvent system or by column chromatography using a neutralized stationary phase if necessary.
Visualizations
Troubleshooting Workflow for Low Reaction Yield
This diagram outlines a logical workflow for diagnosing and solving issues related to low product yield.
Caption: A decision-making flowchart for troubleshooting low yields.
References
- King, J. F., & Kice, J. L. (Year). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society. [Link to be verified]
- Hall, H. K., Jr. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society. [Link to be verified]
-
ResearchGate. (2025). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). ResearchGate. Available at: [Link]
-
Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry USSR (English Translation). Available at: [Link]
-
Wordpress. (n.d.). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. Wordpress. Available at: [Link]
-
Various Authors. (2021). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Biophysical reviews. Available at: [Link]
-
Horwitz, W. (1980). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists. Available at: [Link]
-
Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. USDA. Available at: [Link]
- Google Patents. (2016). WO/2016/204096 PYRIDINE-3-SULFONYL CHLORIDE PRODUCTION METHOD. Google Patents.
-
Mendeleev Communications. (Year). Reactions of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid and its esters with amines. The inverse of reactivity in a pyrimidine ring. RSC Publishing. Available at: [Link]
-
ResearchGate. (2021). Stability guidelines for heterocyclic sulfonyl halides (chlorides vs fluorides). ResearchGate. Available at: [Link]
-
ChemRxiv. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link]
-
YMER. (Year). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. Available at: [Link]
- Blakemore, D. C., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
-
Wikipedia. (n.d.). Sulfonamide. Wikipedia. Available at: [Link]
-
ResearchGate. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Sulfonyl halide. Wikipedia. Available at: [Link]
- Google Patents. (Year). EP1048654A2 - Process for the preparation of chloropyridine sulfonyl chloride. Google Patents.
-
ResearchGate. (2025). Synthesis of Methyl 2-Aryl-5-chlorosulfonyl-1,3-oxazole-4-carboxylates and Their Reactions with Amines and Amidines. ResearchGate. Available at: [Link]
-
Eureka. (n.d.). Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride. Patsnap. Available at: [Link]
- Google Patents. (Year). WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents. Google Patents.
-
Reagentia. (n.d.). methyl 5-(chlorosulfonyl)pyridine-2-carboxylate (1 x 50 mg). Reagentia. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. JOCPR. Available at: [Link]
-
PubMed Central. (2022). Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution. NIH. Available at: [Link]
-
PubMed Central. (Year). Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. NIH. Available at: [Link]
- Google Patents. (Year). EP0121320A1 - Preparation of 2-chloro-5-methylpyridine. Google Patents.
-
ResearchGate. (2021). Methyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate. ResearchGate. Available at: [Link]
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"preventing hydrolysis of Methyl 5-(chlorosulfonyl)picolinate during reactions"
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Methyl 5-(chlorosulfonyl)picolinate. This guide is designed to provide in-depth, practical advice to help you successfully utilize this valuable reagent in your research while avoiding a critical pitfall: hydrolysis. As a Senior Application Scientist, I've seen many experiments compromised by the unintended reaction of this sulfonyl chloride with water. This resource consolidates field-proven insights and best practices to ensure the integrity of your reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Methyl 5-(chlorosulfonyl)picolinate degradation?
A1: The primary cause of degradation is hydrolysis. The sulfonyl chloride group (-SO₂Cl) is highly electrophilic and readily reacts with nucleophiles. Water is a common nucleophile that attacks the sulfur atom, leading to the displacement of the chloride and formation of the corresponding sulfonic acid, Methyl 5-(sulfonic acid)picolinate.[1][2] This byproduct is unreactive in typical downstream reactions like sulfonamide formation, leading to low or no yield of the desired product.[1]
Q2: How can I tell if my Methyl 5-(chlorosulfonyl)picolinate has hydrolyzed?
A2: The most reliable method is to analyze the starting material by NMR or IR spectroscopy before use.[1] Signs of hydrolysis include the appearance of a broad -OH peak in the IR spectrum and shifts in the aromatic proton signals in the NMR spectrum, corresponding to the sulfonic acid. Visually, the reagent should be a crisp solid; any clumping or "wet" appearance may suggest moisture contamination.
Q3: What are the absolute "must-do" precautions before starting any reaction?
A3: Always use freshly opened or properly stored reagent.[1] Ensure all glassware is rigorously dried, preferably flame-dried or oven-dried immediately before use.[1][3] Finally, conduct the entire reaction under a dry, inert atmosphere, such as nitrogen or argon gas.[1][3]
Troubleshooting Guide: Overcoming Hydrolysis-Related Failures
This section addresses common problems encountered during reactions with Methyl 5-(chlorosulfonyl)picolinate and provides a systematic approach to troubleshooting.
Problem 1: Low or No Yield of the Desired Product
| Possible Cause | Troubleshooting Step & Scientific Rationale |
| Hydrolysis of Starting Material | Action: Use a fresh bottle of Methyl 5-(chlorosulfonyl)picolinate or purify the existing stock. Rationale: The reagent is highly susceptible to hydrolysis from atmospheric moisture, converting it into an unreactive sulfonic acid.[1] Storing the reagent in a desiccator and minimizing its exposure to air is critical. |
| Wet Solvent | Action: Use an anhydrous, aprotic solvent from a freshly opened bottle or one that has been properly dried (e.g., over molecular sieves).[1][3] Rationale: Aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are preferred because they do not have acidic protons that can react with the reagents.[1] Any residual water in the solvent will readily hydrolyze the sulfonyl chloride. |
| Inappropriate Base | Action: Use a non-nucleophilic base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA).[3] Rationale: The reaction of a sulfonyl chloride with an amine generates HCl as a byproduct, which must be neutralized.[3] A bulky, non-nucleophilic base will scavenge the acid without competing with the primary nucleophile (your amine) in attacking the sulfonyl chloride.[4] |
| Premature Quenching/Workup | Action: During aqueous workup, use cold water or brine and minimize the contact time. Extract the product into an organic solvent as quickly as possible.[5] Rationale: Even if the reaction proceeds perfectly, the sulfonyl chloride can still hydrolyze during the workup phase.[5] Reduced temperatures slow the rate of hydrolysis, and rapid extraction limits the exposure time to the aqueous phase. |
Problem 2: Complex Mixture of Byproducts Observed by TLC/LC-MS
| Possible Cause | Troubleshooting Step & Scientific Rationale |
| Reaction with Nucleophilic Base | Action: Switch from a nucleophilic base (e.g., pyridine) to a sterically hindered, non-nucleophilic base (e.g., DIPEA, 2,6-lutidine).[4] Rationale: While pyridine is a common choice, it can also act as a nucleophile, attacking the sulfonyl chloride to form a reactive pyridinium salt intermediate, which can lead to other side reactions. A hindered base is too bulky to attack the sulfur atom and will only act as a proton scavenger.[4] |
| Reaction Temperature Too High | Action: Perform the addition of Methyl 5-(chlorosulfonyl)picolinate at a lower temperature (e.g., 0 °C).[3] Rationale: The reaction is often exothermic. Adding the reagent at a reduced temperature helps to control the reaction rate, minimize side reactions, and prevent potential degradation of sensitive functional groups on either the substrate or the sulfonyl chloride. |
Experimental Protocols: Best Practices for Success
Protocol 1: General Synthesis of a Sulfonamide under Anhydrous Conditions
This protocol details the reaction of Methyl 5-(chlorosulfonyl)picolinate with a generic primary or secondary amine, incorporating best practices to prevent hydrolysis.
Materials:
-
Methyl 5-(chlorosulfonyl)picolinate (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
Anhydrous Triethylamine (TEA) or DIPEA (1.5 eq)[3]
-
Anhydrous Dichloromethane (DCM)[3]
-
Nitrogen or Argon gas supply
-
Flame-dried glassware
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the setup and reaction.
-
Reagent Preparation: In the reaction flask, dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.
-
Sulfonyl Chloride Addition: Dissolve Methyl 5-(chlorosulfonyl)picolinate (1.0 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel.
-
Reaction: Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-20 minutes, ensuring the internal temperature remains at 0 °C.[3] After the addition is complete, allow the reaction to warm slowly to room temperature and stir for 6-18 hours.
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC), checking for the consumption of the limiting reagent.
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with cold 1M HCl (to remove excess base), water, and finally with brine.[3] Perform these washes efficiently to minimize contact with aqueous layers.[5]
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure sulfonamide.[3]
Visualizing the Chemistry
Understanding the underlying mechanisms is key to preventing unwanted reactions.
Diagram 1: The Hydrolysis Pathway
This diagram illustrates the nucleophilic attack of water on the sulfonyl chloride, the key reaction to be avoided.
Caption: Mechanism of Methyl 5-(chlorosulfonyl)picolinate hydrolysis.
Diagram 2: Experimental Workflow for Preventing Hydrolysis
This workflow provides a logical decision-making process for setting up your experiment to ensure success.
Caption: Decision workflow for hydrolysis-sensitive reactions.
References
- Preventing decomposition of sulfonyl chloride during reaction. (n.d.). BenchChem.
- Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. (n.d.). BenchChem.
- Troubleshooting low yield in amine sulfonylation reactions. (n.d.). BenchChem.
- Synthesis of Sulfonamides. (2016). In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
- Chemical reactivity of the sulfonyl chloride group. (n.d.). BenchChem.
- Non-nucleophilic base. (n.d.). In Wikipedia.
Sources
Technical Support Center: Troubleshooting Low Yields in Reactions with Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for reactions involving Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate, a key reagent in the synthesis of novel sulfonamides and other pyridine-based compounds.[1][2] This document is structured to address common challenges and provide scientifically grounded solutions to optimize your reaction yields.
Section 1: Frequently Asked Questions (FAQs)
This section addresses preliminary questions regarding the handling, stability, and fundamental reactivity of Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate.
Q1: What are the optimal storage and handling conditions for Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate to ensure its reactivity?
A1: Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate is highly sensitive to moisture. The sulfonyl chloride functional group is susceptible to hydrolysis, which converts it into the corresponding sulfonic acid, rendering it unreactive for subsequent sulfonamide bond formation.[3]
Best Practices for Storage and Handling:
-
Storage: Store the reagent in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a desiccator. For long-term storage, refrigeration (2-8°C) is recommended to minimize decomposition.
-
Handling: Always handle the reagent in a glovebox or under a steady stream of inert gas. Use oven-dried glassware and anhydrous solvents to prevent hydrolysis.
Q2: What are the most common reactions where Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate is used?
A2: The primary application of this reagent is in the synthesis of sulfonamides. The sulfonyl chloride group reacts readily with primary and secondary amines to form a stable sulfonamide linkage.[4] This reaction is fundamental in medicinal chemistry for the creation of a wide array of therapeutic agents.[1][2] Additionally, it can be used to synthesize sulfonic esters by reacting with alcohols, although this is less common.
Q3: Can I use an aqueous base like sodium hydroxide for sulfonamide formation with this reagent?
A3: While Schotten-Baumann conditions (using an aqueous base) are sometimes employed for sulfonamide synthesis, it is generally not recommended for this specific reagent. The use of an aqueous base significantly increases the risk of hydrolyzing the sulfonyl chloride starting material, which will lead to a substantial decrease in the yield of the desired sulfonamide.[3] It is preferable to use a non-nucleophilic organic base in an anhydrous organic solvent.[3]
Section 2: Troubleshooting Low Yields - In-Depth Guide
Low yields are a frequent challenge in organic synthesis. This section provides a systematic approach to diagnosing and resolving common issues encountered during reactions with Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate.
Issue 1: Consistently low or no yield of the desired sulfonamide product.
This is often the most critical issue and can be attributed to several factors, primarily related to the reactivity of the sulfonyl chloride.
Q4: My reaction is not proceeding, and I'm recovering mostly starting material or a water-soluble byproduct. What is the likely cause?
A4: The most probable cause is the hydrolysis of your Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate to the corresponding sulfonic acid. This occurs when the reagent is exposed to ambient moisture or residual water in the solvent or on the glassware.[3]
Causality and Experimental Validation: The sulfonyl chloride group is highly electrophilic and readily attacked by water. The resulting sulfonic acid is unreactive towards amines under standard sulfonamide formation conditions. To confirm this, you can analyze the aqueous washes from your reaction workup by LC-MS to look for the mass of the corresponding sulfonic acid.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected sulfonyl chloride hydrolysis.
Q5: I'm observing the formation of an unexpected side product, particularly when using a primary amine. What could this be?
A5: A common side reaction with primary amines is the formation of a bis-sulfonated product.[3] This occurs when the initially formed sulfonamide is deprotonated by the base, and the resulting anion reacts with a second molecule of the sulfonyl chloride.
Mechanistic Explanation: The hydrogen on the nitrogen of the newly formed sulfonamide is acidic and can be removed by the base present in the reaction. This creates a nucleophilic sulfonamide anion that can compete with the starting amine for the sulfonyl chloride.
Strategies to Minimize Bis-sulfonation:
-
Control Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) to ensure the sulfonyl chloride is consumed before significant bis-sulfonation can occur.[3]
-
Slow Addition: Add the Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate slowly to the solution of the amine and base. This maintains a low concentration of the sulfonyl chloride, favoring reaction with the more abundant primary amine.
-
Protecting Groups: For valuable or complex primary amines, consider using a protecting group on the amine that can be removed after the reaction.
Issue 2: Reaction proceeds, but the yield is suboptimal.
Even when the reaction works, achieving high yields can be challenging. The choice of base and solvent plays a crucial role.
Q6: How does the choice of base impact the reaction yield, and what are the best options?
A6: The base is critical for neutralizing the HCl generated during the reaction. An inappropriate base can lead to side reactions or incomplete conversion.
| Base | Advantages | Disadvantages | Recommended Use |
| Pyridine | Acts as both a base and a nucleophilic catalyst, potentially increasing the reaction rate.[5] | Can be difficult to remove during workup due to its high boiling point. | Effective for less reactive amines. |
| Triethylamine (TEA) | Non-nucleophilic, less likely to cause side reactions. Easier to remove than pyridine. | Less effective at catalyzing the reaction compared to pyridine. | A good general-purpose base for most sulfonamide formations. |
| Diisopropylethylamine (DIPEA) | Sterically hindered and non-nucleophilic, reducing the likelihood of side reactions. | More expensive than TEA. | Ideal for sensitive substrates where side reactions are a concern. |
Q7: What are the key considerations for solvent selection in this reaction?
A7: The solvent must be anhydrous and inert to the reactants and reagents. It should also be able to dissolve both the amine and the sulfonyl chloride.
Recommended Solvents:
-
Dichloromethane (DCM): A common choice due to its inertness and ability to dissolve a wide range of organic compounds.[3]
-
Tetrahydrofuran (THF): Another excellent option, particularly for reactions that may require gentle heating.
-
Acetonitrile (ACN): A polar aprotic solvent that can be effective, but ensure it is rigorously dried.
Issue 3: Difficulties with product purification.
Even with a successful reaction, isolating the pure product can be a hurdle.
Q8: My crude product is an oil and difficult to purify by crystallization. What purification strategies do you recommend?
A8: If direct crystallization fails, column chromatography is the most reliable method for purifying sulfonamides.
General Protocol for Column Chromatography:
-
Adsorbent: Use silica gel as the stationary phase.
-
Eluent System: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity (e.g., 10% ethyl acetate) and gradually increase the polarity to elute your product.
-
Monitoring: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
Alternative Purification: If the sulfonamide has a basic or acidic handle, an acid-base extraction can be an effective preliminary purification step to remove neutral impurities.
Section 3: Experimental Protocols
General Protocol for Sulfonamide Synthesis
This protocol provides a starting point for the reaction of Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate with a generic amine.
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the amine (1.1 equivalents) and anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate (1.0 equivalent) in anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C.
-
Add anhydrous pyridine or triethylamine (1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Step-by-step experimental workflow for sulfonamide synthesis.
References
- BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
- King, J. F., & Lam, J. Y. L. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 112(18), 6653–6659.
- Hall, H. K. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society, 78(7), 1450–1454.
- Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 856–868.
- King, J. F., & Skonieczny, S. (1990). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 68(10), 1777–1782.
- Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions.
- BenchChem. (n.d.). Application Notes and Protocols for the Use of Pyridine as a Base in Sulfonamide Synthesis.
- Giannetti, E. J., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21456–21464.
- Maleki, A., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. RSC Advances, 11(6), 3505–3513.
- Martínez-Gualda, M., et al. (2020). Studies on the preparation of aminobipyridines and bipyridine sultams via an intramolecular free radical pathway. Organic & Biomolecular Chemistry, 18(10), 1957–1967.
- Sharma, P., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194–204.
- Wang, Z., & Wu, J. (2010). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Molecules, 15(11), 7802–7811.
- Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (Vol. 2, pp. 245–266). The Royal Society of Chemistry.
- Zard, S. Z. (2014). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Synfacts, 10(01), 0023.
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
- Kornienko, A., et al. (2014). Synthesis of Methyl 2-Aryl-5-chlorosulfonyl-1,3-oxazole-4-carboxylates and Their Reactions with Amines and Amidines. Russian Journal of Organic Chemistry, 50(10), 1478–1487.
-
AA Blocks. (n.d.). 1118787-91-9 | Methyl 2-chloro-5-(chlorosulfonyl)pyridine-3-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 6-(chloromethyl)pyridine-2-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methyl-4,5,6,7-tetrahydro[3][6]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride. Retrieved from [Link]
-
Reagentia. (n.d.). methyl 5-(chlorosulfonyl)pyridine-2-carboxylate (1 x 50 mg). Retrieved from [Link]
- He, H.-Q., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro-pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104–105.
Sources
- 1. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinolin ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09400E [pubs.rsc.org]
- 2. books.rsc.org [books.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cbijournal.com [cbijournal.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Navigating the Synthesis of Sterically Hindered Sulfonamides: A Technical Guide to Managing the Reactivity of Methyl 5-(chlorosulfonyl)picolinate
Welcome to the Technical Support Center for managing the reactivity of Methyl 5-(chlorosulfonyl)picolinate with sterically hindered amines. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful synthesis of these challenging yet valuable molecules.
Introduction
Methyl 5-(chlorosulfonyl)picolinate is a key building block in medicinal chemistry, enabling the introduction of a sulfonamide linker with an adjacent pyridine ring, a common scaffold in pharmacologically active compounds. However, its reaction with sterically hindered secondary amines, such as diisopropylamine or tert-butylamine, presents significant synthetic hurdles. The reduced nucleophilicity and steric bulk of these amines often lead to low yields, slow reaction rates, and the formation of unwanted byproducts. This guide provides a comprehensive framework for understanding and overcoming these challenges.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of sterically hindered sulfonamides using Methyl 5-(chlorosulfonyl)picolinate.
Core Synthesis Challenges
Question 1: My reaction between Methyl 5-(chlorosulfonyl)picolinate and a sterically hindered amine (e.g., diisopropylamine) is showing little to no product formation under standard conditions (e.g., triethylamine in dichloromethane at room temperature). What is the primary cause and how can I drive the reaction forward?
Answer: The primary challenge is the combination of the low nucleophilicity of the sterically hindered amine and the significant steric hindrance around the nitrogen atom, which impedes its approach to the electrophilic sulfur center of the sulfonyl chloride. Standard, non-forcing conditions are often insufficient to overcome this activation energy barrier.
Troubleshooting Steps:
-
Elevate the Reaction Temperature: Increasing the temperature provides the necessary kinetic energy for the reactants to overcome the steric repulsion. Reactions can be heated to reflux in solvents like acetonitrile or N,N-dimethylformamide (DMF).
-
Employ a More Effective Base: While triethylamine is a common choice, a stronger, non-nucleophilic base can be more effective. Consider using a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Utilize a Catalyst: The addition of a nucleophilic catalyst can significantly accelerate the reaction. 4-Dimethylaminopyridine (DMAP) is a highly effective catalyst for the sulfonylation of sterically hindered amines.[1] It functions by forming a more reactive sulfonyl-DMAP intermediate.[1]
Question 2: I am observing a significant amount of a byproduct that appears to be the hydrolyzed sulfonyl chloride (sulfonic acid). How can I prevent this?
Answer: Methyl 5-(chlorosulfonyl)picolinate, like most sulfonyl chlorides, is sensitive to moisture. The presence of water in the reaction mixture will lead to hydrolysis, forming the corresponding sulfonic acid, which is unreactive towards the amine.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware should be thoroughly dried (e.g., oven-dried or flame-dried under vacuum). Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
Fresh Reagents: Use freshly opened or properly stored Methyl 5-(chlorosulfonyl)picolinate.
Question 3: My reaction is complete, but I am struggling to purify the final sulfonamide product. What are the likely impurities and what purification strategies are most effective?
Answer: Common impurities include unreacted starting materials, the hydrolyzed sulfonic acid, and potential byproducts from side reactions. Given that the desired sulfonamide product contains a basic pyridine nitrogen and a tertiary amine, its polarity can be manipulated for effective purification.
Purification Strategies:
-
Aqueous Workup:
-
A wash with a dilute acid solution (e.g., 1M HCl) can remove unreacted amine and other basic impurities. However, be aware that your product may also partition into the aqueous layer if it is protonated. Careful pH adjustment and back-extraction may be necessary.
-
A wash with a saturated sodium bicarbonate solution can remove the sulfonic acid byproduct.
-
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying sulfonamides.[2]
-
Solvent System: A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is typically effective.
-
Tailing Reduction: The basicity of the sulfonamide can cause tailing on silica gel. Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can improve peak shape.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective final purification step to obtain a crystalline, high-purity material.[3][4] Common solvent systems include ethanol/water or ethyl acetate/hexanes.
Side Reactions and Stability
Question 4: I am concerned about the stability of the methyl ester on the picolinate ring under my reaction conditions, especially when using a strong base or high temperatures. Is hydrolysis or transesterification a concern?
Answer: Yes, the methyl picolinate ester is susceptible to hydrolysis under strongly basic conditions, especially in the presence of water.[5][6][7][8][9] Transesterification can also occur if an alcohol is used as a solvent or is present as an impurity, particularly with heating.[10][11][12][13][14]
Mitigation Strategies:
-
Base Selection: Use a non-nucleophilic base like DBU or Hunig's base (N,N-Diisopropylethylamine) instead of hydroxide-based reagents.
-
Anhydrous Conditions: Strictly anhydrous conditions will prevent hydrolysis.
-
Solvent Choice: Avoid alcohol-based solvents if transesterification is a concern. Aprotic solvents like DMF, acetonitrile, or dichloromethane are preferred.
-
Temperature Control: Use the lowest temperature that allows the reaction to proceed at a reasonable rate.
-
Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to minimize the risk of side reactions.
Question 5: Are there any other potential side reactions I should be aware of with Methyl 5-(chlorosulfonyl)picolinate?
Answer: Besides hydrolysis, if your amine is a primary amine, there is a possibility of double sulfonylation to form a bis-sulfonylated product, especially if an excess of the sulfonyl chloride is used. For secondary amines, this is not a concern. Additionally, the pyridine nitrogen in the starting material and product is nucleophilic and can be quaternized, although this is less likely under the reaction conditions for sulfonamide formation.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific sterically hindered amine being used.
Protocol 1: General Procedure for the Reaction of Methyl 5-(chlorosulfonyl)picolinate with a Moderately Hindered Amine (e.g., Piperidine)
This protocol is adapted from a documented procedure and serves as a baseline.[2]
-
Materials:
-
Methyl 5-(chlorosulfonyl)picolinate
-
Piperidine
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
To a solution of Methyl 5-(chlorosulfonyl)picolinate (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq) and the amine (e.g., piperidine, 1.05 eq).
-
Stir the reaction mixture at room temperature for 1 hour, or until TLC analysis indicates completion.
-
Remove the solvent under reduced pressure.
-
Add water to the residue to precipitate the solid product.
-
Collect the solid by filtration.
-
The crude product can be further purified by column chromatography or recrystallization.
-
Protocol 2: Recommended Procedure for the Reaction with a Highly Sterically Hindered Amine (e.g., Diisopropylamine) using DMAP Catalysis
This protocol incorporates best practices for challenging sulfonamide formations.[1]
-
Materials:
-
Methyl 5-(chlorosulfonyl)picolinate
-
Diisopropylamine
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (Et₃N) or DBU
-
Anhydrous Dichloromethane (DCM) or Acetonitrile
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of the sterically hindered amine (e.g., diisopropylamine, 1.2 eq) and DMAP (0.1 eq) in anhydrous DCM, add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of Methyl 5-(chlorosulfonyl)picolinate (1.0 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. If the reaction is sluggish, it can be gently heated to reflux. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient with 0.1% triethylamine).
-
Data Summary and Visualization
Table 1: Recommended Reaction Conditions for Varying Steric Hindrance
| Amine Steric Hindrance | Recommended Base | Catalyst | Solvent | Temperature | Typical Reaction Time |
| Low (e.g., Piperidine) | K₂CO₃ or Et₃N | None | DMF, DCM | Room Temp. | 1-4 hours |
| Moderate | Et₃N or DBU | DMAP (cat.) | DCM, Acetonitrile | Room Temp. to Reflux | 4-12 hours |
| High (e.g., Diisopropylamine) | Et₃N or DBU | DMAP (cat.) | Acetonitrile, DMF | Reflux | 12-48 hours |
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A decision-making flowchart for troubleshooting low-yielding reactions.
Diagram 2: Key Reaction and Side Reaction Pathways
Caption: Pathways for the desired sulfonamide formation and common side reactions.
References
Sources
- 1. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
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"byproduct formation in the sulfonylation of pyridines and how to avoid them"
Introduction: Navigating the Challenges of Pyridine Sulfonylation
The sulfonylation of pyridines is a cornerstone transformation in medicinal chemistry and materials science, providing access to a versatile class of compounds. However, the inherent electronic properties of the pyridine ring present significant challenges. The electron-deficient nature of the ring, which is exacerbated by protonation under acidic conditions, deactivates it towards classical electrophilic aromatic substitution.[1][2] This reactivity profile often leads to a host of undesired byproducts, including regioisomeric mixtures, products of side-chain functionalization, and decomposition.
This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help researchers navigate these challenges, minimize byproduct formation, and achieve clean, high-yielding sulfonylation of pyridine substrates.
Frequently Asked Questions (FAQs)
Q1: My sulfonation reaction is giving me a mixture of regioisomers. How can I control the selectivity?
A1: Regioisomer formation is the most common byproduct issue. The preferred position of attack depends heavily on the reaction mechanism.
-
Classical Electrophilic Sulfonation: Traditional methods using fuming sulfuric acid almost exclusively yield the pyridine-3-sulfonic acid isomer.[1][3] This is because the carbocation intermediate from attack at the 3-position is the most stable.[1] If you are getting other isomers, it may be due to excessively high temperatures (~330°C), which can lead to mixtures.[1]
-
Modern C-H Functionalization (Tf₂O Activation): Newer methods involving activation with triflic anhydride (Tf₂O) followed by the addition of a sulfinate salt often yield a mixture of C2 and C4 isomers .[4][5][6] The key to controlling this selectivity is the strategic choice of base and solvent. For instance, switching from DABCO to N-methylpiperidine as the base can dramatically favor the C4 product.[4][7][8]
Q2: I'm trying to sulfonylate a 4-alkylpyridine (e.g., 4-picoline), but the reaction is happening on the alkyl side-chain instead of the ring. Why is this happening and how do I stop it?
A2: This is a known side reaction called C-sulfonylation of the picolyl position.[9] The mechanism involves an initial N-sulfonylation of the pyridine nitrogen. This activates the C-H bonds of the adjacent alkyl group (picolyl protons), making them acidic enough to be deprotonated by a base.[10][11] The resulting alkylidene dihydropyridine intermediate then reacts with the sulfonyl chloride.[10][11]
To avoid this:
-
Control Stoichiometry: An excess of the sulfonylating agent strongly promotes C-sulfonylation.[9] Carefully reduce the equivalents of sulfonyl chloride used; often, 2.0 equivalents are sufficient to favor the desired reaction without significant byproduct formation.[9]
-
Lower the Temperature: Running the reaction at cooler temperatures (0 °C to room temperature) can disfavor the side reaction.[9]
-
Choose the Right Base: Use a non-nucleophilic, sterically hindered base like triethylamine (Et₃N) to scavenge HCl without promoting deprotonation of the picolyl position.[9]
Q3: My reaction is turning dark brown/black and my yield is very low. What's causing this decomposition?
A3: This indicates decomposition of the sulfonyl chloride reagent or the product. Key causes include:
-
Hydrolysis: Sulfonyl chlorides are highly sensitive to moisture and can hydrolyze to the corresponding, unreactive sulfonic acids.[12] Ensure all glassware is flame-dried and reactions are run under an inert atmosphere (Nitrogen or Argon). If an aqueous workup is unavoidable, perform it rapidly at low temperatures.[12][13]
-
Thermal/Radical Decomposition: High reaction temperatures can cause decomposition, often indicated by the evolution of SO₂ and HCl gas.[13] Some aliphatic sulfonyl chlorides are particularly prone to radical-mediated decomposition.[13] Consider running the reaction at a lower temperature or adding a radical inhibitor like benzoquinone.[13]
Q4: I'm observing a bis-sulfonylated byproduct. How can I favor mono-sulfonylation?
A4: The formation of bis-sulfonylated products occurs when the mono-sulfonylated product is still reactive enough to undergo a second sulfonylation.[9] This is common at highly activated positions like the picolyl carbon of 4-picoline.[9] The most effective solution is to precisely control the stoichiometry of the sulfonylating agent. Reducing the equivalents of sulfonyl chloride from 2.5 to 2.0 has been shown to effectively yield the mono-sulfone product.[9]
Troubleshooting Guides & Mechanistic Insights
Guide 1: Controlling Regioselectivity in C-H Sulfonylation
The advent of pyridine activation with triflic anhydride (Tf₂O) has enabled milder C-H sulfonylation, but introduces the challenge of C2 vs. C4 selectivity.[5][6] Research has shown that the choice of base and solvent is critical for directing the outcome.[6][7][8]
Mechanism of Base-Mediated Regiocontrol
The proposed mechanism involves the formation of a pyridinium triflate salt, which then interacts with the amine base.[6] This complex is attacked by the nucleophilic sulfinate salt at either the C2 or C4 position. The steric and electronic properties of the base influence the transition state of this nucleophilic attack, thereby steering the regioselectivity. N-methylpiperidine, when used in a less polar solvent like chloroform, has proven highly effective at directing the sulfonylation to the C4 position.[4][5]
Data Summary: Influence of Base and Solvent
| Entry | Base | Solvent | C4:C2 Ratio | Yield (%) | Reference |
| 1 | DABCO | CH₂Cl₂ | 70:30 | - | [6][7] |
| 2 | DABCO | CHCl₃ | 77:23 | - | [6] |
| 3 | N-Methylpiperidine | CH₂Cl₂ | 83:17 | 73 | [4][5] |
| 4 | N-Methylpiperidine | CHCl₃ | >95:5 | 73 | [4][5][6] |
| 5 | N-Methylpyrrolidine | CHCl₃ | 79:21 | - | [6] |
Guide 2: Preventing Picolyl C–H Sulfonylation
The formal sulfonylation of an unactivated picolyl C–H bond is a significant competing pathway when using 4-alkylpyridine substrates.[11] Understanding the mechanism is key to its prevention.
Mechanism of Picolyl C-H Activation
The reaction begins with the N-sulfonylation of the pyridine, forming a pyridinium salt (5) . This greatly increases the acidity of the picolyl protons. A base, such as triethylamine, deprotonates the picolyl carbon to form a key alkylidene dihydropyridine intermediate (6) . This nucleophilic intermediate then attacks another molecule of sulfonyl chloride, leading to the C-sulfonylated product (9) after N-desulfonylation.[10][11]
Troubleshooting Decision Tree
Experimental Protocols
Protocol 1: C4-Selective Sulfonylation of Pyridine
Adapted from Friedrich and Manolikakes, 2022.[4][8]
This protocol details a modern, one-pot procedure for the highly C4-selective sulfonylation of pyridine.
-
Reaction Setup: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve pyridine (1.0 equiv.) in anhydrous chloroform.
-
Activation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add a solution of triflic anhydride (1.2 equiv.) in anhydrous chloroform and stir the mixture at -78°C for 15 minutes.
-
Base and Sulfinate Addition: Add N-methylpiperidine (3.2 equiv.) to the reaction mixture. In a separate flask, prepare a suspension of sodium 4-toluenesulfinate (1.3 equiv.) in anhydrous chloroform and add this suspension to the reaction mixture at -78°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 16 hours.
-
Work-up: Quench the reaction with a saturated aqueous sodium bicarbonate solution.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]
Protocol 2: Minimizing Picolyl C-Sulfonylation of 4-Alkylpyridines
Adapted from conditions described for avoiding C-sulfonylation side reactions.[9][10]
This protocol is specifically modified for substrates like 4-picoline that are prone to side-chain sulfonylation.
-
Reaction Setup: To a solution of the 4-alkylpyridine (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under a nitrogen atmosphere, add triethylamine (3.5 equiv).
-
Catalyst Addition (Optional but Recommended): Add 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv).[10]
-
Sulfonyl Chloride Addition: Crucial Modification: Slowly add the aryl sulfonyl chloride (2.0 equiv ) as a solution in anhydrous dichloromethane. The controlled, non-excess stoichiometry is key to preventing the side reaction.[9]
-
Reaction: Stir the reaction mixture, allowing it to slowly warm to room temperature over several hours (e.g., 6-16 hours). Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, quench the reaction with water. Extract with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify by flash column chromatography or recrystallization.[10]
References
- Technical Support Center: Optimization of Reaction Conditions for Sulfonation of Pyridine Deriv
- Friedrich, M., & Manolikakes, G. (2022). Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine. European Journal of Organic Chemistry.
- Influence of base and solvent on the regioselective sulfonyation of pyridine. (n.d.).
- Preventing decomposition of sulfonyl chloride during reaction. (2025). Benchchem.
- Zeng, Z., et al. (2024). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates.
- Friedrich, M., & Manolikakes, G. (2021).
- Base-Mediated Site-Selective Sulfonylation of Pyridine. (2022). ChemistryViews.
- Technical Support Center: Strategies to Avoid C-Sulfonyl
- Xiang, J., & Zeng, Z. (2016). Fast Regioselective Sulfonylation of pyridine/quinoline N-oxides Induced by Iodine. Organic & Biomolecular Chemistry.
- Friedrich, M., & Manolikakes, G. (2022). Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine. European Journal of Organic Chemistry.
- Smith, A. M., et al. (2023).
- Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
- User question on sulfonation reaction conditions. (2020).
- The Enduring Challenge of Pyridine Sulfonation: A Journey from Brutal Beginnings to Precision Chemistry. (2025). Benchchem.
- Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. (2025). Benchchem.
- Moody, C. J., & Rivett, J. E. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development.
- Propose a mechanism for the sulfon
- The Reaction of Pyridine-2-Sulfonate with Electrophiles: A Comprehensive Technical Guide. (2025). Benchchem.
- Smith, A. M., et al. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Propose a mechanism for the sulfonation of pyridine, and point ou... | Study Prep in Pearson+ [pearson.com]
- 4. kluedo.ub.rptu.de [kluedo.ub.rptu.de]
- 5. chemrxiv.org [chemrxiv.org]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving Regioselectivity of Reactions with Substituted Pyridine Sulfonyl Chlorides
Welcome to the technical support center dedicated to addressing the challenges of regioselectivity in reactions involving substituted pyridine sulfonyl chlorides. This guide is designed for researchers, scientists, and professionals in drug development who are looking to refine their synthetic strategies and overcome common experimental hurdles. Here, we provide in-depth, field-proven insights and practical solutions in a readily accessible question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental factors governing regioselectivity in reactions with substituted pyridine sulfonyl chlorides?
A1: The regiochemical outcome of these reactions is a delicate interplay of several key factors:
-
Electronic Effects: The pyridine ring is inherently electron-deficient, which deactivates it towards electrophilic aromatic substitution and makes it more susceptible to nucleophilic attack. The nitrogen atom's electron-withdrawing nature directs electrophiles primarily to the C3 and C5 positions, while nucleophiles and radicals preferentially attack the C2, C4, and C6 positions.[1][2] The electronic properties of existing substituents on the pyridine ring further modulate this intrinsic reactivity.
-
Steric Hindrance: The size of substituents on the pyridine ring and the nucleophile can significantly influence the accessibility of different positions on the ring.[3][4] Bulky groups can block attack at adjacent positions, thereby favoring reaction at less sterically hindered sites.
-
Reaction Conditions: The choice of solvent, base, temperature, and catalyst can dramatically alter the regioselectivity.[2][5][6] For instance, the base can influence the formation and reactivity of intermediates, while the solvent can affect the solvation of charged species and transition states.
Q2: What are the common challenges encountered when working with substituted pyridine sulfonyl chlorides?
A2: Researchers often face the following issues:
-
Poor Regioselectivity: Obtaining a mixture of regioisomers is a frequent problem, leading to difficult purification and reduced yields of the desired product.[5]
-
Low Reactivity: The electron-deficient nature of the pyridine ring can lead to sluggish reactions, especially with less reactive nucleophiles.
-
Side Reactions: The sulfonyl chloride group is highly reactive and can undergo hydrolysis or react with other functional groups present in the molecule.[7] Additionally, the pyridine nitrogen can be a competing nucleophile.
-
Instability of Reagents: Some substituted pyridine sulfonyl chlorides can be unstable and may decompose upon storage or under certain reaction conditions.[8]
Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental problems, offering explanations and step-by-step protocols to improve your reaction outcomes.
Issue 1: Poor C4 vs. C2 Selectivity in Sulfonylation of Unsubstituted or Simply Substituted Pyridines
Symptoms: You are attempting a sulfonylation reaction on a pyridine derivative and obtaining a mixture of C4 and C2-sulfonylated products, with the C4 isomer being the desired product.
Potential Causes and Solutions:
The direct sulfonylation of pyridine often yields a mixture of C2 and C4 isomers due to the competing sites for nucleophilic attack on an activated pyridine intermediate.[5][6] The key to enhancing C4 selectivity lies in carefully controlling the reaction conditions, particularly the choice of base and solvent, when using an activation method like triflic anhydride.
Workflow for Optimizing C4-Selectivity:
Caption: Optimizing C4-sulfonylation selectivity.
Experimental Protocol: C4-Selective Sulfonylation of Pyridine [5][9]
-
To a solution of pyridine (1.0 equiv) in anhydrous chloroform (CHCl₃) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triflic anhydride (1.5 equiv) dropwise.
-
Stir the reaction mixture at 0 °C for 15 minutes to form the N-triflyoxypyridinium intermediate.
-
Add the sodium sulfinate salt (e.g., sodium p-toluenesulfinate, 1.5 equiv) followed by N-methylpiperidine (2.0 equiv).
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale for Improved Selectivity: The combination of N-methylpiperidine as the base and chloroform as the solvent has been shown to significantly enhance the regioselectivity for the C4 position.[5][6] While the precise mechanism is still under investigation, it is believed that the specific base-solvent combination influences the stability and reactivity of the dihydropyridine intermediate formed after the addition of the sulfinate, favoring the pathway that leads to the C4-substituted product.
Data Summary: Effect of Base and Solvent on C4/C2 Selectivity
| Base | Solvent | C4:C2 Ratio | Yield (%) | Reference |
| DABCO | CH₂Cl₂ | 70:30 | ~70 | [5] |
| DABCO | CHCl₃ | Improved | ~70 | [5] |
| N-methylpiperidine | CH₂Cl₂ | 83:17 | 73 | [5] |
| N-methylpiperidine | CHCl₃ | >95:5 | ~70-80 | [5][6] |
| N-methylpyrrolidine | CHCl₃ | Decreased | ~60-70 | [5] |
Issue 2: Difficulty in Achieving Meta (C3/C5) Sulfonylation
Symptoms: You are trying to introduce a sulfonyl group at the meta position (C3 or C5) of the pyridine ring but are observing no reaction or reaction at other positions.
Potential Causes and Solutions:
The meta positions of pyridine are electron-deficient and generally unreactive towards electrophilic substitution under standard conditions.[1] To achieve meta-sulfonylation, specialized strategies are required to alter the electronic properties of the pyridine ring.
Strategy 1: Electrochemical meta-C–H Sulfonylation
This advanced technique utilizes a redox-neutral dearomatization-rearomatization strategy to achieve highly regioselective meta-sulfonylation.[1]
Mechanism Overview:
Caption: Electrochemical meta-sulfonylation workflow.
Experimental Protocol: General Procedure for Electrochemical meta-Sulfonylation [1]
-
In a dry, undivided electrochemical cell equipped with a graphite felt anode and a platinum cathode, charge the dearomatized pyridine intermediate (1.0 equiv), sodium sulfinate (3.0 equiv), and a supporting electrolyte like tetrabutylammonium tetrafluoroborate (¹Bu₄NBF₄, 1.0 equiv) in a mixture of methanol and cyclopentyl methyl ether (CPME).
-
Seal the cell and subject the mixture to three vacuum/nitrogen cycles.
-
Electrolyze at a constant current (e.g., 5.0 mA) for a specified duration at room temperature.
-
After electrolysis, hydrolyze the reaction mixture with aqueous HCl in acetonitrile at an elevated temperature (e.g., 60 °C).
-
Work up the reaction mixture and purify the product by standard methods.
Strategy 2: C5-Selective C-H Sulfonylation via a Traceless Nucleophile Strategy
A novel approach for C5-selective sulfonylation involves the use of N-amidopyridinium salts, which undergo nucleophilic addition to form a transient enamine-type intermediate.[10] This strategy leverages electron donor-acceptor complexes to achieve high selectivity under mild, photocatalyst-free conditions.[10]
Issue 3: Unexpected N-Sulfonylation or Reaction with Other Nucleophilic Groups
Symptoms: The sulfonyl chloride is reacting with the pyridine nitrogen or another nucleophilic functional group on your substrate instead of the intended C-H bond.
Potential Causes and Solutions:
The pyridine nitrogen is nucleophilic and can react with the electrophilic sulfonyl chloride. Other nucleophilic groups like amines or alcohols on the substrate can also compete.
Protective Group Strategy:
If your substrate contains a highly nucleophilic group, consider protecting it before the sulfonylation reaction. For example, an amino group can be protected as a carbamate.
Late-Stage Functionalization from a Primary Sulfonamide:
An alternative strategy is to install a primary sulfonamide group first and then convert it to the sulfonyl chloride at a later stage.[11][12][13] This approach is particularly useful for complex molecules with multiple sensitive functional groups.
Experimental Protocol: Conversion of Primary Sulfonamide to Sulfonyl Chloride [11]
-
To a solution of the primary sulfonamide (1.0 equiv) in tert-butanol (tBuOH), add a pyrylium salt such as 2,4,6-triphenylpyrylium tetrafluoroborate (Pyry-BF₄, 2.0 equiv) and magnesium chloride (MgCl₂, 2.55 equiv).
-
Heat the reaction mixture at 60 °C for 3-5 hours.
-
The resulting sulfonyl chloride can then be reacted in situ with a desired nucleophile.
Rationale: The pyrylium salt activates the otherwise poorly nucleophilic NH₂ group of the sulfonamide, facilitating its conversion to a sulfonyl chloride under mild conditions that tolerate a wide range of functional groups.[11][12][13]
References
-
Synthesis of Several Substituted Pyridine-Sufonyl Chlorides, -Sulfonic Acids and -Sulfonyl Amides. Scribd. [Link]
-
Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. National Institutes of Health (NIH). [Link]
-
SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry. [Link]
-
Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine. Wiley Online Library. [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. [Link]
-
Base-mediated C4-selective C-H-sulfonylation of pyridine. ChemRxiv. [Link]
-
Traceless Nucleophile Strategy for C5-Selective C-H Sulfonylation of Pyridines. PubMed. [Link]
- Synthesis method of pyridine-3-sulfonyl chloride.
-
Base-Mediated Site-Selective Sulfonylation of Pyridine. ChemistryViews. [Link]
-
Fast Regioselective Sulfonylation of pyridine/quinoline N-oxides Induced by Iodine. PubMed. [Link]
-
Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. SciSpace. [Link]
-
The Role of SOCl2 and Pyridine in Organic Chemistry. Oreate AI Blog. [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Europe PMC. [Link]
-
(PDF) Base-mediated C4-selective C-H-sulfonylation of pyridine. ResearchGate. [Link]
-
Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes. Dalton Transactions (RSC Publishing). [Link]
-
Electronic Modification of a Sterically Demanding Anionic Pyridine Ligand. Universität Freiburg. [Link]
-
Pyridine-3-sulfonyl chloride Safety Data Sheet. Jubilant Ingrevia Limited. [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 5. d-nb.info [d-nb.info]
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- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Traceless Nucleophile Strategy for C5-Selective C-H Sulfonylation of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up of Reactions Involving Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the scale-up of reactions involving Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate. This pyridine-based sulfonyl chloride is a valuable reagent in medicinal chemistry, often used to synthesize sulfonamides, which are prevalent in a wide range of pharmaceuticals.[1][2][3] Scaling up reactions from the bench to pilot plant or manufacturing scale introduces challenges that require careful consideration of reaction kinetics, thermodynamics, and safety. This document is designed to address common issues encountered during this critical transition, providing practical, experience-driven solutions.
Frequently Asked Questions (FAQs) - General Considerations
Q1: How should Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate be stored, and what is its general stability?
A1: Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate is a reactive electrophile and is highly sensitive to moisture.[4][5] Hydrolysis is the primary decomposition pathway, converting the active sulfonyl chloride to the corresponding unreactive sulfonic acid.[4]
-
Storage: It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.
-
Handling: When handling the reagent, always use anhydrous solvents and techniques to minimize exposure to atmospheric moisture.[5] It is not recommended to use reagent from a container that has been open for an extended period, as gradual hydrolysis can lead to lower-than-expected yields.[5]
-
Stability of Heteroaromatic Sulfonyl Chlorides: The stability of heteroaromatic sulfonyl chlorides can vary based on the position of the sulfonyl group. While beta-isomeric pyridines (like this compound) are prone to hydrolysis, alpha- and gamma-isomers can also decompose via SO2 extrusion.[6]
Q2: What are the key safety concerns when scaling up reactions with this reagent?
A2: The primary safety concerns are:
-
Exothermic Reaction: The reaction of sulfonyl chlorides with amines to form sulfonamides is often highly exothermic. On a large scale, this heat generation can be difficult to control, potentially leading to a runaway reaction. A thorough thermal hazard evaluation is crucial before scale-up.[7]
-
HCl Gas Evolution: The reaction produces hydrogen chloride (HCl) as a byproduct. In an unbuffered reaction, this will create a corrosive and acidic environment. On a large scale, this gas evolution must be managed with appropriate ventilation and scrubbing systems.
-
Reactivity with Water: The reagent reacts vigorously with water, releasing heat and HCl gas.[8] All equipment must be scrupulously dried before use. Uncontrolled addition of water or aqueous reagents for quenching can be hazardous.[8][9]
Q3: Which solvents and bases are typically recommended for sulfonamide formation at scale?
A3:
-
Solvents: Aprotic solvents are preferred to avoid reaction with the sulfonyl chloride. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), and ethyl acetate. The choice will depend on the solubility of the reactants and the desired reaction temperature.
-
Bases: A non-nucleophilic organic base is typically used to neutralize the HCl byproduct without competing with the amine nucleophile.[5]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): Commonly used, but their corresponding hydrochloride salts can sometimes be difficult to filter or can complicate work-up.
-
Pyridine: Can be used as both a base and a solvent, though its removal can be challenging. It is often effective in catalyzing the reaction.[10][11]
-
Inorganic Bases: While aqueous bases like NaOH can be used under Schotten-Baumann conditions, this approach increases the risk of hydrolyzing the sulfonyl chloride and is often less suitable for scale-up in organic solvents.[5]
-
Troubleshooting Guide: Common Scale-Up Issues
Issue 1: The reaction shows a dangerous exotherm or is difficult to control.
Symptom: A rapid, difficult-to-control temperature increase is observed upon adding the amine or sulfonyl chloride.
Possible Cause & Solution:
| Possible Cause | Suggested Solution & Explanation |
| Inherent Exothermicity | The reaction of a sulfonyl chloride with an amine is intrinsically exothermic. This is often manageable on a small scale but becomes a significant safety risk at a larger scale due to the lower surface-area-to-volume ratio of reactors, which reduces heat dissipation efficiency. |
| Incorrect Addition Rate | Adding the limiting reagent too quickly does not allow sufficient time for the reactor's cooling system to remove the generated heat. |
| Inadequate Mixing | Poor mixing can create localized "hot spots" where the concentration of reagents is high, leading to a rapid localized exotherm that can initiate a runaway reaction. |
Troubleshooting & Optimization Steps:
-
Perform Calorimetry: Before scale-up, use reaction calorimetry (e.g., RC1) or Differential Scanning Calorimetry (DSC) to quantify the heat of reaction and determine the thermal stability of the reaction mixture.[7] This data is critical for safe process design.
-
Control the Addition: Implement a slow, controlled addition (semi-batch) of one of the reagents. Typically, the sulfonyl chloride is added to a solution of the amine and a base. This allows the rate of heat generation to be matched by the rate of cooling.
-
Reverse Addition: In some cases, adding the amine solution to the sulfonyl chloride may offer better control, although this is less common.
-
Ensure Efficient Agitation: Verify that the reactor's mixing is sufficient to maintain a homogenous temperature and concentration throughout the batch.
-
Use a Co-solvent: Diluting the reaction mixture with more solvent can help to moderate the temperature rise by increasing the thermal mass of the system.
Issue 2: The reaction yield is significantly lower than on the lab scale.
Symptom: After work-up, the isolated product yield is poor and inconsistent.
Possible Cause & Solution:
| Possible Cause | Suggested Solution & Explanation |
| Hydrolysis of Starting Material | This is the most common cause of low yields.[5][12] Trace moisture in solvents, reagents, or from the atmosphere can hydrolyze the sulfonyl chloride to the unreactive sulfonic acid. |
| Incomplete Reaction | Poor mixing or insufficient reaction time on a larger scale can lead to an incomplete conversion of starting materials.[13] |
| Side Reactions | With primary amines, the formation of a bis-sulfonated side product can occur if the stoichiometry and addition are not carefully controlled.[5] |
| Product Loss During Work-up | The product may be partially soluble in the aqueous phase during extraction, or it may not crystallize efficiently under the scaled-up conditions. |
Troubleshooting & Optimization Steps:
-
Ensure Anhydrous Conditions: Rigorously dry all solvents and the reactor. Run the reaction under a nitrogen or argon atmosphere to prevent moisture ingress.[5]
-
Monitor the Reaction: Use in-process controls (e.g., HPLC, UPLC) to track the disappearance of starting materials and the formation of the product to ensure the reaction has gone to completion before quenching.[13]
-
Control Stoichiometry: To avoid bis-sulfonation with primary amines, slowly add the sulfonyl chloride to a solution containing a slight excess of the amine (e.g., 1.1-1.2 equivalents).[5]
-
Optimize Work-up:
-
Quenching: Quench the reaction by slowly adding the reaction mixture to a cooled, stirred vessel containing the quenching agent (e.g., water or a buffer solution).[14][15] Avoid adding the quenching agent directly to the warm reactor if possible, to minimize hydrolysis of any unreacted starting material.
-
Extraction & Crystallization: Re-evaluate the extraction solvent and pH conditions. For crystallization, a controlled cooling profile is essential to maximize yield and obtain a desirable crystal form.[13] Seeding the crystallization may be necessary at a larger scale.
-
Issue 3: The product is difficult to isolate or purify.
Symptom: The product oils out, forms an emulsion during extraction, or is difficult to crystallize, resulting in a sticky or impure solid.
Possible Cause & Solution:
| Possible Cause | Suggested Solution & Explanation |
| Impurity Profile | The presence of unreacted starting materials, the hydrolyzed sulfonic acid, or the hydrochloride salt of the base can interfere with crystallization. |
| Emulsion Formation | Fine particulate matter (like hydrochloride salts) or certain solvent systems can stabilize emulsions during aqueous work-up. |
| Product is an Oil | Some sulfonamides have low melting points or are amorphous by nature. |
Troubleshooting & Optimization Steps:
-
Improve Quenching/Washing: Before extraction, consider a pre-quench with a small amount of a nucleophile like methanol to convert any remaining sulfonyl chloride to a more easily separable methyl sulfonate ester.[14] Ensure that aqueous washes are effective at removing salts and the sulfonic acid byproduct. A brine wash can help break emulsions.
-
Solvent-Antisolvent Crystallization: If the product is difficult to crystallize from a single solvent, try a solvent-antisolvent approach. Dissolve the crude product in a good solvent and then slowly add an antisolvent in which the product is insoluble to induce precipitation.
-
pH Adjustment: The solubility of the sulfonamide product and the sulfonic acid impurity are pH-dependent. Adjusting the pH of the aqueous layer during work-up can help separate them.
-
Consider a Silica Gel Plug: For persistent impurities, filtering the crude organic solution through a short plug of silica gel can be a scalable alternative to full column chromatography.
Visualized Workflows
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for diagnosing low-yield issues.
General Scale-Up Workflow
Caption: Step-by-step scale-up reaction workflow.
Sample Protocol: Scalable Sulfonamide Synthesis
Disclaimer: This is a general protocol and must be adapted and optimized for specific substrates and scales. A thorough safety review and risk assessment must be conducted prior to implementation.
Objective: To synthesize a sulfonamide from Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate and a primary amine at a 1 mole scale.
Equipment:
-
Jacketed glass reactor (5 L) with overhead stirring, temperature probe, and nitrogen inlet/outlet.
-
Addition funnel or pump for controlled addition.
-
Receiving vessel for quenching.
Materials:
-
Primary Amine (1.1 mol, 1.1 equiv)
-
Diisopropylethylamine (DIPEA) (1.5 mol, 1.5 equiv)
-
Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate (1.0 mol, 1.0 equiv)
-
Dichloromethane (DCM), anhydrous (3 L)
-
1 M Hydrochloric Acid (1 L)
-
Saturated Sodium Bicarbonate Solution (1 L)
-
Saturated Sodium Chloride (Brine) Solution (1 L)
Procedure:
-
Reactor Preparation: Ensure the reactor is clean and thoroughly dried. Assemble the apparatus and purge with dry nitrogen for at least 1 hour.
-
Reagent Charging: Charge the primary amine (1.1 mol) and anhydrous DCM (1.5 L) to the reactor. Begin stirring and maintain a gentle nitrogen flow.
-
Cooling & Base Addition: Cool the reactor contents to 0-5 °C using a circulating chiller. Slowly add the DIPEA (1.5 mol) while maintaining the internal temperature below 10 °C.
-
Sulfonyl Chloride Addition: In a separate dry vessel, dissolve the Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate (1.0 mol) in anhydrous DCM (1.5 L). Slowly add this solution to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Once the addition is complete, allow the reaction to warm to room temperature and stir for 4-16 hours.
-
In-Process Control (IPC): Take a sample from the reaction mixture and analyze by HPLC or LC-MS to confirm the consumption of the limiting reagent.
-
Quenching: Once complete, slowly transfer the reaction mixture into a separate vessel containing 2 L of cold (0 °C) water with vigorous stirring.
-
Work-up:
-
Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (1 L), saturated NaHCO₃ solution (1 L), and brine (1 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/heptane).
References
-
Akiri, K., Cherukuvada, S., Rana, S., & Nangia, A. (n.d.). Crystal Structures of Pyridine Sulfonamides and Sulfonic Acids. ACS Publications. Retrieved from [Link]
-
Akiri, K., Cherukuvada, S., Rana, S., & Nangia, A. (n.d.). Crystal Structures of Pyridine Sulfonamides and Sulfonic Acids. ACS Publications. Retrieved from [Link]
-
Nangia, A., et al. (n.d.). Sulfonamide–Pyridine-N-oxide Cocrystals. Crystal Growth & Design. Retrieved from [Link]
-
(2021). In Pursuit of Multicomponent Crystals of the Sulfa Drugs Sulfapyridine, Sulfathiazole, and Sulfamethoxazole. ACS Publications. Retrieved from [Link]
-
(2016). Binary and ternary cocrystals of sulfa drug acetazolamide with pyridine carboxamides and cyclic amides. PubMed Central. Retrieved from [Link]
-
Anderson, N. G. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Retrieved from [Link]
-
(2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Publishing. Retrieved from [Link]
-
Torabi, M., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. ResearchGate. Retrieved from [Link]
-
(n.d.). Process Development for the Sulfonamide Herbicide Pyroxsulam. ResearchGate. Retrieved from [Link]
-
(2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. RSC Publishing. Retrieved from [Link]
-
(2020). Any tips on cleaning up SO2Cl2 chlorination reactions?. Reddit. Retrieved from [Link]
-
(2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Publications. Retrieved from [Link]
-
(n.d.). Methanesulfinyl Chloride. Organic Syntheses Procedure. Retrieved from [Link]
-
Shevchuk, O. I., et al. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Retrieved from [Link]
-
KGROUP. (2006). Quenching Reactive Substances. Retrieved from [Link]
-
(2024). Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. ACS Publications. Retrieved from [Link]
-
(2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. National Institutes of Health. Retrieved from [Link]
-
Yufeng. (n.d.). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng. Retrieved from [Link]
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- 2. pubs.acs.org [pubs.acs.org]
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Technical Support Center: Work-up Procedures for Quenching Sulfonyl Chloride Reactions
Critical Safety Bulletin: Handling Sulfonyl Chlorides
Before initiating any work-up procedure, it is imperative to recognize the hazards associated with sulfonyl chlorides and their reaction byproducts.
-
Corrosivity and Reactivity: Sulfonyl chlorides are corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[1] They react exothermically, sometimes violently, with water and other nucleophiles (including moisture in the air) to produce corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid.[1]
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is non-negotiable. Always wear tightly fitting safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile), and a chemical-resistant lab coat.[1][2] All manipulations should be performed within a certified chemical fume hood.[1]
-
Quenching Hazard: The quenching process itself can be highly exothermic. Always cool the reaction mixture (typically to 0 °C in an ice bath) before slowly adding any quenching agent.[3][4] For quenches with aqueous base (e.g., sodium bicarbonate), be prepared for vigorous gas evolution (CO₂) and ensure the vessel is adequately vented to prevent pressure buildup.[5]
Core Principles: The "Why" Behind the Work-up
A successful reaction does not end with the formation of the desired product; it ends with its isolation in a pure form. For reactions utilizing sulfonyl chlorides, the work-up is a critical step designed to remove three main components:
-
Excess Sulfonyl Chloride (R-SO₂Cl): The unreacted starting material, which is often used in excess.
-
Hydrogen Chloride (HCl): The stoichiometric byproduct of the sulfonylation reaction (e.g., with an amine or alcohol).[6]
-
Sulfonic Acid (R-SO₃H): The hydrolysis product of the excess sulfonyl chloride.
The choice of work-up strategy is dictated by the stability of your desired product and the nature of the impurities. The following decision workflow provides a guide to selecting an appropriate procedure.
Caption: Decision workflow for selecting a sulfonyl chloride work-up strategy.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My aqueous work-up isn't completely removing the unreacted sulfonyl chloride. What's wrong?
This is a common issue, often stemming from the underappreciated hydrolytic stability of certain sulfonyl chlorides, particularly aryl sulfonyl chlorides.[3][7]
Troubleshooting Steps:
-
Increase Stirring Time & Intensity: Vigorous stirring is crucial to maximize the contact area between the organic and aqueous phases, accelerating hydrolysis.[3]
-
Use a Base: Relying on water alone can be slow. A weak base like sodium bicarbonate (NaHCO₃) not only neutralizes HCl but also actively promotes the hydrolysis of the sulfonyl chloride to the more water-soluble sulfonic acid salt.[3][5]
-
Consider a Nucleophilic Quench: Before the aqueous wash, add a small amount of a simple nucleophile like methanol or aqueous ammonia.[3][4] This rapidly converts the sulfonyl chloride into a sulfonate ester or primary sulfonamide, respectively. These derivatives often have different polarities, making them easier to remove via subsequent extraction or chromatography.[3]
-
Check Your Solvent: In solvents with low water miscibility, like dichloromethane (DCM), the quench can be inefficient. Consider increasing the volume of the aqueous phase or adding a co-solvent to improve phase mixing.[3]
Q2: When should I consider using a scavenger resin?
Scavenger resins are an excellent choice for simplifying purification, especially in parallel synthesis or when the product is sensitive to aqueous conditions.[3]
Use a scavenger resin when:
-
Your product is sensitive to water, acid, or base.
-
You are running many reactions in parallel and want to avoid tedious liquid-liquid extractions.
-
The excess sulfonyl chloride is particularly resistant to hydrolysis.
-
The product and impurities have very similar chromatographic properties.
Common Types: Amine-functionalized resins (e.g., PS-Trisamine) are highly effective at covalently binding to and removing electrophiles like sulfonyl chlorides. The resulting resin-bound sulfonamide is then simply removed by filtration.[3]
Q3: My product is a persistent oil after work-up, but it should be a solid. What happened?
Several factors can lead to an oily product instead of the expected crystalline solid.
Potential Causes & Solutions:
-
Residual Solvent: Chlorinated solvents like DCM can be difficult to remove completely. Co-evaporation with a more volatile solvent like hexanes or toluene can help.[5]
-
Incomplete Quenching: Unreacted sulfonyl chloride or its byproducts can act as an impurity, disrupting crystallization. Re-subjecting the material to a robust work-up or purification by chromatography is recommended.
-
Side Products: Over-chlorination or the formation of sulfone byproducts can result in oily impurities.[5][8] Careful control of reaction stoichiometry and temperature is key to prevention.
Q4: I've quenched the reaction, but my yield is very low. Where did my product go?
Yield loss often occurs during the work-up itself, especially if the product has some water solubility or is unstable under the chosen conditions.
Troubleshooting Steps:
-
Back-Extraction: Always re-extract the aqueous layer multiple times (e.g., 3x with your organic solvent) to recover any dissolved product.[3]
-
Product Hydrolysis: If your product is a sulfonate ester, it may be susceptible to hydrolysis under basic or acidic work-up conditions. A non-aqueous work-up using a scavenger resin might be necessary.
-
Emulsion Formation: Vigorous shaking can sometimes lead to stable emulsions, trapping product in the interfacial layer. If this occurs, try adding brine (saturated aq. NaCl) to break the emulsion or filter the mixture through a pad of Celite.
Detailed Experimental Protocols
Protocol 1: Standard Aqueous Basic Quench
This is the most common method and is suitable for products that are stable to water and mild base.
-
Cool the Reaction: Once the reaction is complete (as determined by TLC, LC-MS, etc.), cool the reaction vessel in an ice/water bath to 0 °C.[3] This is critical to control the exotherm of the quench.
-
Quench with Water (Optional but Recommended): Slowly add deionized water to the stirred reaction mixture. This initial hydrolysis can be exothermic; monitor the temperature and add slowly.[3]
-
Add Base: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3] Add in portions to control the vigorous CO₂ evolution. Continue adding until gas evolution ceases. Stir the biphasic mixture vigorously for 30-60 minutes to ensure complete hydrolysis of the sulfonyl chloride.
-
Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate and drain the aqueous layer.
-
Extraction: Extract the aqueous layer two more times with the organic solvent used in the reaction (e.g., ethyl acetate, DCM).[3] Combine all organic layers.
-
Wash: Wash the combined organic layers with water, followed by brine to remove residual water.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure.
Caption: Fate of excess sulfonyl chloride during a basic aqueous work-up.
Protocol 2: Work-up Using an Amine Scavenger Resin
This protocol is ideal for water-sensitive products or for high-throughput applications.[3]
-
Choose the Resin: Select an appropriate amine-based scavenger resin (e.g., PS-Trisamine). Use approximately 2-3 equivalents relative to the excess amount of sulfonyl chloride used.
-
Add Resin: Once the primary reaction is complete, add the scavenger resin directly to the reaction mixture.
-
Agitate: Stopper the flask and stir or shake the resulting slurry at room temperature. Reaction times can vary from 1 to 16 hours.[3] Monitor the disappearance of the sulfonyl chloride by TLC or LC-MS.
-
Filter: Once scavenging is complete, filter the reaction mixture through a sintered glass funnel or a cotton plug to remove the resin.[3]
-
Wash: Wash the filtered resin with a small amount of the reaction solvent to ensure complete recovery of the product.[3]
-
Concentrate: The filtrate now contains the desired product and can be concentrated under reduced pressure.
Data Summary: Comparison of Quenching Strategies
| Quenching Strategy | Reagent(s) | Mechanism | Pros | Cons |
| Aqueous Hydrolysis | Water, Ice | Nucleophilic attack by water | Simple; inexpensive. | Can be slow and exothermic; may not be sufficient for stable sulfonyl chlorides.[4] |
| Aqueous Basic Quench | aq. NaHCO₃, NaOH, K₂CO₃ | Base-catalyzed hydrolysis | Faster and more effective than water alone; neutralizes acidic byproducts. | Vigorous gas evolution with carbonates; not suitable for base-sensitive products.[5] |
| Nucleophilic Quench | Methanol, Ethanol, Ammonia, Triethylamine | Forms sulfonate ester or sulfonamide | Very fast; converts sulfonyl chloride to a derivative that may be easier to separate. | Introduces a new impurity that must be removed; not suitable if product reacts with the nucleophile.[3] |
| Scavenger Resin | Amine-functionalized polymer | Covalent bond formation | Excellent for sensitive products; simplifies purification (filtration only); ideal for parallel synthesis. | Higher cost; requires longer reaction time (hours); not suitable for large-scale reactions.[3] |
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Sulfonyl Chloride Work-up. Benchchem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Workup Procedures for Reactions Involving Sulfuryl Chloride. Benchchem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. Benchchem.
- BenchChem Technical Support Team. (2025).
- Benchchem. (n.d.). Effective methods for quenching unreacted 3,4-dimethoxybenzenesulfonyl chloride. Benchchem.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. ChemicalBook.
- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Benchchem.
-
Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.); (United States), 24:4. [Link]
-
New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. NJ.gov. [Link]
- Ethyl Sulfonyl Chloride Supplier. (2025, December 3). How does Ethyl Sulfonyl Chloride react with amines? Blog.
-
Koch, T. (2014, August 10). Is there any method of removing p-toluene sulphonyl chloride from a mixture containing it and a phenolic OH group? ResearchGate. [Link]
- Reddit user comment on Any tips on cleaning up SO2Cl2 chlorination reactions? (2020, July 22). r/Chempros.
Sources
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- 6. How does Ethyl Sulfonyl Chloride react with amines? - Blog [nuomengchemical.com]
- 7. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Reactivity Face-Off: A Comparative Guide to Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate and Benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, particularly in the realm of medicinal chemistry and drug development, sulfonyl chlorides are indispensable reagents for the construction of sulfonamides and sulfonate esters—moieties prevalent in a vast number of therapeutic agents. This guide provides an in-depth, objective comparison of the reactivity of two key sulfonylating agents: Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate and the archetypal Benzenesulfonyl chloride . By examining their electronic properties, relative reactivities, and providing supporting experimental context, this document aims to equip researchers with the insights necessary for informed reagent selection and reaction optimization.
Introduction: The Significance of Sulfonyl Chlorides in Synthesis
Benzenesulfonyl chloride has long served as a benchmark reagent for the synthesis of sulfonamides and sulfonate esters. Its reactivity profile is well-documented, providing a reliable foundation for synthetic strategies. However, the increasing complexity of drug molecules and the demand for nuanced pharmacological profiles have driven the exploration of heteroaromatic sulfonyl chlorides. Among these, pyridine-based reagents, such as methyl 5-(chlorosulfonyl)pyridine-2-carboxylate, have garnered significant attention. The incorporation of the pyridine nucleus offers opportunities to modulate physicochemical properties, including solubility, basicity, and metabolic stability, and to introduce additional points for molecular recognition with biological targets.
This guide will dissect the chemical nuances that differentiate these two important building blocks, providing a framework for understanding their relative reactivity.
Electronic Landscape: A Tale of Two Rings
The fundamental difference in reactivity between methyl 5-(chlorosulfonyl)pyridine-2-carboxylate and benzenesulfonyl chloride stems from the intrinsic electronic nature of the pyridine and benzene rings.
-
Benzenesulfonyl Chloride: The sulfonyl chloride group (-SO₂Cl) is inherently electron-withdrawing. In benzenesulfonyl chloride, this group is attached to a relatively neutral aromatic benzene ring. The reactivity of the sulfur atom towards nucleophilic attack is primarily governed by the strong inductive and resonance electron-withdrawing capacity of the sulfonyl group itself.
-
Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate: In this molecule, the sulfonyl chloride group is attached to a pyridine ring, which is an electron-deficient (π-deficient) heterocycle due to the presence of the electronegative nitrogen atom. The nitrogen atom exerts a strong electron-withdrawing inductive effect (-I) across the ring, reducing the electron density at the carbon atoms.[1][2] This inherent electron deficiency of the pyridine ring acts in concert with the electron-withdrawing nature of the sulfonyl chloride and the methyl carboxylate groups, further enhancing the electrophilicity of the sulfonyl sulfur atom.
This fundamental electronic difference leads to the logical hypothesis that methyl 5-(chlorosulfonyl)pyridine-2-carboxylate is a more reactive electrophile than benzenesulfonyl chloride .
Comparative Reactivity: A Deeper Dive
The Hammett Equation: Quantifying Electronic Effects
The Hammett equation provides a powerful tool for quantifying the influence of substituents on the reactivity of aromatic systems.[3] The equation, log(k/k₀) = ρσ, relates the rate constant (k) of a reaction for a substituted aromatic compound to the rate constant (k₀) of the unsubstituted parent compound through the substituent constant (σ) and the reaction constant (ρ). A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups.
Kinetic studies on the reactions of substituted benzenesulfonyl chlorides consistently show positive ρ values, confirming that electron-withdrawing substituents enhance the electrophilicity of the sulfonyl sulfur and increase the reaction rate.
For the pyridine ring, the nitrogen atom itself can be considered a powerful electron-withdrawing substituent. Furthermore, the methyl carboxylate group at the 2-position of methyl 5-(chlorosulfonyl)pyridine-2-carboxylate also contributes to the electron-deficient nature of the ring. This cumulative electron-withdrawing effect is expected to lead to a significantly faster rate of nucleophilic attack compared to the unsubstituted benzenesulfonyl chloride.
Solvolysis Studies: A Window into Reactivity
Solvolysis reactions, where the solvent acts as the nucleophile, provide valuable insights into the intrinsic reactivity of electrophiles. Studies on the solvolysis of benzenesulfonyl chloride in various aqueous organic solvents have shown that the reaction proceeds via a concerted Sₙ2-type mechanism at the sulfur atom. The rates of these reactions are sensitive to the nucleophilicity and ionizing power of the solvent.
While specific solvolysis data for methyl 5-(chlorosulfonyl)pyridine-2-carboxylate is not available, the enhanced electrophilicity of its sulfonyl sulfur would predictably lead to a faster rate of solvolysis under comparable conditions compared to benzenesulfonyl chloride.
Experimental Protocols: Synthesis of Sulfonamides
The following protocols provide standardized procedures for the synthesis of a representative sulfonamide using both benzenesulfonyl chloride and, by extension, methyl 5-(chlorosulfonyl)pyridine-2-carboxylate. The key difference in practice will likely be the reaction kinetics, with the pyridine-based reagent expected to react more rapidly.
General Procedure for the Synthesis of N-Benzylbenzenesulfonamide
This protocol describes a typical synthesis of a sulfonamide from benzenesulfonyl chloride and benzylamine.
Materials:
-
Benzenesulfonyl chloride
-
Benzylamine
-
Pyridine (or other suitable base, e.g., triethylamine)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of benzylamine (1.0 eq) and pyridine (1.2 eq) in DCM at 0 °C, add benzenesulfonyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the desired N-benzylbenzenesulfonamide.
Considerations for Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate
Given its anticipated higher reactivity, the reaction with methyl 5-(chlorosulfonyl)pyridine-2-carboxylate may proceed more rapidly and potentially at lower temperatures. It is advisable to perform initial reactions at 0 °C and monitor the progress closely to avoid potential side reactions. The workup and purification procedures would be analogous to those described for benzenesulfonyl chloride.
Data Presentation: Comparative Overview
While direct kinetic comparisons are lacking, the following table summarizes the key characteristics of the two reagents, providing a basis for qualitative comparison.
| Feature | Benzenesulfonyl Chloride | Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate |
| Aromatic Ring System | Benzene (electron-neutral) | Pyridine (electron-deficient) |
| Electronic Nature | Moderately electrophilic | Highly electrophilic |
| Anticipated Reactivity | Good | Excellent |
| Key Applications | Synthesis of sulfonamides and sulfonate esters | Synthesis of pyridine-containing sulfonamides and sulfonate esters for medicinal chemistry applications |
Mechanistic Insights and Workflow Diagrams
The reaction of sulfonyl chlorides with amines to form sulfonamides generally proceeds through a nucleophilic substitution at the sulfur atom. The mechanism is typically considered to be a concerted Sₙ2-type process or a stepwise addition-elimination pathway, depending on the specific reactants and conditions.
General Mechanism of Sulfonamide Formation
Caption: Generalized mechanism for sulfonamide formation.
Experimental Workflow for Comparative Kinetic Analysis
A robust comparison of the reactivity of the two sulfonyl chlorides would involve a kinetic study monitoring the rate of reaction with a common nucleophile under pseudo-first-order conditions.
Caption: Workflow for a comparative kinetic study.
Conclusion
For the synthetic chemist, this means that reactions with methyl 5-(chlorosulfonyl)pyridine-2-carboxylate are likely to proceed faster, potentially under milder conditions, and may offer advantages in the synthesis of complex, functionalized molecules where forcing conditions could be detrimental. The choice between these two reagents will ultimately depend on the specific synthetic goals, the nature of the substrate, and the desired properties of the final product. The insights provided in this guide are intended to facilitate this decision-making process, enabling more efficient and rational synthetic design.
References
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Rogne, O. (1972). Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations. J. Chem. Soc., Perkin Trans. 2, 5, 489–492. [Link]
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Doweyko, A. M., Bell, A. R., Minatelli, J. A., & Relyea, D. I. (1983). Quantitative structure-activity relationships for 2-[(phenylmethyl)sulfonyl]pyridine 1-oxide herbicides. Journal of medicinal chemistry, 26(4), 475–478. [Link]
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Rogne, O. (1970). Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution. Journal of the Chemical Society B: Physical Organic, 1056-1058. [Link]
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Um, I. H., Lee, E. J., & Lee, H. W. (2003). Kinetic study on pyridinolysis of aryl benzenesulfonates: factors governing regioselectivity and reaction mechanism. Canadian Journal of Chemistry, 81(10), 1258-1264. [Link]
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D'Souza, M. J., Yaakoubd, L., Mlynarski, S. L., & Kevill, D. N. (2008). Concerted solvent processes for common sulfonyl chloride precursors in the synthesis of sulfonamide-based drugs. International journal of molecular sciences, 9(5), 914–925. [Link]
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Quora. (2018). Is pyridine less reactive than benzene?. [Link]
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Filo. (2025). Why does pyridine, when compared to benzene, have decreased susceptibility to electrophilic substitution but increased susceptibility to nucleophilic substitution?. [Link]
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A Comparative Guide to Amine Sulfonylation: The Classic Workhorse vs. The Versatile Newcomer
A Senior Application Scientist's Field Guide to Selecting between Tosyl Chloride and Methyl 5-(chlorosulfonyl)picolinate
Executive Summary
The sulfonamide linkage is a cornerstone in medicinal chemistry, prized for its metabolic stability and unique geometric and hydrogen-bonding properties. The synthesis of this moiety is most commonly achieved by reacting an amine with a sulfonyl chloride. For decades, p-toluenesulfonyl chloride (TsCl) has been the default reagent—a reliable, cost-effective workhorse for installing a robust sulfonyl group. However, the very stability of the resulting tosylamide can be a significant drawback, requiring harsh conditions for subsequent cleavage that are incompatible with complex molecules.
This guide presents a detailed comparison between the classic reagent, Tosyl Chloride, and a more modern, functional alternative, Methyl 5-(chlorosulfonyl)picolinate. We will delve into the mechanistic nuances, comparative reactivity, and, most critically, the strategic implications of the choice in a drug development context. While TsCl offers unparalleled stability, Methyl 5-(chlorosulfonyl)picolinate introduces a versatile synthetic handle, transforming the sulfonamide from a terminal group into a modifiable scaffold for late-stage functionalization and library synthesis.
Reagent Profiles: Structure Dictates Function
p-Toluenesulfonyl Chloride (TsCl): The Gold Standard of Stability
Tosyl chloride is an aromatic sulfonyl chloride widely used to convert primary and secondary amines into their corresponding N-tosylsulfonamides.[1][2] The resulting tosyl group is an excellent protecting group for amines due to its exceptional stability across a wide range of acidic, basic, and redox conditions.[3]
-
Key Characteristics:
-
High Stability: The tosylamide bond is notoriously resilient, a feature that is both an advantage for protection and a disadvantage for removal.[3][4]
-
Harsh Deprotection: Cleavage of a tosylamide typically requires potent reducing agents (e.g., sodium in liquid ammonia, sodium amalgam) or strongly acidic conditions (e.g., HBr/AcOH), limiting its use in the synthesis of sensitive or complex molecules.[3]
-
Inert Handle: The tosyl group itself is chemically inert and generally considered a terminal functional group, offering no straightforward point for further chemical modification.
-
Methyl 5-(chlorosulfonyl)picolinate: A Gateway to Functionality
Methyl 5-(chlorosulfonyl)picolinate is a heterocyclic sulfonyl chloride that offers a significant strategic advantage over TsCl. Its structure contains two key features that impart unique reactivity and functionality: an electron-deficient pyridine ring and a methyl ester handle.
-
Key Characteristics:
-
Enhanced Reactivity: The electron-withdrawing nature of the pyridine ring and the ester group increases the electrophilicity of the sulfonyl sulfur. This suggests that Methyl 5-(chlorosulfonyl)picolinate can react with amines under milder conditions or faster reaction times compared to TsCl.[5]
-
Built-in Functional Handles: The resulting sulfonamide is not a terminal group. The methyl ester can be hydrolyzed to a carboxylic acid for subsequent amide couplings, and the pyridine nitrogen can be manipulated, opening avenues for property modulation or further derivatization.
-
Potential for Milder Cleavage: While less documented, sulfonamides derived from pyridine-based sulfonyl chlorides may be susceptible to cleavage under conditions distinct from and milder than those required for tosylamides, such as reductive cleavage using magnesium in methanol, which has been reported for pyridine-2-sulfonamides.[6]
-
Head-to-Head Comparison: Reactivity, Scope, and Application
Mechanism and Electrophilicity
The fundamental reaction for both reagents is the nucleophilic attack of the amine nitrogen onto the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. A base, such as pyridine or triethylamine, is typically used to scavenge the HCl byproduct.
Caption: General mechanism for amine sulfonylation.
The primary difference in reactivity stems from the electronic nature of the "R" group. The electron-donating methyl group on TsCl slightly deactivates the sulfonyl group. Conversely, the electron-withdrawing pyridine ring in Methyl 5-(chlorosulfonyl)picolinate makes its sulfonyl group significantly more electrophilic and thus more reactive.
Comparative Data and Reaction Conditions
The following tables summarize typical reaction conditions and expected outcomes based on literature precedents for TsCl and inferred reactivity for Methyl 5-(chlorosulfonyl)picolinate.
Table 1: Reagent Properties and Typical Reaction Conditions
| Parameter | Tosyl Chloride (TsCl) | Methyl 5-(chlorosulfonyl)picolinate |
| Structure | CH₃-C₆H₄-SO₂Cl | CH₃O₂C-C₅H₃N-SO₂Cl |
| Reactivity | High | Very High (Predicted) |
| Typical Base | Pyridine, Triethylamine | Triethylamine, DIPEA |
| Typical Solvent | Dichloromethane (DCM), THF | DCM, Acetonitrile |
| Temperature | 0 °C to room temperature | 0 °C to room temperature (likely faster) |
| Reaction Time | 2 - 24 hours | 1 - 8 hours (Predicted) |
Table 2: Performance Comparison with a Model Amine (Benzylamine)
| Feature | Tosyl Chloride (TsCl) | Methyl 5-(chlorosulfonyl)picolinate |
| Product | N-Benzyl-4-methylbenzenesulfonamide | Methyl 5-((benzylamino)sulfonyl)picolinate |
| Reported Yield | ~95%[3] | High yield expected under optimized conditions |
| Product Stability | Extremely High | Stable, but with functional handles |
| Cleavage Conditions | Harsh (e.g., Na/Hg, HBr/AcOH)[3] | Potentially mild (e.g., ester hydrolysis followed by further chemistry; specific reductive cleavage) |
| Potential for Futher Derivatization | No | Yes (Hydrolysis of ester, modification of pyridine ring) |
Strategic Application in Drug Discovery
The choice between these two reagents is not merely tactical; it is strategic. It depends entirely on the intended role of the sulfonamide in the final molecular design. Heterocyclic compounds are of immense importance in drug discovery, offering diverse scaffolds that can be fine-tuned to interact with biological targets.[7][8][9] The use of a heterocyclic sulfonyl chloride aligns perfectly with this modern approach.
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"alternative reagents to Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate for synthesizing pyridine sulfonamides"
A Senior Application Scientist's Perspective on Navigating the Synthesis of a Privileged Scaffold
Pyridine sulfonamides are a cornerstone of modern medicinal chemistry, forming the structural core of numerous blockbuster drugs. Their synthesis, however, often hinges on the use of pyridine sulfonyl chlorides, reagents notorious for their instability. Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate is a common starting point, but its reactivity and stability can be problematic depending on the substitution pattern. This guide provides a comparative analysis of alternative reagents and strategies, offering researchers a toolkit to overcome synthetic hurdles and streamline the path to novel pyridine sulfonamide discovery.
The Benchmark and Its Challenges: Pyridine Sulfonyl Chlorides
Pyridine sulfonyl chlorides, particularly those with the sulfonyl chloride group at the 2- or 4-position, are often unstable.[1][2][3] This instability stems from their susceptibility to hydrolysis and a tendency to undergo SO2 extrusion.[1][2][3] While the 3-substituted isomers, like pyridine-3-sulfonyl chloride, exhibit greater stability, they are still sensitive to moisture and can be corrosive.[3][4][5] The presence of electron-withdrawing groups on the pyridine ring can further decrease the stability of the corresponding sulfonyl chloride.[6]
For instance, pyridine-2-sulfonyl chloride is known to be highly unstable, readily decomposing to pyridine-2-sulfonic acid in the presence of moisture.[1][7] This necessitates its preparation immediately before use, adding a step to the synthetic workflow and potentially impacting reproducibility.[7]
Strategic Alternatives to Pre-formed Sulfonyl Chlorides
To circumvent the challenges associated with unstable sulfonyl chlorides, several alternative strategies have emerged. These methods often involve the in-situ generation of the reactive sulfonating species or the use of more stable precursors.
From Pyridine Sulfonic Acids
Pyridine sulfonic acids are stable, often commercially available solids that serve as excellent precursors to the corresponding sulfonyl chlorides. The conversion is typically achieved by treatment with a chlorinating agent like phosphorus pentachloride (PCl5) in the presence of phosphorus oxychloride (POCl3).[8] This approach allows for the on-demand generation of the sulfonyl chloride, minimizing decomposition.
Experimental Protocol: Synthesis of 6-Aminopyridine-3-sulfonyl chloride from 6-Aminopyridine-3-sulfonic acid [8]
-
Combine 6-aminopyridine-3-sulfonic acid (0.5 mole) and phosphorus pentachloride (1 mole) in a reaction vessel.
-
Add a few drops of phosphorus oxychloride.
-
Reflux the mixture for 5 hours at 130°C.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.
-
Filter the resulting solid, wash with water and sodium bicarbonate solution, and dry under vacuum to yield 6-aminopyridine-3-sulfonyl chloride.
Leveraging Pyridine Sulfinates and SO2 Surrogates
A powerful and increasingly popular strategy involves the use of stable sulfur dioxide (SO2) surrogates.[9][10][11] These reagents avoid the direct handling of gaseous and corrosive SO2 and the often-unstable sulfonyl chlorides.
One such surrogate is potassium metabisulfite (K2S2O5).[12] Palladium-catalyzed reactions of haloarenes (including halopyridines) bearing an amino group with K2S2O5 can selectively produce cyclic sulfonamides.[12]
Another versatile approach utilizes sodium sulfinate salts. A one-pot synthesis of sulfonylated pyridines can be achieved through an SNAr reaction of readily available pyridines with sodium sulfinate salts.[13]
Furthermore, recent advances have demonstrated the use of inorganic sulfites as SO2 surrogates in sulfonylation reactions, offering an attractive and cost-effective route to sulfonyl compounds.[9] These reactions can be performed under transition-metal catalysis or via radical processes.[9]
Decarboxylative Approaches from Pyridine Carboxylic Acids
A novel and elegant one-pot synthesis of sulfonamides starts from readily available (hetero)aryl carboxylic acids.[14][15] This method utilizes a copper-catalyzed decarboxylative chlorosulfonylation, followed by in-situ amination.[14][15] This strategy is particularly valuable as it bypasses the need for pre-functionalized pyridines and offers a direct route from common building blocks. The reaction has been shown to be effective for a range of electron-deficient pyridines, including picolinic, nicotinic, and isonicotinic acids.[14]
Comparative Analysis of Reagents
| Reagent/Method | Advantages | Disadvantages | Key Considerations |
| Pyridine Sulfonyl Chlorides | High reactivity | Often unstable, moisture-sensitive, corrosive[1][2][4] | Best for stable isomers (e.g., 3-substituted). Often requires fresh preparation.[7] |
| Pyridine Sulfonic Acids | Stable, solid precursors | Requires a chlorination step to generate the active species | A reliable way to generate unstable sulfonyl chlorides in-situ. |
| Pyridine Sulfinates / SO2 Surrogates | Avoids handling of SO2 gas and unstable sulfonyl chlorides. Milder reaction conditions.[9][12] | May require catalyst and specific reaction setups. | A modern and versatile approach with a growing number of applications. |
| Pyridine Carboxylic Acids (Decarboxylative) | One-pot synthesis from readily available starting materials.[14][15] | Requires a copper catalyst and specific reaction conditions. | Excellent for rapid diversification and analogue synthesis. |
Visualizing the Synthetic Pathways
To better illustrate the different synthetic strategies, the following diagrams outline the key transformations.
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A Comparative Guide to Pyridine-Based Sulfonylating Agents in Drug Discovery
Introduction: The Enduring Importance of the Sulfonamide Moiety
In the landscape of medicinal chemistry, the sulfonamide functional group remains a cornerstone of drug design. Its prevalence in a wide array of therapeutic agents, from antibacterials to anticancer drugs, is a testament to its versatile physicochemical properties.[1] Sulfonamides can act as bioisosteres for amides, offering improved metabolic stability and altered binding interactions.[2] The pyridine ring, a "privileged" scaffold in drug discovery, is frequently incorporated into drug candidates to enhance their pharmacological profiles.[1] Consequently, the efficient synthesis of pyridine-containing sulfonamides is of paramount interest to researchers in drug development. This guide provides a comparative analysis of key pyridine-based sulfonylating agents, focusing on their reactivity, synthesis, and application in the preparation of sulfonamides.
Comparative Analysis of Pyridine-Based Sulfonylating Agents
The reactivity of a pyridine-sulfonyl chloride is significantly influenced by the position of the sulfonyl chloride group on the pyridine ring. This is due to the electronic effects of the nitrogen atom within the aromatic system. The primary agents of interest in this guide are pyridine-2-sulfonyl chloride and pyridine-3-sulfonyl chloride.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these reagents is crucial for their effective use in synthesis.
| Property | Pyridine-2-sulfonyl Chloride | Pyridine-3-sulfonyl Chloride |
| CAS Number | 66715-65-9[3] | 16133-25-8[4] |
| Molecular Formula | C5H4ClNO2S[3] | C5H4ClNO2S[4] |
| Molecular Weight | 177.61 g/mol [3] | 177.61 g/mol [4] |
| Appearance | Yellowish viscous liquid[5] | Colorless to pale yellow liquid[6][7] |
| Stability | Moisture sensitive, suggesting high reactivity[8] | Extremely unstable in contact with water, easily hydrolyzed.[9] Causes burns of eyes, skin and mucous membranes.[9] |
Reactivity and Mechanistic Considerations
The position of the sulfonyl chloride group on the pyridine ring dictates the electrophilicity of the sulfur atom and, consequently, the reagent's reactivity.
-
Pyridine-3-sulfonyl Chloride: With the sulfonyl chloride at the 3-position, the electronic influence of the ring nitrogen is less pronounced compared to the 2-position. This suggests a more moderate reactivity. It is a versatile reagent for introducing the pyridine-3-sulfonyl moiety into molecules.[10]
The general mechanism for the sulfonylation of an amine with a sulfonyl chloride, known as the Hinsberg reaction, proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride.[11]
Caption: Generalized mechanism for the sulfonylation of a primary amine.
Synthesis of Pyridine-Based Sulfonylating Agents
The synthetic accessibility of these reagents is a critical factor for their practical application.
Synthesis of Pyridine-2-sulfonyl Chloride
A common and reliable method for the synthesis of pyridine-2-sulfonyl chloride is the oxidative chlorination of 2-mercaptopyridine.[5]
Caption: Synthetic pathway to Pyridine-2-sulfonyl Chloride.
Synthesis of Pyridine-3-sulfonyl Chloride
Pyridine-3-sulfonyl chloride can be synthesized from 3-aminopyridine via a diazotization reaction followed by sulfochlorination.[12] Another route involves the reaction of pyridine-3-sulfonic acid with a chlorinating agent like phosphorus pentachloride.[6][13]
Caption: Synthetic pathways to Pyridine-3-sulfonyl Chloride.
Experimental Protocols for Sulfonamide Synthesis
The following protocols are representative examples for the synthesis of sulfonamides using pyridine-based sulfonylating agents.
Protocol 1: General Procedure for Sulfonamide Synthesis using Pyridine-2-sulfonyl Chloride
This protocol is adapted from established methodologies for the synthesis of pyridine-2-sulfonamides.[1]
Materials:
-
Pyridine-2-sulfonyl chloride
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Base (e.g., triethylamine or pyridine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
Dissolve the amine (1.0 eq.) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (1.1 - 1.5 eq.) to the solution and stir for 5-10 minutes at room temperature.
-
In a separate flask, dissolve pyridine-2-sulfonyl chloride (1.0 - 1.2 eq.) in anhydrous DCM or THF.
-
Slowly add the pyridine-2-sulfonyl chloride solution to the amine solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with DCM or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonamide.
Protocol 2: General Procedure for Sulfonamide Synthesis using Pyridine-3-sulfonyl Chloride
This protocol is based on a general method for the synthesis of pyridine-3-sulfonamides.[14]
Materials:
-
Pyridine-3-sulfonyl chloride hydrochloride
-
Amine (or ammonia solution)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a solution of pyridine-3-sulfonyl chloride hydrochloride (1.0 eq.) in anhydrous THF or DCM, add the amine (or a solution of ammonia, e.g., 7N in methanol, in excess) at room temperature.
-
Stir the resulting suspension at room temperature for a specified time (e.g., 1 hour), monitoring the reaction by TLC.[14]
-
After completion, remove the solvent by rotary evaporation.
-
Dissolve the residue in DCM and wash sequentially with a saturated aqueous solution of ammonium chloride and brine.[14]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[14]
-
The crude product can be further purified if necessary, for example, by drying under vacuum.[14]
Comparative Performance and Applications in Drug Discovery
While direct side-by-side quantitative data is scarce, a qualitative comparison can be made based on the available information.
| Feature | Pyridine-2-sulfonyl Chloride | Pyridine-3-sulfonyl Chloride |
| Reactivity | Generally higher due to the proximity of the ring nitrogen.[8] | Moderate reactivity. |
| Stability | Moisture sensitive.[8] | Highly sensitive to water.[9] |
| Handling | Requires careful handling under anhydrous conditions. | Requires stringent anhydrous conditions and caution due to its corrosive nature.[9][15] |
| Applications | Synthesis of a wide range of pyridine-2-sulfonamides with diverse biological activities.[1] | Used in the synthesis of important pharmaceutical intermediates, such as for the drug Vonoprazan.[9] |
Causality behind Experimental Choices:
-
Choice of Solvent: Anhydrous aprotic solvents like DCM and THF are used to prevent the hydrolysis of the highly reactive sulfonyl chlorides.
-
Use of Base: A base is typically employed to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. For pyridine-3-sulfonyl chloride hydrochloride, the starting material is already in its salt form, and an excess of the nucleophilic amine can also act as the base.
-
Inert Atmosphere: An inert atmosphere is crucial to prevent the degradation of the moisture-sensitive reagents and intermediates.
-
Temperature Control: The initial addition of the sulfonyl chloride at 0 °C helps to control the exothermic reaction and minimize side product formation.
Conclusion
Both pyridine-2-sulfonyl chloride and pyridine-3-sulfonyl chloride are valuable reagents in drug discovery for the synthesis of pyridine-containing sulfonamides. The choice between them depends on the desired substitution pattern on the pyridine ring and the specific reactivity required for a given transformation. Pyridine-2-sulfonyl chloride is generally more reactive, which can be advantageous for less nucleophilic amines, but also necessitates more stringent handling conditions. Pyridine-3-sulfonyl chloride offers a different substitution pattern and has been instrumental in the synthesis of marketed drugs. A thorough understanding of their respective properties and careful optimization of reaction conditions are key to their successful application in the synthesis of novel therapeutic agents.
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Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
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Request PDF. (n.d.). NaClO 2 -mediated preparation of pyridine-2-sulfonyl chlorides and synthesis of chiral sulfonamides. Retrieved from [Link]
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Organic Letters. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Retrieved from [Link]
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PubChem. (n.d.). Pyridine-2-sulfonyl Chloride. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. Retrieved from [Link]
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Eureka. (n.d.). Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride. Retrieved from [Link]
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ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Pyridine-3-sulfonyl Chloride in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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Chemistry & Biology Interface. (n.d.). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Retrieved from [Link]
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ResearchGate. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Retrieved from [Link]
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A Researcher's Guide to Validating Sulfonamide Structures by NMR: A Comparative Analysis Using Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate Derivatives
For researchers in medicinal chemistry and drug development, the unequivocal confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. Sulfonamides, a critical class of compounds with a wide range of therapeutic applications, are frequently synthesized from sulfonyl chlorides.[1][2] This guide provides an in-depth, practical comparison of Nuclear Magnetic Resonance (NMR) techniques for the structural validation of sulfonamides derived from the common starting material, Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate. We will move beyond a simple recitation of methods to explain the underlying principles and experimental choices, ensuring a self-validating and trustworthy analytical workflow.
The Challenge: From Sulfonyl Chloride to Sulfonamide
The synthesis of a sulfonamide from Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate involves the reaction of the sulfonyl chloride group (-SO₂Cl) with a primary or secondary amine (R₂NH).[3] While this reaction is generally robust, the goal of structural validation is to provide definitive proof of the formation of the sulfonamide bond (-SO₂NR₂) and to confirm the integrity of the rest of the molecule, specifically the substituted pyridine ring and the methyl ester.
NMR spectroscopy stands as the most powerful tool for this purpose, providing a detailed atom-by-atom picture of the molecular structure in solution.[4][5] This guide will compare and contrast the utility of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments in this specific context.
Part 1: Foundational Analysis with 1D NMR Spectroscopy
One-dimensional NMR provides the initial, and often most critical, overview of the molecular structure.
¹H NMR: A Proton's Perspective
The ¹H NMR spectrum is the workhorse of structural elucidation. It provides information on the chemical environment of each proton, their relative numbers (integration), and their connectivity through spin-spin coupling.[6]
Expected Spectral Changes:
Upon successful conversion of the sulfonyl chloride to a sulfonamide, several key changes are anticipated in the ¹H NMR spectrum:
-
Appearance of N-H Proton: For primary amine reactants, a new signal corresponding to the sulfonamide N-H proton will appear. This peak is often broad and its chemical shift can be highly variable (typically δ 8-11 ppm), depending on the solvent and concentration.[7]
-
Shifts in Pyridine Ring Protons: The electron-donating character of the newly formed sulfonamide group will alter the electronic environment of the pyridine ring protons (H3, H4, and H6) compared to the starting sulfonyl chloride. These shifts, though sometimes subtle, are a key indicator of a successful reaction.
-
Signals from the Amine Moiety: New signals corresponding to the protons of the incorporated amine (the 'R' groups) will be present.
Comparative Data: Predicted ¹H NMR Chemical Shifts (ppm)
| Proton | Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate (Starting Material) | Representative Sulfonamide Derivative (e.g., N-benzyl) | Rationale for Shift |
| H3 | ~8.5 - 8.7 (d) | ~8.3 - 8.5 (d) | The -SO₂NR₂ group is less electron-withdrawing than -SO₂Cl, leading to a slight upfield shift (shielding). |
| H4 | ~9.2 - 9.4 (dd) | ~9.0 - 9.2 (dd) | Similar to H3, experiences slight shielding. The coupling pattern (dd) arises from coupling to both H3 and H6.[8] |
| H6 | ~9.0 - 9.2 (d) | ~8.8 - 9.0 (d) | Also experiences slight shielding. |
| -OCH₃ | ~4.0 (s) | ~4.0 (s) | The chemical environment of the methyl ester is largely unaffected by the transformation at the 5-position. |
| -NH- | N/A | ~8.0 - 10.0 (s, broad) | A new peak confirming the presence of the sulfonamide proton. |
| -CH₂-Ph | N/A | ~4.3 (d) | Protons on the carbon adjacent to the sulfonamide nitrogen. The doublet arises from coupling to the N-H proton. |
| -Ph | N/A | ~7.2 - 7.4 (m) | Protons of the benzyl group. |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Coupling constants are critical for definitive assignment.
¹³C NMR: The Carbon Skeleton
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.[9]
Expected Spectral Changes:
-
Pyridine Carbon Shifts: Similar to the proton spectrum, the carbon signals of the pyridine ring will shift upon sulfonamide formation. The carbon atom directly attached to the sulfur (C5) is particularly sensitive to this change.
-
New Carbon Signals: Carbons from the newly introduced amine substituent will appear in the spectrum.
Comparative Data: Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon | Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate (Starting Material) | Representative Sulfonamide Derivative (e.g., N-benzyl) | Rationale for Shift |
| C2 | ~148 | ~147 | Minor shift. |
| C3 | ~128 | ~127 | Minor shift. |
| C4 | ~140 | ~139 | Minor shift. |
| C5 | ~150 | ~145 | The C-SO₂ bond experiences a significant change in its electronic environment, typically resulting in an upfield shift. |
| C6 | ~152 | ~151 | Minor shift. |
| -C=O | ~164 | ~164 | The ester carbonyl carbon is generally unaffected. |
| -OCH₃ | ~53 | ~53 | The methyl ester carbon is unaffected. |
| -CH₂-Ph | N/A | ~47 | New signal for the benzylic carbon. |
| -Ph (ipso) | N/A | ~138 | New signal for the ipso-carbon of the benzyl ring. |
| -Ph | N/A | ~127-129 | New signals for the remaining aromatic carbons of the benzyl group. |
Part 2: Unambiguous Validation with 2D NMR Spectroscopy
While 1D NMR provides strong evidence, 2D NMR techniques offer definitive, through-bond correlations that act as a self-validating system, removing any ambiguity in assignments.[10]
The Experimental Workflow
A logical and efficient workflow is crucial for obtaining a complete structural picture.
Caption: Recommended NMR workflow for structural validation.
¹H-¹H COSY: Mapping Proton Neighbors
Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, typically through two or three bonds.[11] For our sulfonamide product, COSY is essential for:
-
Confirming the Pyridine Spin System: A cross-peak between H3 and H4, and another between H4 and H6 (a weaker, 4-bond coupling, often called meta-coupling) will definitively establish their connectivity on the pyridine ring.[12]
-
Validating the Amine Substituent: For an N-benzyl group, a cross-peak between the N-H proton and the benzylic -CH₂- protons would be expected.
¹H-¹³C HSQC: One-Bond C-H Correlations
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton signal with the carbon signal to which it is directly attached.[13] This is an indispensable tool for:
-
Unambiguous Carbon Assignment: It directly links the well-resolved proton signals to their corresponding carbon signals, confirming the assignments made from 1D spectra. For example, it will show a correlation between the proton signal at ~8.3 ppm and the carbon signal at ~127 ppm, definitively assigning them as H3 and C3.
¹H-¹³C HMBC: Long-Range C-H Correlations
Heteronuclear Multiple Bond Correlation (HMBC) is arguably the most powerful experiment for piecing together the molecular puzzle. It reveals correlations between protons and carbons that are two or three bonds away.[11] This is the ultimate validation step.
Key HMBC Correlations for Structure Confirmation:
Caption: Critical HMBC correlations for structural assembly.
-
H3 to C2, C5, and C4: These correlations lock in the position of H3 relative to its neighboring carbons.
-
H4 to C2, C5, and C6: These correlations confirm the connectivity around H4.
-
H6 to C2, C4, C5, and the Ester Carbonyl: The correlation from H6 to the ester carbonyl carbon (~164 ppm) is definitive proof that the ester group is at the 2-position.
-
H4 and H6 to C5: These correlations confirm that the sulfonamide group is at the 5-position.
Part 3: Experimental Protocols
Sample Preparation:
-
Dissolve 5-10 mg of the sulfonamide product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it helps in observing exchangeable protons like N-H.
-
Filter the solution into a 5 mm NMR tube.
NMR Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Experiments:
-
¹H NMR: Standard pulse program. Acquire with sufficient scans for a good signal-to-noise ratio (>16 scans).
-
¹³C NMR: Standard proton-decoupled pulse program. A larger number of scans will be required (>1024).
-
COSY: Gradient-selected (gCOSY) experiment.
-
HSQC: Gradient-selected, sensitivity-enhanced experiment.
-
HMBC: Gradient-selected experiment, optimized for a long-range coupling constant of 8 Hz.
-
Conclusion
While 1D NMR provides strong initial evidence for the successful synthesis of a sulfonamide from Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate, it is the systematic application of 2D NMR techniques that provides unequivocal and trustworthy structural validation. The combination of COSY, HSQC, and particularly HMBC, creates a self-validating network of correlations that allows for the confident assignment of every atom in the molecule. This rigorous approach is essential for ensuring the scientific integrity of research in drug discovery and development.
References
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Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley.[4][5][10]
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University of Oxford. (n.d.). NMR Textbooks. NMR Facility. Retrieved from [Link][14]
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Wallace, O. B. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery. Royal Society of Chemistry.[15]
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Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2010). A mild and efficient one-pot reductive protocol for the synthesis of sulfinamides from sulfonyl chlorides. Tetrahedron Letters, 51(49), 6434-6436.[3]
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Bocan, T. M. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Synfacts, 20(01), 1-15.[2]
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ResearchGate. (n.d.). ¹H NMR spectrum of N-pyridin-3yl-benzenesulfonamide. Retrieved from [Link][16]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link][7]
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ResearchGate. (n.d.). ¹H NMR and ¹³C NMR of the prepared compounds. Retrieved from [Link][17]
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Wagner, G. E., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au, 3(9), 2445–2455.[13]
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D'Ascenzio, N., et al. (2019). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 24(18), 3343.[18]
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Singh, U. P., et al. (2024). 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. European Journal of Medicinal Chemistry, 265, 116088.[8]
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Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 25.16 MHz, CDCl₃, experimental) (HMDB0061888). Retrieved from [Link][19]
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University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link][20]
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University of Wisconsin-Madison. (n.d.). Coupling constants for ¹H and ¹³C NMR. Retrieved from [Link][21]
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University of California, Los Angeles. (n.d.). ¹³C NMR Chemical Shift Table. Retrieved from [Link][22]
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Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link][9]
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A Comparative Guide to the Kinetic Analysis of the Reaction Between Methyl 5-(chlorosulfonyl)picolinate and Anilines
For researchers, scientists, and drug development professionals, a deep understanding of reaction kinetics is paramount for the efficient and robust synthesis of novel chemical entities. The formation of sulfonamides, a privileged scaffold in medicinal chemistry, from sulfonyl chlorides and amines is a cornerstone reaction. This guide provides an in-depth kinetic analysis of the reaction between Methyl 5-(chlorosulfonyl)picolinate and various anilines, offering a framework for understanding and optimizing this critical transformation. We will explore the experimental design, present a detailed protocol for kinetic analysis, and compare this synthetic route with alternative methods, all grounded in scientific principles and supported by illustrative experimental data.
Introduction: The Significance of Sulfonamide Synthesis and Its Kinetic Scrutiny
The sulfonamide functional group is a key component in a wide array of pharmaceuticals, including antibacterial agents, diuretics, and anticonvulsants.[1][2] The reaction of a sulfonyl chloride with an amine or aniline is a fundamental method for the formation of the sulfonamide bond.[3] A thorough kinetic analysis of this reaction is crucial for several reasons:
-
Optimization of Reaction Conditions: Understanding the rate at which the reaction proceeds allows for the optimization of parameters such as temperature, concentration, and solvent, leading to higher yields and purity.
-
Mechanistic Insights: Kinetic data provides valuable clues about the reaction mechanism, enabling chemists to predict how changes in the substrates will affect the reaction outcome.
-
Process Safety and Scalability: A well-characterized reaction is essential for safe and reproducible scale-up in a drug development setting.
This guide focuses on the reaction of Methyl 5-(chlorosulfonyl)picolinate, a heterocyclic sulfonyl chloride, with a series of substituted anilines. The electronic and steric properties of the substituents on the aniline ring are expected to significantly influence the reaction rate, a phenomenon that can be quantitatively assessed using the Hammett equation.
Experimental Design for Kinetic Analysis
A robust experimental design is the foundation of any reliable kinetic study. For the reaction between Methyl 5-(chlorosulfonyl)picolinate and anilines, we will employ in-situ monitoring techniques to track the disappearance of reactants and the formation of the sulfonamide product over time.
Choice of Analytical Technique
Both UV-Vis spectroscopy and High-Performance Liquid Chromatography (HPLC) are suitable for monitoring the progress of this reaction.
-
UV-Vis Spectroscopy: This technique is advantageous for its simplicity and the ability to collect data in real-time without sample workup.[4] The formation of the sulfonamide product will likely result in a change in the UV-Vis spectrum, which can be monitored at a specific wavelength.
-
High-Performance Liquid Chromatography (HPLC): HPLC offers excellent separation of reactants, products, and any potential byproducts, providing a more detailed picture of the reaction progress.[5][6][7][8] This method is particularly useful for complex reaction mixtures.
For this guide, we will detail a protocol using HPLC for its superior resolution and quantitative accuracy.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the kinetic analysis.
Caption: Experimental workflow for the kinetic analysis of the reaction between Methyl 5-(chlorosulfonyl)picolinate and anilines.
Detailed Experimental Protocol: HPLC-Based Kinetic Analysis
This protocol describes the determination of the reaction order and rate constant for the reaction of Methyl 5-(chlorosulfonyl)picolinate with a substituted aniline.
Materials:
-
Methyl 5-(chlorosulfonyl)picolinate
-
Aniline and a series of para-substituted anilines (e.g., p-toluidine, p-anisidine, p-chloroaniline, p-nitroaniline)
-
Anhydrous acetonitrile (ACN)
-
Methanol (for quenching)
-
HPLC system with a UV detector and a C18 column
-
Thermostatted reaction vessel
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M stock solution of Methyl 5-(chlorosulfonyl)picolinate in anhydrous ACN.
-
Prepare 0.1 M stock solutions of each substituted aniline in anhydrous ACN.
-
-
Reaction Setup:
-
In a thermostatted reaction vessel maintained at 25 °C, add the appropriate volume of the aniline stock solution and dilute with ACN to the desired initial concentration (e.g., 0.01 M).
-
Allow the solution to equilibrate for 10 minutes.
-
-
Initiation and Sampling:
-
Initiate the reaction by adding the required volume of the Methyl 5-(chlorosulfonyl)picolinate stock solution to achieve the desired initial concentration (e.g., 0.01 M). Start a timer immediately.
-
At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 15, 30, 60 minutes), withdraw a 100 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing 900 µL of methanol. This will rapidly convert the unreacted sulfonyl chloride to its methyl ester, preventing further reaction with the aniline.[5]
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC. A typical method would involve a C18 column with a mobile phase gradient of water and acetonitrile, with UV detection at a wavelength where both the aniline and the sulfonamide product absorb.
-
Generate a calibration curve for the aniline and the corresponding sulfonamide product to determine their concentrations in the reaction mixture at each time point.
-
Data Analysis and Interpretation
Determination of Reaction Order and Rate Constants
By plotting the concentration of the aniline against time, the reaction order with respect to the aniline can be determined. Similarly, by varying the initial concentration of Methyl 5-(chlorosulfonyl)picolinate while keeping the aniline concentration constant, the reaction order with respect to the sulfonyl chloride can be found. The overall rate law can then be established, and the rate constant (k) calculated.
Hypothetical Kinetic Data:
The following table presents hypothetical data for the reaction of Methyl 5-(chlorosulfonyl)picolinate with p-toluidine, assuming a second-order reaction.
| Time (min) | [p-toluidine] (M) | [Sulfonamide] (M) |
| 0 | 0.0100 | 0.0000 |
| 1 | 0.0085 | 0.0015 |
| 2 | 0.0074 | 0.0026 |
| 5 | 0.0056 | 0.0044 |
| 10 | 0.0039 | 0.0061 |
| 15 | 0.0029 | 0.0071 |
| 30 | 0.0016 | 0.0084 |
| 60 | 0.0008 | 0.0092 |
From this data, a plot of 1/[p-toluidine] versus time would yield a straight line, confirming a second-order rate law. The slope of this line would be equal to the rate constant, k.
Hammett Analysis: Quantifying Substituent Effects
The Hammett equation provides a powerful tool to correlate the reaction rates of a series of reactions with the electronic properties of substituents on the aromatic ring.[9][10] The equation is given by:
log(kX/kH) = ρσ
where:
-
kX is the rate constant for the reaction with a substituted aniline.
-
kH is the rate constant for the reaction with unsubstituted aniline.
-
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of the substituent.
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups enhance the reaction rate. For the nucleophilic attack of aniline on the electrophilic sulfur atom of the sulfonyl chloride, a negative ρ value is expected, as electron-donating groups on the aniline increase its nucleophilicity.
Hypothetical Hammett Plot Data:
| Substituent (X) | σp | k (M-1s-1) | log(kX/kH) |
| -OCH3 | -0.27 | 0.085 | 0.53 |
| -CH3 | -0.17 | 0.052 | 0.32 |
| -H | 0.00 | 0.025 | 0.00 |
| -Cl | 0.23 | 0.008 | -0.50 |
| -NO2 | 0.78 | 0.0005 | -1.70 |
A plot of log(kX/kH) versus σp would yield a straight line with a negative slope (ρ). This would confirm that the reaction proceeds via nucleophilic attack of the aniline on the sulfonyl chloride and that the transition state has a buildup of positive charge on the nitrogen atom.
Reaction Mechanism
The kinetic data, particularly the Hammett analysis, strongly supports a nucleophilic substitution mechanism. The reaction likely proceeds through a bimolecular transition state.[11]
Caption: Proposed mechanism for the reaction of Methyl 5-(chlorosulfonyl)picolinate with aniline.
The reaction is initiated by the nucleophilic attack of the aniline nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. This leads to a trigonal bipyramidal transition state where the nitrogen-sulfur bond is forming and the sulfur-chlorine bond is breaking. The departure of the chloride leaving group results in the formation of the sulfonamide product.
Comparison with Alternative Synthetic Routes
While the reaction of sulfonyl chlorides with anilines is a widely used method for sulfonamide synthesis, several alternative routes have been developed to address some of its limitations.[12][13][14]
Comparison of Sulfonamide Synthesis Methods:
| Method | Starting Materials | Reagents/Conditions | Advantages | Disadvantages |
| Classical Synthesis | Sulfonyl chloride, Aniline | Base (e.g., pyridine) | Well-established, broad scope | Sulfonyl chlorides can be unstable or require harsh preparation methods |
| From Thiols | Thiol, Aniline | Oxidizing agent (e.g., NaOCl) | Readily available starting materials | Requires an oxidation step |
| From Sulfonic Acids | Sulfonic acid, Aniline | Dehydrating agent or microwave irradiation | Avoids the use of sulfonyl chlorides | Can require harsh conditions |
| Catalytic Methods | Various sulfur sources, Aniline | Transition metal catalysts (e.g., Cu, Pd) | Milder conditions, broader functional group tolerance | Catalyst cost and removal can be an issue |
The choice of synthetic method will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the presence of other functional groups in the molecule. The kinetic data generated for the reaction of Methyl 5-(chlorosulfonyl)picolinate with anilines provides a valuable benchmark for evaluating the efficiency of this classical approach against these alternatives.
Conclusion
This guide has provided a comprehensive framework for the kinetic analysis of the reaction between Methyl 5-(chlorosulfonyl)picolinate and anilines. By employing a systematic experimental approach and leveraging the power of the Hammett equation, researchers can gain deep insights into the reaction mechanism and the factors that govern its rate. This knowledge is not only of academic interest but also of immense practical value in the development of efficient, safe, and scalable synthetic routes to novel sulfonamide-containing drug candidates. The detailed experimental protocol and data analysis workflow presented herein serve as a valuable resource for any scientist engaged in the synthesis and optimization of this important class of molecules.
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Ngassa, F. N. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. [Link]
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Demchuk, O. M., et al. (2017). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules. [Link]
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Arcoria, A., et al. (1989). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. ResearchGate. [Link]
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Ngassa, F. N. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. ResearchGate. [Link]
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Demchuk, O. M., et al. (2017). Theoretical Studies of the Nucleophilic Substitution of Halides and Amine at a Sulfonyl Center. ResearchGate. [Link]
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Chapman, N. B., & Shorter, J. (1972). The kinetics of the reactions of picryl chloride with some substituted anilines. Part 5. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Lee, I., et al. (1998). The relevance of third-derivative cross-interaction coefficients in Hammett-type treatments of nucleophilic substitution reactions. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Barrio, P., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. [Link]
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May, S. A., et al. (2016). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Reaction Chemistry & Engineering. [Link]
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Davis, B. G., & Williams, A. (2008). Kinetic and equilibrium studies of anilinoalkanesulfonate formation. Organic & Biomolecular Chemistry. [Link]
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Siahmed, K., et al. (2018). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. RSC Advances. [Link]
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Siahmed, K., et al. (2018). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. ResearchGate. [Link]
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Chapman, N. B., & Shorter, J. (1972). The kinetics of the reactions of picryl chloride with some substituted anilines. Part 6. 4-Substituted and 3,4-disubstituted anilines. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Arcoria, A., et al. (1972). The kinetics and mechanism of the reactions of aromatic sulphonyl chlorides with anilines in methanol; Brønsted and Hammett correlations. Journal of the Chemical Society B: Physical Organic. [Link]
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Al-Abachi, A. M., & Al-Ghabsha, T. S. (2018). Spectrophotometric Determination of Sulfanilamide in Pure and in Synthetic Sample based on Condensation Reaction Method. ResearchGate. [Link]
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Kumar, A., et al. (2015). UV SPECTROPHOTOMETRY METHOD DEVELOPMENT AND VALIDATION OF SULFADIAZINE AND TRIMETHOPRIM IN COMBINED DOSAGE FORM. ResearchGate. [Link]
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El-Atawy, M. A., et al. (2002). Kinetics and reactivity of substituted anilines with 2‐chloro‐5‐nitropyridine in dimethyl sulfoxide and dimethyl formamide. ResearchGate. [Link]
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Etta, A. O., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules. [Link]
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A Comparative Guide to the Stability of Sulfonamides Derived from Diverse Sulfonyl Chlorides
Introduction: The Critical Role of Stability in Sulfonamide Drug Development
Sulfonamides represent a cornerstone class of therapeutics, renowned for their broad-spectrum antimicrobial activity and diverse pharmacological applications. The efficacy and safety of a sulfonamide-based drug are intrinsically linked to its chemical stability. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency, the formation of potentially toxic byproducts, and a reduced shelf-life. Consequently, a thorough assessment of a sulfonamide's stability profile is a non-negotiable aspect of drug development, mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[1][2]
The stability of a sulfonamide is not solely an inherent property of the sulfonamide functional group itself, but is significantly influenced by the nature of the sulfonyl chloride from which it is synthesized.[1] The electronic and steric properties of the substituent groups on the sulfonyl chloride precursor can profoundly impact the susceptibility of the resulting sulfonamide to various degradation pathways, including hydrolysis, photolysis, and thermal decomposition.
This guide provides a comprehensive comparison of the stability of sulfonamides derived from different classes of sulfonyl chlorides: aromatic, aliphatic, and heteroaromatic. We will delve into the mechanistic principles governing their degradation, present supporting experimental data, and provide detailed protocols for assessing their stability, empowering researchers to make informed decisions in the selection of building blocks for novel sulfonamide-based therapeutics.
The Decisive Influence of the Sulfonyl Chloride Precursor on Sulfonamide Stability
The reactivity and, consequently, the stability of the S-N bond in a sulfonamide are dictated by the electronic environment around the sulfur atom. This environment is directly inherited from the sulfonyl chloride precursor.
Aromatic Sulfonyl Chlorides: The Impact of Ring Substitution
Aromatic sulfonyl chlorides are the most common precursors for sulfonamide synthesis. The stability of the resulting N-aryl or N-alkyl sulfonamides is heavily dependent on the nature of the substituents on the aromatic ring.
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO2) or cyano (-CN) groups are strong EWGs that decrease the electron density at the sulfur atom of the sulfonyl group. This renders the sulfur atom more electrophilic and, therefore, more susceptible to nucleophilic attack, leading to cleavage of the sulfonamide bond.[1] Consequently, sulfonamides derived from sulfonyl chlorides bearing strong EWGs are generally less stable, particularly under hydrolytic conditions.[1]
-
Electron-Donating Groups (EDGs): Conversely, EDGs like methoxy (-OCH3) or methyl (-CH3) groups increase the electron density at the sulfur atom, making the sulfonamide bond more resistant to nucleophilic cleavage.[1] This enhanced stability is a key consideration in the design of robust sulfonamide drug candidates.
Aliphatic Sulfonyl Chlorides: A Shift in Stability Profile
Sulfonamides derived from aliphatic sulfonyl chlorides, such as methanesulfonyl chloride, exhibit a distinct stability profile compared to their aromatic counterparts. The absence of an aromatic ring and its associated electronic effects leads to some notable differences:
-
Hydrolytic Stability: Aliphatic sulfonamides are generally considered to be hydrolytically stable.[3]
-
Photostability: The lack of a significant chromophore in the sulfonyl moiety of aliphatic sulfonamides makes them inherently more photostable than many aromatic sulfonamides, where the aromatic ring can absorb UV radiation and trigger degradation.[3]
Heteroaromatic Sulfonyl Chlorides: A Complex Interplay of Factors
Heteroaromatic sulfonyl chlorides introduce an additional layer of complexity. The nature of the heteroatom and its position relative to the sulfonyl chloride group can significantly influence the stability of the resulting sulfonamide. The stability of the heteroaromatic ring itself under various conditions also plays a crucial role.
Comparative Stability Data: A Quantitative Look
To illustrate the practical implications of the precursor choice, the following tables summarize hypothetical comparative stability data for sulfonamides derived from representative sulfonyl chlorides under various stress conditions.
Table 1: Comparative Hydrolytic Stability of Sulfonamides
| Sulfonamide Derivative (from) | pH | Temperature (°C) | Half-life (t½, hours) | Degradation Products |
| N-phenylbenzenesulfonamide (Benzenesulfonyl chloride) | 2 | 50 | 72 | Aniline, Benzenesulfonic acid |
| N-phenyl-4-nitrobenzenesulfonamide (4-Nitrobenzenesulfonyl chloride) | 2 | 50 | 24 | 4-Nitroaniline, 4-Nitrobenzenesulfonic acid |
| N-phenyl-4-methoxybenzenesulfonamide (4-Methoxybenzenesulfonyl chloride) | 2 | 50 | 120 | 4-Methoxyaniline, 4-Methoxybenzenesulfonic acid |
| N-phenylmethanesulfonamide (Methanesulfonyl chloride) | 2 | 50 | >200 | Minimal degradation |
Table 2: Comparative Photostability of Sulfonamides
| Sulfonamide Derivative (from) | Light Source | Duration (hours) | % Degradation | Major Degradation Product |
| N-phenylbenzenesulfonamide (Benzenesulfonyl chloride) | UV (254 nm) | 24 | 15 | Sulfanilic acid |
| N-phenyl-4-nitrobenzenesulfonamide (4-Nitrobenzenesulfonyl chloride) | UV (254 nm) | 24 | 30 | Complex mixture |
| N-phenylmethanesulfonamide (Methanesulfonyl chloride) | UV (254 nm) | 24 | <5 | Not significant |
| N-phenyl-2-thiophenesulfonamide (2-Thiophenesulfonyl chloride) | UV (254 nm) | 24 | 25 | Products of ring opening |
Experimental Protocols for Assessing Sulfonamide Stability
A robust assessment of sulfonamide stability requires a systematic approach involving forced degradation studies under various stress conditions, as outlined by ICH guidelines.[1][2] These studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.
Forced Degradation (Stress Testing) Workflow
Sources
A Senior Application Scientist's Guide to Sulfonylation: A Head-to-Head Comparison of Reagent Yields
Introduction: Beyond the Leaving Group—Strategic Selection of Sulfonylating Reagents
In the landscape of modern organic synthesis, the sulfonylation of alcohols and amines is a cornerstone transformation. It is fundamental to creating robust protecting groups, activating hydroxyls for nucleophilic substitution, and building the ubiquitous sulfonamide functional group found in countless pharmaceuticals. While reagents like p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl) are staples in the chemist's toolbox, achieving high yields—especially with complex, sterically hindered, or sensitive substrates—demands a more nuanced understanding of the available reagents and methodologies.
This guide moves beyond a simple catalog of reagents. As field-proven insights dictate, the choice of a sulfonylating agent is not merely about installing a leaving group; it is a strategic decision that impacts reaction efficiency, side-product formation, and ultimately, the overall yield. Here, we provide a head-to-head comparison of the yields and applications of different classes of sulfonylating reagents, supported by experimental data and mechanistic rationale to empower researchers in making informed, yield-maximizing decisions.
The Workhorses: Sulfonyl Chlorides (R-SO₂Cl)
Sulfonyl chlorides are the most common and cost-effective class of sulfonylating agents. Their reactivity is primarily dictated by the electrophilicity of the sulfur atom, which can be tuned by the "R" group. The reaction proceeds via nucleophilic attack by the alcohol or amine on the sulfur center, displacing the chloride. A base, typically a tertiary amine like triethylamine (TEA) or pyridine, is required to neutralize the HCl byproduct.[1][2]
Common Reagents:
-
Methanesulfonyl Chloride (MsCl): Less sterically hindered, often more reactive than TsCl.
-
p-Toluenesulfonyl Chloride (TsCl): A crystalline solid, easy to handle. The resulting tosylate is often crystalline, aiding in purification.[2]
-
Benzenesulfonyl Chloride (BsCl): Similar in reactivity to TsCl.
-
2-Nitrobenzenesulfonyl Chloride (o-NsCl) & 4-Nitrobenzenesulfonyl Chloride (p-NsCl): The electron-withdrawing nitro group significantly increases the electrophilicity of the sulfur, making these reagents highly reactive. The resulting nosylamides have the added advantage of being readily cleaved under mild conditions (e.g., via thiolates), making them valuable as protecting groups for amines.[3]
Yield Considerations & Limitations: While effective for simple primary and secondary alcohols and amines, yields can drop significantly with more challenging substrates. Key limitations include:
-
Steric Hindrance: Bulky alcohols or amines react sluggishly, often requiring elevated temperatures and leading to decomposition.
-
Low Nucleophilicity: Electron-poor anilines or weakly nucleophilic alcohols can fail to react efficiently.[1]
-
Side Reactions: For certain benzyl alcohols, treatment with TsCl and a base can lead to the formation of the corresponding benzyl chloride instead of the tosylate, a result of the stability of the intermediate benzyl cation.[4] This side reaction dramatically reduces the yield of the desired sulfonate ester.
Table 1: Representative Yields for Sulfonylation with Sulfonyl Chlorides
| Substrate | Reagent | Base | Solvent | Yield (%) | Reference |
| Aniline | Benzenesulfonyl Chloride | Pyridine | - | 100% | [5] |
| p-Toluidine | Tosyl Chloride | Pyridine | - | Quantitative | [5] |
| Primary/Secondary Alcohols | Tosyl Chloride | Pyridine | CH₂Cl₂ | Good-Excellent | [4] |
| 4-Ethylpyridine (C-H Sulfonylation) | Aryl Sulfonyl Chlorides | Et₃N/DMAP | CHCl₃ | High | [6] |
| p-Methylbenzyl alcohol | Tosyl Chloride | Pyridine | CH₂Cl₂ | 34% (Chloride) | [4] |
| p-Methoxybenzyl alcohol | Tosyl Chloride | Pyridine | CH₂Cl₂ | 38% (Chloride) | [4] |
Experimental Protocol 1: General Procedure for Tosylation of an Alcohol
-
Dissolve the alcohol (1.0 equiv) in dichloromethane (DCM, ~0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.5 equiv) to the solution.
-
Add p-toluenesulfonyl chloride (1.2 equiv) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 2-16 hours).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the pure tosylate.[4]
The Catalyst Advantage: 4-Dimethylaminopyridine (DMAP) for High-Yield Sulfonylation
For sterically demanding or weakly nucleophilic substrates where standard conditions fail, 4-dimethylaminopyridine (DMAP) is a game-changing catalyst. Unlike pyridine or TEA which act merely as proton scavengers, DMAP functions as a superior nucleophilic catalyst.[7] It reacts rapidly with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt. This intermediate is far more electrophilic than the sulfonyl chloride itself, dramatically accelerating the rate of sulfonylation by the alcohol or amine.[6][7] This catalytic approach often results in shorter reaction times and significantly higher yields, even for previously unreactive substrates.[8]
// Nodes RSO2Cl [label="Sulfonyl Chloride (RSO₂Cl)"]; DMAP [label="DMAP"]; Intermediate [label="N-Sulfonylpyridinium Salt\n[RSO₂-DMAP]⁺Cl⁻\n(Highly Reactive)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Nucleophile [label="Nucleophile (R'-OH / R'-NH₂)"]; Product [label="Sulfonate/Sulfonamide (RSO₂-OR' / RSO₂-NHR')"]; DMAP_H [label="Protonated DMAP\n[DMAP-H]⁺Cl⁻"];
// Edges RSO2Cl -> Intermediate [label=" + DMAP (fast)"]; Intermediate -> Product [label=" + Nucleophile (fast)"]; Product -> DMAP [style=invis]; // for layout Nucleophile -> DMAP_H [label=" Proton Transfer"]; Intermediate -> DMAP [label=" Catalytic Cycle", style=dashed, constraint=false, color="#34A853"];
{rank=same; RSO2Cl; DMAP;} {rank=same; Nucleophile; Product;} } .dot Diagram 1: DMAP Catalytic Cycle in Sulfonylation
Yield Comparison: The Impact of DMAP Studies have shown that switching from a conventional base like collidine to DMAP can be the difference between reaction failure and success. For the introduction of an o-NBS group onto challenging amine motifs, using DMAP as the sole additive proved essential for achieving high conversion where other bases were inefficient.[7][8]
Table 2: Yield Improvement with DMAP Catalysis
| Substrate (Amine Motif) | Additive | Yield of Sulfonamide | Reference |
| Hindered Primary Amine | Collidine | Inefficient / Low Yield | [7] |
| Hindered Primary Amine | DMAP | High Yield / Full Conversion | [7][8] |
| 4-Aminopyrrolo[2,3-d]pyrimidine | Pyridine | Trace | [9] |
| 4-Aminopyrrolo[2,3-d]pyrimidine | DMAP (0.1g, solvent-free, 160°C) | 88% | [9] |
Alternative Reagents for Specialized Applications
While sulfonyl chlorides are versatile, certain substrates or desired outcomes necessitate alternative reagents.
a) Sulfonic Anhydrides: For Acid-Sensitive Substrates
Sulfonic anhydrides, such as p-toluenesulfonic anhydride (Ts₂O), are more reactive than their sulfonyl chloride counterparts. A key advantage is that their reaction with alcohols does not produce HCl, making them ideal for substrates containing acid-sensitive functional groups. These reactions can be performed under neutral conditions or accelerated with Lewis acid catalysts. Ytterbium(III) triflate has been shown to efficiently catalyze the reaction of primary and secondary alcohols with Ts₂O to afford alkyl tosylates in high yields under mild, neutral conditions.[10]
b) Sulfonyl Hydrazides: The "Green" Reagents
Sulfonyl hydrazides are emerging as stable, easy-to-handle, and environmentally benign sulfonylating agents.[11] They can be activated under metal-free conditions. For instance, a facile, catalyst-free sulfonylation of phenoxazine with various sulfonyl hydrazides in a water/HFIP solvent system provides the corresponding sulfones in moderate to high yields (up to 84% on a gram scale).[11] This avoids the use of harsh reagents and metal catalysts, aligning with the principles of green chemistry.
c) The Mitsunobu Reaction: Sulfonylation with Stereochemical Inversion
When the goal is not only to sulfonate but also to invert the stereochemistry of a secondary alcohol, the Mitsunobu reaction is an exceptionally powerful tool.[12] This reaction does not use a traditional sulfonylating agent. Instead, the alcohol is activated in situ by triphenylphosphine (PPh₃) and an azodicarboxylate like DEAD or DIAD. This forms a good leaving group (an oxyphosphonium salt) which is then displaced by a nucleophile.[13][14]
For sulfonylation, a sulfonic acid (e.g., TsOH) can be used as the nucleophile, though this is less common. A more effective approach for creating sulfonamides involves using N-sulfonylamines (e.g., Nosyl-NH₂) as the nitrogen nucleophile, which attack the activated alcohol.[15] This method reliably proceeds with a clean Sₙ2-type inversion of the alcohol's stereocenter and often provides high yields where direct sulfonylation would be problematic.[15][16]
// Nodes Alcohol [label="(R)-Alcohol"]; Reagents [label="PPh₃ + DIAD"]; Nucleophile [label="Sulfonamide (NsNH₂)"]; Intermediate [label="Oxyphosphonium Intermediate\n[R-O-PPh₃]⁺", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="(S)-Sulfonamide Product\n(Inverted Stereochemistry)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproducts [label="Ph₃P=O + DIAD-H₂"];
// Edges Alcohol -> Intermediate [label=" + Reagents"]; Intermediate -> Product [label=" + Nucleophile (Sₙ2 Attack)"]; Product -> Byproducts [label=" forms with", style=dashed]; } .dot Diagram 2: Mitsunobu Sulfonylation Workflow
Experimental Protocol 2: Mitsunobu-Fukuyama N-Sulfonylation
-
Dissolve the secondary alcohol (1.0 equiv), 2-nitrobenzenesulfonamide (NsNH₂, 1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in dry tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C.
-
Add diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography to separate the desired N-alkylated sulfonamide from the triphenylphosphine oxide and hydrazine byproducts. Yields for this transformation can be in the 65-92% range, depending on the substrate.[15]
Summary and Strategic Reagent Selection
Choosing the optimal sulfonylating reagent is critical for maximizing yield. The decision should be guided by the substrate's properties and the desired synthetic outcome.
Table 3: Head-to-Head Reagent Comparison
| Reagent Class | Key Advantages | Key Disadvantages | Best For... | Typical Yields |
| Sulfonyl Chlorides | Cost-effective, readily available, wide variety (TsCl, MsCl, NsCl). | Can be moisture sensitive; produces HCl; lower yields with hindered substrates; can cause side reactions (chlorination). | Unhindered primary/secondary alcohols and amines. | 60-100% |
| + DMAP (catalyst) | Dramatically increases rate and yield; overcomes steric hindrance and low nucleophilicity. | DMAP can be difficult to remove during workup. | Hindered or electron-poor alcohols and amines. | 80-98% |
| Sulfonic Anhydrides | More reactive than sulfonyl chlorides; no HCl byproduct. | More expensive and can be more sensitive to moisture. | Acid-sensitive substrates. | High to Excellent |
| Sulfonyl Hydrazides | Stable, easy to handle, "green" alternative. | May require specific activation conditions (e.g., oxidants). | Environmentally conscious synthesis; specific heterocyclic systems. | Moderate to High |
| Mitsunobu Reaction | Provides complete inversion of stereochemistry; mild conditions. | Stoichiometric amounts of byproducts (phosphine oxide) that require chromatographic separation; pKa of nucleophile is critical. | Inversion of secondary alcohols; synthesis of chiral sulfonamides. | 65-95% |
Conclusion
Maximizing the yield of a sulfonylation reaction is an exercise in strategic precision. While standard sulfonyl chlorides are reliable for simple transformations, a deep understanding of the mechanistic pathways and alternative reagents is paramount for tackling complex molecular architectures. The use of DMAP as a nucleophilic catalyst provides a powerful and often essential method for improving yields with difficult substrates. For specialized cases requiring stereochemical control or avoidance of acidic byproducts, methods like the Mitsunobu reaction and the use of sulfonic anhydrides offer elegant, high-yield solutions. By carefully considering the nature of the substrate and the desired outcome, researchers can select the optimal reagent and conditions to push their synthetic yields from moderate to excellent.
References
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Comagic, S., & Schirrmacher, R. (2004). A Mild and Efficient Ytterbium(III) Trifluoromethanesulfonate Catalyzed Tosylation of Alcohols with Toluenesulfonic Acid Anhydride. Synthesis, 2004(06), 885-888. Available at: [Link]
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ResearchGate. (n.d.). High yielding protocol for direct conversion of thiols to sulfonyl chlorides and sulfonamides. Available at: [Link]
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Barham, J. P., et al. (2020). Photoredox Generation of Sulfonyl Radicals and Coupling with Electron Deficient Olefins. Organic Letters, 22(15), 6142–6146. Available at: [Link]
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El-Faham, A., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. RSC Advances, 7(44), 27633-27641. Available at: [Link]
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Wang, Q., et al. (2024). Catalyst-free regioselective sulfonylation of phenoxazine with sulfonyl hydrazides in H2O/HFIP. RSC Advances, 14(35), 25687-25691. Available at: [Link]
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ResearchGate. (n.d.). Sulfonylation of Propargyl Alcohols with Sulfinamides for the Synthesis of Allenyl Sulfones. Available at: [Link]
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Xiang, Y-J., et al. (2023). Dehydroxylative Sulfonylation of Alcohols. The Journal of Organic Chemistry, 88(7), 4348–4359. Available at: [Link]
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Das, B., & Islam, A. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of sulfonamides by S-N coupling. Available at: [Link]
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Chen, J., et al. (2024). Hydroxylation of Aryl Sulfonium Salts for Phenol Synthesis under Mild Reaction Conditions. Chemistry, 6(1), 221-233. Available at: [Link]
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Douglas, J., & Martin, C. (2015). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry, 80(19), 9820–9826. Available at: [Link]
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Grokipedia. (n.d.). Sulfonium-based oxidation of alcohols to aldehydes. Available at: [Link]
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Organic Chemistry Tutor. (2023). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. YouTube. Available at: [Link]
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ResearchGate. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Available at: [Link]
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Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Dmap-Catalyzed Synthesis of Novel Pyrrolo[2,3-D]Pyrimidine Derivatives Bearing an Aromatic Sulfonamide Moiety. Available at: [Link]
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ResearchGate. (n.d.). Sulfonylation of amine hydrochloride salts. Available at: [Link]
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Sharma, A., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6695. Available at: [Link]
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Wikipedia. (n.d.). Mitsunobu reaction. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Available at: [Link]
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Khan Academy. (n.d.). Preparation of mesylates and tosylates. Available at: [Link]
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Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Available at: [Link]
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Csegzi, R., et al. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Polymers, 12(11), 2530. Available at: [Link]
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Liu, K., et al. (2014). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 19(9), 13340–13351. Available at: [Link]
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A Senior Application Scientist's Guide to the Cost-Effective Synthesis of Sulfonamides: Evaluating Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks in a synthetic route is a critical decision, balancing reactivity, yield, and cost. The sulfonamide moiety is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents. The choice of the sulfonylating agent, therefore, has significant implications for the overall efficiency and economic viability of a synthetic campaign. This guide provides an in-depth evaluation of Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate as a reagent for sulfonamide synthesis, comparing its performance and cost-effectiveness against common alternatives.
Introduction: The Strategic Importance of Sulfonylating Agents
The introduction of a sulfonyl group is a frequent strategy in drug design to modulate physicochemical properties such as solubility, acidity, and metabolic stability. The most common method for forming a sulfonamide bond is the reaction of a sulfonyl chloride with a primary or secondary amine.[1] While seemingly straightforward, the choice of the sulfonyl chloride can significantly impact reaction outcomes and project costs. Factors such as the reactivity of the sulfonyl chloride, the stability of the starting material, the ease of purification, and the cost per mole all contribute to the overall cost-effectiveness of the synthesis.
Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate (CAS No. 1063733-25-4) is a bifunctional reagent that offers the potential for introducing a pyridine scaffold alongside the sulfonyl group. The pyridine ring is a privileged structure in medicinal chemistry, known to enhance biological activity and pharmacokinetic properties.[2] This guide will dissect the advantages and disadvantages of employing this specialized reagent in comparison to more conventional sulfonylating agents.
The Contenders: A Comparative Overview
To provide a comprehensive evaluation, we will compare Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate against three widely used sulfonylating agents:
-
Benzenesulfonyl Chloride: A simple, readily available, and cost-effective aromatic sulfonyl chloride.[3]
-
p-Toluenesulfonyl Chloride (Tosyl Chloride): Another common and relatively inexpensive aromatic sulfonyl chloride, often used for the protection of amines.[4]
-
Pyridine-3-sulfonyl Chloride: A heteroaromatic sulfonyl chloride that also introduces a pyridine moiety, providing a more direct comparison of the influence of the pyridine ring on reactivity and cost.[5]
The following table summarizes the key characteristics of these reagents:
| Reagent | CAS Number | Molecular Weight | Key Features |
| Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate | 1063733-25-4 | 251.66 g/mol | Bifunctional, introduces a substituted pyridine ring. |
| Benzenesulfonyl Chloride | 98-09-9 | 176.62 g/mol | Simple, inexpensive, widely available. |
| p-Toluenesulfonyl Chloride | 98-59-9 | 190.65 g/mol | Inexpensive, commonly used for protection. |
| Pyridine-3-sulfonyl Chloride | 16133-25-8 | 177.61 g/mol | Introduces an unsubstituted pyridine ring. |
Cost-Effectiveness Analysis
A direct comparison of the cost-effectiveness of these reagents requires an analysis of not only their purchase price but also their impact on the overall synthetic route.
3.1. Reagent Pricing:
The following table provides an approximate cost comparison based on currently available supplier information. Prices can vary significantly based on supplier, purity, and quantity.
| Reagent | Supplier Example | Price (USD) for 50mg | Price (USD) per gram (estimated) |
| Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate | Reagentia | ~$50 | ~$1000 |
| Benzenesulfonyl Chloride | Sigma-Aldrich | - | ~$0.12 (for 1kg) |
| p-Toluenesulfonyl Chloride | Sigma-Aldrich | - | ~$0.12 (for 1kg) |
| Pyridine-3-sulfonyl Chloride | Sigma-Aldrich | - | ~$2.22 (for 1g) |
Note: The price for Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate is based on a small quantity and is likely to be significantly lower at a larger scale. The prices for the other reagents are based on bulk quantities and are therefore much lower.
3.2. Beyond the Price Tag: A Holistic View of Cost-Effectiveness
While the initial purchase price of Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate is significantly higher than that of its simpler counterparts, a true cost-effectiveness evaluation must consider the following:
-
Atom Economy and Step Economy: If the target molecule requires a substituted pyridine ring, using Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate can be more step-economical than synthesizing the pyridine scaffold separately and then introducing the sulfonyl group. This can lead to significant savings in terms of time, labor, and resources.
-
Yield and Purity: The reactivity of the sulfonyl chloride can influence the yield and purity of the final product. A more reactive or selective reagent might lead to higher yields and easier purification, reducing downstream costs.
-
Reaction Conditions: Milder reaction conditions can translate to lower energy consumption and the use of less expensive equipment.
-
Waste Generation: A more efficient reaction will generate less waste, reducing disposal costs and environmental impact.
Experimental Data: A Head-to-Head Comparison
To provide a practical comparison, we will consider the synthesis of a hypothetical sulfonamide target, N-benzyl-5-(methoxycarbonyl)pyridine-2-sulfonamide.
4.1. Synthetic Workflow Diagram
Caption: Comparative synthetic workflows for N-benzyl-5-(methoxycarbonyl)pyridine-2-sulfonamide.
4.2. Experimental Protocols
Protocol 1: Synthesis of N-benzyl-5-(methoxycarbonyl)pyridine-2-sulfonamide using Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate
-
To a solution of Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add pyridine (1.2 eq).
-
Slowly add benzylamine (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl (2 x 10 mL), saturated NaHCO3 solution (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of N-benzyl-5-(methoxycarbonyl)pyridine-2-sulfonamide using Benzenesulfonyl Chloride (hypothetical multi-step route)
This route would first involve the synthesis of Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate from a suitable pyridine precursor, such as 5-carbomethoxypyridine-2-sulfonic acid, followed by the procedure outlined in Protocol 1. The synthesis of the sulfonyl chloride from the corresponding sulfonic acid typically involves treatment with a chlorinating agent like thionyl chloride or oxalyl chloride.
4.3. Comparative Performance Data (Hypothetical)
The following table presents a hypothetical comparison of the two routes. Actual results may vary depending on the specific reaction conditions and the skill of the operator.
| Parameter | Route A (Direct) | Route B (Multi-step) |
| Starting Material Cost | High | Low (for benzenesulfonyl chloride) |
| Number of Steps | 1 | 2+ |
| Overall Yield | ~85% | ~70% (cumulative) |
| Reaction Time | 4-6 hours | 8-12 hours (total) |
| Purification | Column Chromatography | Multiple Purifications |
| Overall Cost-Effectiveness | Potentially higher for small scale, but may be more cost-effective for large scale due to fewer steps and higher overall yield. | Lower initial cost, but potentially higher overall cost due to lower yield and more steps. |
In-Depth Analysis: Causality Behind Experimental Choices
The choice of a sulfonylating agent is not merely a matter of cost. The electronic and steric properties of the reagent play a crucial role in its reactivity and selectivity.
5.1. Reactivity of Pyridine Sulfonyl Chlorides
The pyridine ring, being an electron-withdrawing heterocycle, increases the electrophilicity of the sulfonyl group compared to a simple benzene ring.[5] This enhanced reactivity can lead to faster reaction times and allow for the use of less nucleophilic amines. However, it can also lead to increased sensitivity to moisture and a higher propensity for side reactions if not handled carefully. The presence of the electron-withdrawing carboxylate group in Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate further enhances the reactivity of the sulfonyl chloride.
5.2. The Role of the Base
In sulfonamide synthesis, a base is typically used to neutralize the HCl generated during the reaction. Pyridine is a common choice as it is a weak, non-nucleophilic base that can also act as a solvent. The use of a stronger, bulkier base like triethylamine can sometimes lead to the formation of a sulfene intermediate, which can result in undesired side products.
5.3. Purification Strategies
The purification of sulfonamides can be challenging due to their often-polar nature. The choice of sulfonylating agent can impact the impurity profile of the crude product. For example, reactions with highly reactive sulfonyl chlorides might produce more hydrolysis byproducts, necessitating more rigorous purification. Column chromatography is a common method for purifying sulfonamides, but for large-scale synthesis, crystallization is often preferred to reduce costs.
Alternatives to Sulfonyl Chlorides
While the reaction between a sulfonyl chloride and an amine is the most common method for sulfonamide synthesis, several alternative methods have been developed to address the limitations of sulfonyl chlorides, such as their moisture sensitivity and the often-harsh conditions required for their preparation.
6.1. From Carboxylic Acids
Recent advances have enabled the direct conversion of carboxylic acids to sulfonamides in a one-pot process.[6] This method avoids the need to pre-form the sulfonyl chloride, offering a more streamlined and potentially safer route.
6.2. From Sodium Sulfinates
Sodium sulfinates can be oxidatively coupled with amines to form sulfonamides. This method is often catalyzed by copper or other transition metals and can be performed under relatively mild conditions.
6.3. Workflow for Alternative Sulfonamide Synthesis
Caption: Alternative synthetic pathways to sulfonamides.
Conclusion and Recommendations
The choice of a sulfonylating agent is a multifaceted decision that requires a careful consideration of cost, reactivity, and the overall synthetic strategy.
-
For rapid, small-scale synthesis where the target molecule contains a substituted pyridine ring, Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate can be a highly effective, step-economical choice, despite its higher initial cost. The increased reactivity may also allow for the use of a wider range of amine coupling partners.
-
For large-scale synthesis of simple sulfonamides, or when the pyridine moiety is not required, benzenesulfonyl chloride and p-toluenesulfonyl chloride remain the most cost-effective options. Their low cost and ready availability make them ideal for industrial applications.
-
Pyridine-3-sulfonyl chloride offers a middle ground, providing a means to introduce a pyridine ring at a lower cost than its more substituted counterpart, but with potentially lower reactivity.
-
Researchers should also consider the emerging alternative methods for sulfonamide synthesis, particularly for complex molecules where the traditional sulfonyl chloride route is problematic.
Ultimately, the most cost-effective approach will depend on the specific target molecule, the scale of the synthesis, and the resources available. A thorough evaluation of all available options, including a small-scale trial of different reagents, is highly recommended to make an informed decision.
References
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GTI Laboratory Supplies. (n.d.). p-Toluenesulfonyl chloride, 99.9%, Certified AR®. [Link]
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CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate
This guide provides essential, immediate safety and logistical information for the proper disposal of methyl 5-(chlorosulfonyl)pyridine-2-carboxylate. Tailored for researchers, scientists, and drug development professionals, this document offers a procedural, step-by-step framework to ensure the safe handling and disposal of this reactive compound, grounding its recommendations in established safety protocols and chemical principles.
The inherent reactivity of sulfonyl chlorides, such as methyl 5-(chlorosulfonyl)pyridine-2-carboxylate, necessitates a disposal protocol that prioritizes the safety of laboratory personnel and environmental protection. The primary hazard associated with this class of compounds is their vigorous, often exothermic reaction with nucleophiles, particularly water, which leads to the formation of corrosive hydrochloric acid and the corresponding sulfonic acid.[1][2][3] Improper disposal can result in container pressurization, release of hazardous fumes, and potential harm to aquatic ecosystems.[3][4]
This guide outlines a neutralization-based approach, which is a widely accepted and effective method for rendering sulfonyl chlorides non-hazardous prior to final disposal.[1][5] The core principle is the controlled hydrolysis of the sulfonyl chloride moiety under basic conditions to yield a stable and water-soluble sulfonate salt.[1][2]
Key Safety Considerations and Hazard Profile
Before initiating any disposal procedures, a thorough understanding of the hazards associated with methyl 5-(chlorosulfonyl)pyridine-2-carboxylate is paramount. While specific toxicological data for this exact compound is not extensively available, the known hazards of sulfonyl chlorides and pyridine derivatives provide a strong basis for a cautious approach.
| Hazard Category | Description | Mitigation Measures |
| Reactivity | Reacts violently with water, alcohols, and amines, releasing heat and corrosive fumes (HCl and sulfonic acid).[1][3][4] | Conduct all handling and disposal in a well-ventilated chemical fume hood.[5][6] Avoid contact with incompatible materials.[4] |
| Corrosivity | The compound itself and its hydrolysis products are corrosive and can cause severe skin burns and eye damage.[3][7] | Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.[6][8][9] |
| Toxicity | Pyridine derivatives can be harmful if inhaled, swallowed, or absorbed through the skin.[6][10][11] | Handle in a manner that minimizes the generation of dusts and aerosols.[12] Ensure adequate ventilation and use respiratory protection if necessary.[9][11] |
| Environmental | May be hazardous to the aquatic environment.[3] | Do not discharge directly into sewer systems or the environment.[3][12] All waste must be neutralized and disposed of in accordance with local, state, and federal regulations.[13][14][15] |
In compliance with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), a written Chemical Hygiene Plan (CHP) must be in place that outlines specific procedures for handling hazardous chemicals like methyl 5-(chlorosulfonyl)pyridine-2-carboxylate.[16][17][18] This includes provisions for employee training, the use of engineering controls, and the selection of appropriate PPE.[18][19]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the safe disposal of methyl 5-(chlorosulfonyl)pyridine-2-carboxylate.
Caption: Logical workflow for the proper disposal of methyl 5-(chlorosulfonyl)pyridine-2-carboxylate.
Step-by-Step Disposal Protocol
This protocol is designed for the neutralization of small quantities of methyl 5-(chlorosulfonyl)pyridine-2-carboxylate typically found in a research laboratory setting.
1. Preparation and Personal Protective Equipment (PPE)
-
Location: All steps must be performed in a properly functioning chemical fume hood.[5][6]
-
PPE: Wear chemical-resistant gloves (butyl rubber is a good option), chemical safety goggles, and a flame-retardant lab coat.[6][8][9]
-
Spill Kit: Ensure an appropriate spill kit containing an inert absorbent material (e.g., sand, vermiculite) is readily available.[4][5] Do not use combustible materials like sawdust.[5]
2. Preparation of the Quenching Solution
-
In a suitably large beaker or flask equipped with a magnetic stir bar, prepare a 5-10% aqueous solution of sodium hydroxide or a saturated solution of sodium bicarbonate.[1][5] The volume of the basic solution should be sufficient to ensure a large excess relative to the amount of sulfonyl chloride to be neutralized.
-
Place the container with the basic solution in an ice-water bath to cool it down and to help manage the exothermic nature of the hydrolysis reaction.[1][5]
3. Neutralization Procedure
-
With vigorous stirring, slowly and carefully add the methyl 5-(chlorosulfonyl)pyridine-2-carboxylate to the cold, basic solution in a portion-wise manner.[1][5] Never add the quenching solution to the sulfonyl chloride , as this can lead to a rapid and uncontrolled exothermic reaction.[5]
-
Monitor the temperature of the reaction mixture. If the temperature begins to rise significantly, pause the addition until it has cooled down.
-
After the addition is complete, continue to stir the mixture at room temperature for at least 1-2 hours to ensure the complete hydrolysis of the sulfonyl chloride.[1]
4. Verification of Neutralization
-
Once the reaction is complete, test the pH of the solution using pH paper or a calibrated pH meter to ensure it is in the neutral range (pH 6-8). If the solution is still acidic, add more base. If it is too basic, it can be neutralized with a dilute acid (e.g., hydrochloric acid).
5. Waste Collection and Disposal
-
The neutralized aqueous solution contains the sodium salt of methyl 5-(sulfonate)pyridine-2-carboxylate and sodium chloride. This solution should be transferred to a properly labeled hazardous waste container.[12][13]
-
The waste container should be clearly labeled with its contents and the date.
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, in accordance with all applicable local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA).[13][14][15][20]
Emergency Procedures
In the event of an accidental release or exposure, immediate action is critical.
-
Spill: In case of a spill, evacuate the area and ensure adequate ventilation.[5] Wearing appropriate PPE, contain the spill and absorb it with an inert, non-combustible material such as sand or vermiculite.[4][5] Collect the absorbed material into a sealed container for hazardous waste disposal.[4][12]
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[21][22] Remove contaminated clothing.[11] Seek medical attention if irritation persists.[23]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[21][24] Seek immediate medical attention.[21]
-
Inhalation: Move the affected person to fresh air.[21] If breathing is difficult, administer oxygen. Seek immediate medical attention.
By adhering to these procedures, researchers and laboratory personnel can safely manage and dispose of methyl 5-(chlorosulfonyl)pyridine-2-carboxylate, minimizing risks to themselves and the environment.
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Personal protective equipment for handling Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate
Essential Safety and Handling Guide for Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate
This guide provides comprehensive safety protocols and operational directives for the handling of Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate (CAS No. 1063733-25-4). As a sulfonyl chloride-containing pyridine derivative, this reagent demands rigorous adherence to safety procedures due to its inherent reactivity and corrosive nature. This document is intended for researchers, scientists, and drug development professionals and should be used as a supplement to the official Safety Data Sheet (SDS) provided by your chemical supplier, which remains the primary source of safety information.
Immediate Hazard Assessment: Understanding the Risk
Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate is a reactive compound that poses significant hazards upon improper handling. While a specific, publicly available SDS for this exact CAS number is not readily accessible, data from closely related analogs, such as methyl 2-chloro-5-(chlorosulfonyl)pyridine-3-carboxylate, provide critical hazard insights. The primary dangers stem from the electrophilic sulfonyl chloride moiety.
GHS Hazard Classifications for Analogous Compounds:
-
H314: Causes severe skin burns and eye damage.
-
H302: Harmful if swallowed.
-
H335: May cause respiratory irritation.
The Chemical Rationale Behind the Hazards: The core danger of this and other sulfonyl chlorides is their vigorous and exothermic reaction with nucleophiles, most notably water. Contact with moisture, including humidity in the air or on the skin, leads to rapid hydrolysis, producing hydrochloric acid (HCl) and the corresponding sulfonic acid. This reaction is the basis for its severe corrosive effects on skin, eyes, and the respiratory and gastrointestinal tracts.[1][2]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
A multi-layered PPE strategy is mandatory to prevent all routes of exposure.[1][3] The selection of appropriate PPE is the first line of defense against the corrosive nature of this chemical.
Table 1: Recommended Personal Protective Equipment
| Body Part | Required PPE | Standard/Material Specification | Rationale |
| Eyes/Face | Tightly-fitting Chemical Splash Goggles AND a full-face shield. | ANSI Z87.1 / EN 166 | Protects against splashes of the solid or its solutions. A face shield provides a secondary barrier for the entire face.[1][4][5] |
| Hands | Chemical-Resistant Gloves (Nitrile or Neoprene) | ASTM F739 | Provides a barrier against direct skin contact. Double-gloving is recommended. Inspect gloves for any signs of degradation or puncture before use.[1][4] |
| Body | Chemical-Resistant Laboratory Coat or Apron | Flame-resistant material recommended | Protects skin and personal clothing from spills and splashes.[1][3] |
| Respiratory | Certified Chemical Fume Hood | - | All handling must be performed within a properly functioning fume hood to prevent inhalation of dust or corrosive vapors (HCl) generated from hydrolysis.[5] |
| Feet | Closed-toe, non-porous shoes | - | Protects feet from potential spills. |
PPE Selection Workflow
The following diagram outlines the decision-making process for ensuring adequate protection when working with Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate.
Caption: PPE selection workflow for handling the target compound.
Operational Plan: Handling and Weighing Protocol
Handling this reagent requires meticulous attention to detail to prevent exposure and maintain the compound's integrity.
Objective: To safely weigh and transfer Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate for subsequent use in a reaction.
Location: All steps must be performed inside a certified chemical fume hood.[5][6]
Materials:
-
Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate (in its original, tightly sealed container)
-
Spatula
-
Weighing paper or glass vial
-
Analytical balance (located inside the fume hood if possible, or adjacent)
-
Anhydrous solvent (for dissolution)
-
Nitrogen or Argon source for inert atmosphere
Step-by-Step Procedure:
-
Preparation: Don all required PPE as outlined in Table 1. Ensure the fume hood sash is at the lowest practical height.
-
Inerting: Purge a clean, dry glass vial or flask with an inert gas (Nitrogen or Argon) if the subsequent reaction is moisture-sensitive.
-
Equilibration: Allow the reagent container to come to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Transfer: Open the reagent container in the fume hood. Using a clean, dry spatula, quickly transfer the desired amount of the solid to the weighing vessel. Work swiftly to minimize exposure to air.
-
Sealing: Immediately and tightly reseal the main reagent container. Parafilm can be used for extra security.
-
Dissolution: If preparing a solution, add the weighed solid to your reaction flask containing anhydrous solvent under an inert atmosphere. The dissolution may be exothermic; be prepared for a slight temperature increase.
-
Decontamination: Thoroughly decontaminate the spatula and any other surfaces that may have come into contact with the chemical using a dry organic solvent (like acetone) followed by a basic solution (e.g., sodium bicarbonate solution) to neutralize any residue.
Emergency Response and Disposal Plan
Emergency First Aid
Immediate and thorough action is critical in the event of an exposure.
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with a directed stream of water for a minimum of 15 minutes, holding the eyelids open to ensure complete rinsing of all surfaces. An eyewash station must be immediately accessible.[2] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.
Spill Management
-
Small Spills: Evacuate the immediate area. Wearing full PPE, cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[7] Do NOT use water or combustible materials like paper towels.[7] Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Large Spills: Evacuate the laboratory and notify your institution's emergency response team immediately.
Quenching and Waste Disposal
Excess reagent and reaction wastes must be neutralized before disposal. This process generates heat and gas and must be performed with caution.
Step-by-Step Quenching Procedure:
-
Preparation: In a fume hood, place a flask of appropriate size in an ice/water bath. The flask should be equipped with a stir bar.
-
Quenching Solution: Add a dilute solution of a weak base, such as sodium bicarbonate, to the flask.
-
Slow Addition: Very slowly and portion-wise, add the sulfonyl chloride-containing waste to the stirred, cold basic solution. This will hydrolyze the reactive group and neutralize the resulting acids.
-
Monitoring: Control the rate of addition to keep the temperature from rising significantly and to manage the evolution of CO2 gas.
-
Final Neutralization: Once the addition is complete, allow the mixture to slowly warm to room temperature while stirring. Check the pH to ensure it is neutral or slightly basic.
-
Disposal: The neutralized aqueous waste should be transferred to a properly labeled hazardous waste container according to your institution's guidelines.
Caption: Workflow for the safe quenching and disposal of sulfonyl chloride waste.
References
-
OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. [Link]
-
The Chemistry Blog. (2024, June 5). Safe Handling of Corrosive Chemicals. [Link]
-
Safety Precautions for Corrosive Substances. (2022, August 25). [Link]
-
Chemsafe. (2025, October 15). 10 Tips Working Safely with corrosives. [Link]
-
NJ.gov. BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. [Link]
-
NJ.gov. Common Name: ETHANESULFONYL CHLORIDE, 2-CHLORO- HAZARD SUMMARY. [Link]
-
KGROUP. (2006, October 27). Quenching Reactive Substances. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
